5-(methylthio)-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfanyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCBCVSFFGUNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515363 | |
| Record name | 5-(Methylsulfanyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77248-65-8 | |
| Record name | 5-(Methylsulfanyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77248-65-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Methylthio)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(methylthio)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a methylthio group at the 5-position can significantly modulate its pharmacological properties.[1][2][3][4][5] This document details a robust and widely applicable synthetic route, the Fischer indole synthesis, for the preparation of this target molecule. Furthermore, it outlines a systematic approach to its structural elucidation and purity assessment using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel indole derivatives for potential therapeutic applications.
Introduction: The Significance of this compound in Medicinal Chemistry
The indole nucleus is a fundamental structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[2][3][4][5][6] The versatility of the indole scaffold allows for chemical modifications at various positions, leading to the generation of diverse compound libraries for drug discovery programs. The introduction of a methylthio (-SCH₃) substituent at the 5-position of the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and electronic character. These modifications can, in turn, impact its binding affinity to biological targets and its overall pharmacokinetic profile.
Derivatives of this compound have been explored for their potential in various therapeutic areas. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within protein binding pockets, potentially enhancing potency and selectivity. This guide provides the foundational knowledge for the synthesis and rigorous characterization of this important building block, enabling its further exploration in drug discovery endeavors.
Synthesis of this compound via Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for the preparation of indoles.[7][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone.[7][8] For the synthesis of this compound, the logical precursors are (4-(methylthio)phenyl)hydrazine and a suitable carbonyl compound, such as acetaldehyde.
Causality Behind Experimental Choices
The choice of the Fischer indole synthesis is predicated on its robustness, scalability, and the commercial availability of the required starting materials. The reaction proceeds through a well-established mechanism involving a-sigmatropic rearrangement, ensuring a high degree of predictability.[7][8] Acetic acid is often employed as both the solvent and the acid catalyst, providing a suitable medium for the formation of the hydrazone intermediate and the subsequent cyclization. The selection of acetaldehyde as the carbonyl component leads to the formation of the unsubstituted pyrrole ring of the indole.
Experimental Workflow: A Self-Validating System
The following protocol is a self-validating system, where the progress of the reaction can be monitored at each stage, and the identity and purity of the final product can be unequivocally confirmed through the characterization methods detailed in the subsequent section.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
(4-(methylthio)phenyl)hydrazine
-
Acetaldehyde
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-(methylthio)phenyl)hydrazine (1.0 equivalent) in glacial acetic acid.
-
Addition of Acetaldehyde: To the stirred solution, add acetaldehyde (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of cold water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Characterization of this compound
Rigorous characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a comprehensive analysis of the molecule.
Characterization Workflow
The following diagram illustrates the logical flow of the characterization process, ensuring a thorough and systematic analysis of the synthesized compound.
Caption: Workflow for the characterization of this compound.
Spectroscopic Data and Interpretation
The following table summarizes the expected spectroscopic data for this compound.
| Analytical Technique | Expected Observations | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10 (br s, 1H, NH), 7.65 (d, J = 1.6 Hz, 1H, H-4), 7.29 (d, J = 8.4 Hz, 1H, H-7), 7.19 (dd, J = 8.4, 2.0 Hz, 1H, H-6), 7.15 (m, 1H, H-2), 6.50 (m, 1H, H-3), 2.50 (s, 3H, -SCH₃). | Confirms the presence of the indole ring protons, the N-H proton, and the methylthio group protons with their characteristic chemical shifts and coupling patterns. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 135.5 (C-7a), 133.0 (C-5), 128.5 (C-3a), 125.0 (C-2), 122.0 (C-6), 120.0 (C-4), 110.5 (C-7), 102.0 (C-3), 16.0 (-SCH₃). | Determines the number of unique carbon environments and confirms the carbon skeleton of the molecule. |
| Mass Spectrometry (EI) | m/z (%): 163 (M⁺, 100), 148 ([M-CH₃]⁺), 115 ([M-SCH₃]⁺). | The molecular ion peak confirms the molecular weight of the compound.[9][10] The fragmentation pattern provides further structural information. |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3400 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2920 (aliphatic C-H stretch), 1610, 1450 (C=C aromatic stretch). | Identifies the key functional groups present in the molecule, such as the N-H bond of the indole and the C-H and C=C bonds of the aromatic and aliphatic parts.[11] |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block in the design of novel therapeutic agents. The methylthio group can serve as a handle for further functionalization, allowing for the synthesis of a wide range of derivatives. Moreover, the sulfur atom can engage in specific interactions with biological targets, leading to enhanced potency and selectivity.
Indole derivatives, in general, have demonstrated a remarkable range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The incorporation of the 5-methylthio moiety has been shown to be beneficial in certain contexts. For instance, compounds bearing this feature have been investigated as potential inhibitors of various enzymes and receptors implicated in disease.
The ability to synthesize and thoroughly characterize this compound, as detailed in this guide, is a critical first step in unlocking the full therapeutic potential of this promising scaffold.
Conclusion
This technical guide has provided a comprehensive and practical framework for the synthesis and characterization of this compound. By detailing a reliable synthetic protocol based on the Fischer indole synthesis and outlining a systematic characterization workflow, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The insights into the causality behind experimental choices and the provision of expected analytical data are intended to empower scientists to confidently prepare and validate this important chemical entity for their research endeavors. Further exploration of the biological activities of derivatives of this compound holds significant promise for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Physicochemical properties of 5-(methylthio)-1H-indole.
An In-Depth Technical Guide to the Physicochemical Properties of 5-(methylthio)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No: 77248-65-8), a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted indole, its properties are governed by the interplay between the aromatic indole core, the nucleophilic nitrogen, and the sulfur-containing substituent. This document synthesizes available data on its chemical identity, physical characteristics, spectral properties, solubility, and reactivity. Furthermore, it outlines standardized experimental protocols for the empirical determination of these properties, offering a framework for consistent and reproducible characterization. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practices. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of indole-based molecules.
Introduction and Strategic Importance
The indole scaffold is a cornerstone in drug discovery, forming the structural core of numerous natural products, neurotransmitters like serotonin, and approved pharmaceuticals.[1][2] The introduction of a methylthio (-SCH₃) group at the 5-position of the indole ring, creating this compound, significantly modulates the electronic and steric properties of the parent molecule. The sulfur atom can influence metabolic pathways, receptor binding interactions, and overall lipophilicity, making this derivative a valuable building block in the synthesis of novel therapeutic agents.[3] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling predictions of bioavailability, formulation development, and metabolic stability.
Core Physicochemical Properties
The intrinsic properties of a compound dictate its behavior in both chemical and biological systems. The data for this compound is summarized below, compiled from various chemical data repositories.
Identity and Molecular Structure
-
Chemical Name: this compound[4]
-
Synonyms: 5-Methylthio-indole, 5-(methylsulfanyl)-1H-indole[4][5]
-
Molecular Weight: 163.24 g/mol [6]
-
Canonical SMILES: CSC1=CC2=C(C=C1)NC=C2[4]
-
InChI Key: SDCBCVSFFGUNSH-UHFFFAOYSA-N[5]
Caption: Chemical structure of this compound.
Tabulated Physical and Chemical Data
The following table summarizes key quantitative properties. It is crucial to note that some values are predicted via computational models and should be confirmed empirically for mission-critical applications.
| Property | Value | Source |
| Physical Form | Pale-yellow to Yellow-brown Solid | [5] |
| Boiling Point | 334.4 °C at 760 mmHg | [4] |
| Density | 1.21 g/cm³ | [4] |
| Flash Point | 156 °C | [4] |
| Vapor Pressure | 0.000249 mmHg at 25°C | [4] |
| Refractive Index | 1.682 | [4] |
| pKa (N-H acidity) | 16.63 ± 0.30 (Predicted) | [4] |
| LogP (Octanol-Water) | 2.89 | [4][6] |
| TPSA | 41.09 Ų | [4] |
| Hydrogen Bond Donor | 1 | [4][6] |
| Hydrogen Bond Acceptor | 1 | [4][6] |
| Rotatable Bond Count | 1 | [4][6] |
Spectral Data Analysis (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show:
-
A broad singlet for the N-H proton, typically downfield (> 8.0 ppm).
-
A singlet for the S-CH₃ protons around 2.5 ppm.
-
Signals for the five aromatic protons on the indole ring, likely between 6.5 and 7.8 ppm. The protons at C2 and C3 will appear as multiplets (or triplets/doublets of doublets) characteristic of the indole core. The protons on the benzene ring will show splitting patterns consistent with a 1,2,4-trisubstituted system.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals:
-
One signal for the S-CH₃ carbon around 15-20 ppm.
-
Eight signals for the indole carbons in the aromatic region (approx. 100-140 ppm). The carbon attached to the sulfur (C5) will be influenced by the substituent.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are anticipated:
-
Mass Spectrometry (MS): In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at an m/z of approximately 163.24.
Solubility Profile and Lipophilicity
-
Solubility: Direct empirical data is sparse. However, based on its structure and the behavior of similar compounds, this compound is expected to have low solubility in water.[3][11] It is anticipated to be soluble in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and chlorinated solvents.[3] This behavior is typical for planar, aromatic molecules with limited hydrogen bonding capacity.
-
Lipophilicity (LogP): The calculated octanol-water partition coefficient (LogP) is approximately 2.89.[4][6] This value indicates moderate lipophilicity, suggesting the compound will readily partition into lipid membranes, a critical factor for assessing its potential as a drug candidate.
Reactivity and Chemical Behavior
The indole nucleus is electron-rich, making it susceptible to electrophilic attack, most commonly at the C3 position. The methylthio group at C5 is an ortho-, para-directing group, which can further activate the benzene portion of the ring toward electrophilic substitution. The sulfur atom itself can be oxidized to the corresponding sulfoxide and sulfone, providing a handle for further chemical derivatization.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity, standardized protocols are essential. The following section outlines representative methodologies for key properties.
Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a research compound like this compound.
Caption: A standard workflow for physicochemical characterization.
Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point.
Protocol: Solubility Determination (Shake-Flask Method)
-
System Preparation: Add an excess amount of solid this compound to a known volume (e.g., 10 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Safety, Handling, and Storage
Proper handling is critical to ensure laboratory safety.
-
Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6] The GHS signal word is "Warning".[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[12][13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][13] Recommended storage temperature is between 2-8 °C.[5] For long-term stability, storage under a nitrogen atmosphere is advised.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[12]
Conclusion
This compound is a moderately lipophilic, solid aromatic heterocycle with a well-defined set of predicted physicochemical properties. Its structure provides multiple avenues for chemical modification, particularly at the C3 position and through oxidation of the sulfur atom. The data and protocols presented in this guide serve as a critical starting point for its application in drug discovery and materials science, enabling informed decisions in experimental design and downstream development. Empirical verification of computationally predicted values remains a crucial step for any rigorous research program.
References
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. soc.chim.it [soc.chim.it]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 5-METHYLTHIO-INDOLE | 77248-65-8 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. rsc.org [rsc.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. aksci.com [aksci.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Biological Activity of 5-(Methylthio)-1H-indole and its Derivatives
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] This technical guide focuses on the 5-(methylthio)-1H-indole core, a specific modification that has given rise to derivatives with significant therapeutic potential. We will provide an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships of these compounds. The primary biological activities discussed are their potent anticancer, anti-inflammatory, and antimicrobial properties, which position this scaffold as a highly promising area for future drug discovery and development.[3][4]
Chapter 1: The this compound Scaffold: A Foundation for Drug Discovery
Introduction to the Indole Nucleus in Medicinal Chemistry
Indole (C₈H₇N) is an aromatic heterocyclic structure composed of a benzene ring fused to a five-membered, nitrogen-containing pyrrole ring.[2] This scaffold is ubiquitous in nature, forming the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[5] Its unique structure allows it to mimic peptides and bind to a wide range of enzymes and receptors, making it an ideal starting point for drug design.[1] Consequently, numerous indole-containing drugs have been developed to treat a wide spectrum of diseases, including cancer, inflammation, and microbial infections.[6][7]
Rationale for the Methylthio Group at the C5-Position
The introduction of a methylthio (-SCH₃) group at the C5 position of the indole ring is a strategic chemical modification. This group can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the methylthio group can serve as a metabolic handle, influencing the pharmacokinetic profile of the derivative. Its strategic placement is often a key factor in the potent biological activities observed in its derivatives.
Chapter 2: Synthesis Strategies for this compound Derivatives
Overview of Classical and Modern Indole Synthesis
The construction of the indole core has been a subject of intense research for over a century. Classical methods like the Fischer and Nenitzescu syntheses remain valuable for creating specific indole precursors.[5][8] The Fischer indole synthesis, for instance, involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[7] However, these methods can sometimes suffer from low yields or a lack of regioselectivity.[9]
Modern synthetic chemistry has introduced more refined techniques, often employing transition-metal catalysts, such as copper, to achieve direct and regioselective C-H functionalization.[10] These advanced methods allow for the precise installation of substituents like the methylthio group, providing a more efficient and scalable approach for creating diverse libraries of indole derivatives for drug screening.[10]
General Synthesis Workflow
The synthesis of biologically active this compound derivatives typically involves a multi-step process. It begins with the construction or procurement of the core indole scaffold, followed by the strategic addition of various functional groups and heterocyclic rings to modulate its pharmacological activity.
Caption: General workflow for synthesizing bioactive this compound derivatives.
Detailed Protocol: Synthesis of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles[3]
This protocol describes the synthesis of a class of derivatives with demonstrated anticancer and anti-inflammatory properties.
Rationale: This one-pot reaction is an efficient method that utilizes a Knoevenagel condensation to form the final pyrimidine ring fused with the indole moiety. The choice of ethanol as a solvent and piperidine as a basic catalyst facilitates the reaction sequence effectively.
Methodology:
-
Preparation: To a solution of 1-methyl-1H-indole-3-carbaldehyde (1 mmol) in absolute ethanol (20 mL), add malononitrile (1.2 mmol) and 2-cyano-3,3-bis(methylthio)acrylonitrile (1 mmol).
-
Catalysis: Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Reaction: Reflux the mixture with constant stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration.
-
Purification: Wash the solid with cold ethanol to remove impurities. Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Chapter 3: Anticancer Activity
Overview of Indoles in Oncology
The indole scaffold is a key component in numerous clinically approved anticancer drugs, including the vinca alkaloids (Vinblastine, Vincristine) and several tyrosine kinase inhibitors like Sunitinib.[11] Their ability to interact with crucial cellular targets such as tubulin and protein kinases makes them a fertile ground for the development of new chemotherapeutic agents.[11][12]
Case Study: Indolyl-pyrimidine Derivatives as EGFR Inhibitors
A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles has shown significant anticancer potential, particularly against breast cancer cell lines.[3][13]
Mechanism of Action: Molecular docking studies suggest that these compounds act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][13] Overexpression of EGFR is a known driver in the development and progression of several cancers, including breast cancer.[13] By binding to the ATP-binding site of the EGFR kinase domain, these indole derivatives block the downstream signaling pathways that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Quantitative Data: Several derivatives exhibited potent cytotoxicity against the human breast carcinoma MCF-7 cell line.[3][13]
| Compound ID | Substitution Pattern | GI₅₀ (µM) against MCF-7[3][13] |
| 4b | 2-amino substitution | 2.0 |
| 4e | 4-methoxy substitution | 0.5 |
| 4h | 3,4,5-trimethoxy substitution | 0.5 |
Protocol: In Vitro Cytotoxicity (MTT Assay)[14]
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.
Rationale: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the compounds (and a vehicle control, e.g., DMSO) and incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration required to inhibit cell growth by 50%) using a dose-response curve.
Chapter 4: Anti-inflammatory Properties
The Role of Indoles in Inflammation
The indole scaffold is the basis for one of the most well-known non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin.[8][14] This highlights the inherent potential of the indole nucleus to interact with key targets in the inflammatory cascade.
Mechanism of Action: COX-2 Inhibition
Many indole derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[15][16] COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and swelling.[16] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key strategy in developing NSAIDs with reduced gastrointestinal side effects.[16] Docking studies have shown that certain indole derivatives can bind effectively to the active site of the COX-2 enzyme.[15]
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Protocol: Carrageenan-Induced Paw Edema Assay[18][19]
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.
Rationale: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a control group.
Methodology:
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., at a dose of 25 mg/kg) and a standard drug (e.g., Diclofenac sodium or Indomethacin) orally or intraperitoneally to different groups of animals. A control group receives only the vehicle.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Chapter 5: Antimicrobial and Antifungal Applications
Broad-Spectrum Activity of Indole-Based Heterocycles
The hybridization of the indole scaffold with other heterocyclic rings, such as thiazolidinone and triazole, has yielded compounds with potent and broad-spectrum antimicrobial activity.[6][17] These derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][19] In some cases, their activity surpasses that of established antibiotics like ampicillin and streptomycin.[18] Furthermore, some derivatives have demonstrated the ability to inhibit and disrupt bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[17]
Key Derivatives and Their Efficacy
The antimicrobial potency is highly dependent on the specific substitutions on both the indole and the attached heterocyclic rings.
| Derivative Class | Target Organism | Activity (MIC/MBC)[17][18] |
| Indole-Thiazolidinone | Staphylococcus aureus (MRSA) | MIC: 0.25 mg/mL |
| Indole-Thiazolidinone | Enterobacter cloacae | MIC: 0.004 mg/mL |
| Indole-Thiazolidinone | Trichoderma viride (Fungus) | MIC: 0.004 mg/mL |
Protocol: Minimum Inhibitory Concentration (MIC) Assay[22]
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: The broth microdilution method is a standardized and quantitative technique to assess the potency of antimicrobial compounds. It allows for the testing of multiple compounds and concentrations simultaneously.
Methodology:
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Fluconazole) should also be tested.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 25°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using an indicator dye like resazurin.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no colony growth after incubation is the MBC/MFC.
Chapter 6: Structure-Activity Relationship (SAR) and Future Perspectives
Synthesizing the Evidence: Key Structural Motifs for Potency
Analysis of the various derivatives reveals critical insights into the structure-activity relationship (SAR). The nature and position of substituents are paramount for determining the type and potency of biological activity.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 8. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. online.bamu.ac.in [online.bamu.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. nanobioletters.com [nanobioletters.com]
Spectroscopic data (NMR, IR, Mass Spec) of 5-(methylthio)-1H-indole
A Comprehensive Spectroscopic Guide to 5-(methylthio)-1H-indole
Prepared by: Google Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the spectroscopic signature of this compound (CAS No. 77248-65-8), a key heterocyclic compound. Aimed at researchers, chemists, and quality control professionals, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation and characterization of this molecule. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the expected data but also the underlying chemical reasoning. This guide includes standardized experimental protocols, data summary tables, and visual schematics of fragmentation pathways to ensure both theoretical understanding and practical applicability.
Introduction and Molecular Overview
This compound is a substituted indole, a ubiquitous scaffold in medicinal chemistry and natural products. The introduction of a methylthio (-SCH₃) group at the 5-position of the indole ring significantly modulates its electronic properties and potential as a synthetic intermediate. Accurate and unambiguous characterization is paramount for its use in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive "fingerprint" of the molecular structure.
This guide will interpret the expected spectroscopic data for this compound. While a complete set of published spectra for this specific molecule is not available in a single source, the principles of spectroscopy and extensive data from analogous substituted indoles allow for a highly accurate and reliable prediction and interpretation of its spectral characteristics.[1][2][3]
Table 1: Molecular Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [4][5] |
| Synonyms | 5-Methylthio-indole, 5-(methylsulfanyl)-1H-indole | [5] |
| CAS Number | 77248-65-8 | [4][5] |
| Molecular Formula | C₉H₉NS | [4][5] |
| Molecular Weight | 163.24 g/mol | [4][5] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Structure |
|
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. The methylthio group at C5 acts as a weak electron-donating group, influencing the chemical shifts of the aromatic protons.
-
Causality of Signal Assignment:
-
N-H Proton (H1): The indole N-H proton is acidic and subject to hydrogen bonding and solvent exchange, resulting in a broad singlet far downfield (typically 8.0-8.5 ppm).[6]
-
Pyrrole Ring Protons (H2, H3): H3 is adjacent to the nitrogen and typically appears as a triplet coupled to H2 and H1. H2 is adjacent to the benzene ring and is also coupled to H1 and H3.
-
-SCH₃ Protons: The three protons of the methyl group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. Their position (~2.5 ppm) is characteristic of a methyl group attached to a sulfur atom.
-
Benzene Ring Protons (H4, H6, H7): The -SCH₃ group at C5 most significantly shields the ortho protons (H4 and H6). H4 will appear as a doublet, being the most deshielded proton on the benzene ring, adjacent to the pyrrole fusion. H7 will be a doublet coupled to H6. H6 will appear as a doublet of doublets, coupled to both H4 and H7.
-
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~8.15 | br s | - | 1H |
| H4 | ~7.65 | d | ~1.8 | 1H |
| H7 | ~7.30 | d | ~8.5 | 1H |
| H2 | ~7.20 | t | ~2.8 | 1H |
| H6 | ~7.10 | dd | ~8.5, 1.8 | 1H |
| H3 | ~6.50 | t | ~2.5 | 1H |
| -SCH₃ | ~2.50 | s | - | 3H |
¹³C NMR Spectroscopy: Analysis and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Causality of Signal Assignment:
-
Quaternary Carbons (C3a, C5, C7a): These carbons do not have attached protons and their assignment is confirmed using techniques like DEPT-135 (where they are absent).[7] C5, being directly attached to sulfur, will have a characteristic chemical shift.
-
-SCH₃ Carbon: The methyl carbon will appear far upfield, typically around 15-20 ppm.
-
Aromatic Carbons: The chemical shifts are influenced by the heteroatoms and the substituent. C2 is typically the most downfield carbon in the pyrrole ring. The shifts of C4, C6, and C7 are influenced by the C5-substituent.
-
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7a | ~136.5 |
| C5 | ~132.0 |
| C3a | ~129.0 |
| C2 | ~124.5 |
| C4 | ~122.0 |
| C7 | ~120.0 |
| C6 | ~111.0 |
| C3 | ~102.5 |
| -SCH₃ | ~16.0 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are sufficient.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are typically required for good signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
-
Interpretation of Key Absorptions:
-
N-H Stretch: A sharp, distinct peak around 3400 cm⁻¹ is a hallmark of the indole N-H group.[8]
-
Aromatic C-H Stretch: A peak or group of peaks just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹) indicates C-H bonds on an aromatic ring.
-
Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹) are characteristic of the C-H bonds in the methyl group.
-
Aromatic C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ region are due to carbon-carbon double bond stretching within the aromatic and pyrrole rings.
-
C-S Stretch: The carbon-sulfur stretching vibration is typically weak and appears in the fingerprint region (800-600 cm⁻¹), making it less diagnostically reliable than other peaks.
-
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3405 | Sharp, Medium | N-H Stretch |
| ~3080 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~1580, 1470 | Strong | Aromatic C=C Ring Stretch |
| ~780 | Strong | C-H Out-of-plane Bending |
Experimental Protocol for ATR-IR Spectroscopy
-
Sample Preparation: Place a small, solid sample of this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.
-
Interpretation of Fragmentation:
-
Molecular Ion (M⁺): The parent peak will appear at an m/z corresponding to the molecular weight of the molecule, which is 163 for C₉H₉NS.
-
Loss of Methyl Radical: A common fragmentation for methylthio compounds is the loss of the methyl group (•CH₃), leading to a fragment at m/z 148.
-
Loss of Thioformyl Radical: Cleavage of the C-S bond can result in the loss of •SCH₃, yielding the indole cation fragment at m/z 116.
-
Indole Core Fragmentation: The m/z 116 fragment is characteristic of the indole core and can subsequently lose hydrogen cyanide (HCN), a classic indole fragmentation pathway, to produce a fragment at m/z 89.[9]
-
Table 5: Predicted Key Fragments in EI-Mass Spectrum
| m/z | Predicted Relative Intensity | Proposed Fragment Ion |
| 163 | High | [C₉H₉NS]⁺ (Molecular Ion) |
| 148 | Medium | [M - •CH₃]⁺ |
| 116 | High | [M - •SCH₃]⁺ |
| 89 | Medium | [C₇H₅]⁺ (from m/z 116 - HCN) |
Visualization of Fragmentation Pathway
The following diagram illustrates the primary electron ionization fragmentation cascade for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Conditions: Inject 1 µL of the solution into the GC. Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.
-
MS Conditions: The EI source energy is typically set to 70 eV. Scan a mass range from m/z 40 to 400.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the compound. Extract the mass spectrum from this peak and compare it to the predicted fragmentation pattern and library databases.
Integrated Spectroscopic Workflow
The confirmation of the structure and purity of this compound is not a linear process but an integrated workflow where each technique provides complementary information.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The structural identity of this compound can be confidently established through a multi-technique spectroscopic approach. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and the substitution pattern. Infrared spectroscopy confirms the presence of key functional groups, notably the indole N-H moiety. Finally, mass spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. Together, these techniques provide a comprehensive and self-validating dataset essential for any researcher or developer working with this compound.
References
An In-Depth Technical Guide to the Synthetic Routes of 5-(methylthio)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-(methylthio)-1H-indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters to modern pharmaceuticals. Among its many derivatives, this compound holds particular interest due to its presence in various pharmacologically relevant molecules. The introduction of the methylthio group at the 5-position of the indole ring can significantly modulate the electronic properties and metabolic stability of the parent molecule, making it a key target for drug discovery and development programs. This guide provides a comprehensive overview of the known synthetic routes to this valuable scaffold, offering detailed experimental insights and comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several established indole-forming methodologies. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired scale of synthesis, and tolerance to various functional groups. This guide will delve into three prominent and versatile methods: the Fischer Indole Synthesis, the Gassman Indole Synthesis, and the Larock Indole Synthesis.
The Fischer Indole Synthesis: A Classic Transformed
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole core[1]. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a suitable aldehyde or ketone[1][2][3][4].
Causality Behind Experimental Choices
The key to applying the Fischer synthesis for our target molecule lies in the selection of the appropriate starting materials: (4-(methylthio)phenyl)hydrazine and a two-carbon aldehyde equivalent, such as acetaldehyde or its more stable acetal form. The acid catalyst, typically a Brønsted or Lewis acid, plays a crucial role in protonating the hydrazone, which initiates a[5][5]-sigmatropic rearrangement—the core mechanistic step of this transformation[1][4]. The choice of acid and reaction conditions (e.g., temperature, solvent) can significantly impact the yield and purity of the final product. Polyphosphoric acid (PPA) or zinc chloride are often effective catalysts for this cyclization.
Visualizing the Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis for this compound.
Experimental Protocol: Fischer Indole Synthesis
Step 1: Synthesis of (4-(methylthio)phenyl)hydrazine
(4-(methylthio)phenyl)hydrazine can be prepared from 4-(methylthio)aniline via diazotization followed by reduction.
-
Diazotization: To a stirred solution of 4-(methylthio)aniline in concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.
-
Reduction: The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid. The mixture is stirred at low temperature for several hours.
-
Work-up: The precipitated (4-(methylthio)phenyl)hydrazine hydrochloride is collected by filtration, washed with a cold solvent, and can be used directly or neutralized with a base to obtain the free hydrazine.
Step 2: Cyclization to this compound
-
A mixture of (4-(methylthio)phenyl)hydrazine (or its hydrochloride salt) and acetaldehyde dimethyl acetal (a slight excess) is prepared in a suitable solvent, such as ethanol or acetic acid.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) is added, and the mixture is stirred at room temperature to facilitate the formation of the corresponding hydrazone.
-
The solvent is removed, and a cyclizing agent, such as polyphosphoric acid (PPA) or anhydrous zinc chloride, is added.
-
The mixture is heated, typically between 80-120 °C, for a period of 1 to 4 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled and quenched by carefully adding it to ice-water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography on silica gel.
| Parameter | Condition |
| Starting Materials | (4-(methylthio)phenyl)hydrazine, Acetaldehyde dimethyl acetal |
| Catalyst | Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) |
| Temperature | 80-120 °C |
| Reaction Time | 1-4 hours |
| Typical Yield | Moderate to Good |
The Gassman Indole Synthesis: A Thioether-Centric Approach
The Gassman indole synthesis is a powerful one-pot reaction that is particularly well-suited for the synthesis of indoles bearing a thioether substituent at the 3-position[5][6]. This method involves the reaction of an aniline with a β-keto thioether[5][6]. For the synthesis of this compound, this route offers a unique advantage by directly incorporating a sulfur-containing moiety.
Causality Behind Experimental Choices
This synthesis begins with the N-chlorination of 4-(methylthio)aniline using a mild chlorinating agent like tert-butyl hypochlorite. The resulting N-chloroaniline is then reacted with a β-keto thioether. The subsequent addition of a base, such as triethylamine, promotes a[5][6]-sigmatropic rearrangement to form a 2-amino-α-thioketone intermediate, which readily cyclizes to the 3-methylthioindole derivative. A crucial final step involves the reductive desulfurization of the 3-methylthio group, for which Raney nickel is a highly effective reagent[6][7].
Visualizing the Gassman Indole Synthesis Workflow
Caption: Workflow of the Gassman Indole Synthesis for this compound.
Experimental Protocol: Gassman Indole Synthesis
Step 1: One-pot Synthesis of 3-methylthio-5-(methylthio)-1H-indole
-
To a solution of 4-(methylthio)aniline in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), a solution of tert-butyl hypochlorite is added dropwise.
-
After a short stirring period, a β-keto thioether (e.g., methylthioacetone) is added to the reaction mixture.
-
A base, such as triethylamine, is then added, and the reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude 3-methylthio-5-(methylthio)-1H-indole, which can be purified by chromatography or used directly in the next step.
Step 2: Desulfurization with Raney Nickel
-
The crude 3-methylthio-5-(methylthio)-1H-indole is dissolved in a solvent such as ethanol or methanol.
-
A slurry of activated Raney nickel in the same solvent is added to the solution. The amount of Raney nickel can vary, but a significant excess is often used.
-
The mixture is stirred at room temperature or gently heated for a period of time, with the reaction progress monitored by TLC.
-
Upon completion, the Raney nickel is carefully filtered off (caution: Raney nickel is pyrophoric and should be handled with care), and the filter cake is washed with the solvent.
-
The combined filtrate is concentrated, and the resulting crude this compound is purified by column chromatography or recrystallization.
| Parameter | Condition |
| Starting Materials | 4-(methylthio)aniline, β-keto thioether |
| Reagents | tert-butyl hypochlorite, Triethylamine, Raney Nickel |
| Temperature | -78 °C to room temperature (synthesis), Room temperature to reflux (desulfurization) |
| Reaction Time | Several hours for each step |
| Typical Yield | Good overall yield |
The Larock Indole Synthesis: A Palladium-Catalyzed Approach
The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction that allows for the construction of indoles from ortho-haloanilines and alkynes[8][9]. This method is highly valued for its broad substrate scope and functional group tolerance.
Causality Behind Experimental Choices
To synthesize this compound via the Larock method, the key starting materials are 2-iodo-4-(methylthio)aniline and a suitable alkyne that will form the unsubstituted pyrrole ring. Acetylene gas could be used, but for practical laboratory synthesis, a protected or masked form of acetylene is often preferred. The palladium catalyst, typically Pd(OAc)₂, in combination with a phosphine ligand and a base, facilitates the key C-N and C-C bond-forming steps. The presence of a halide salt, such as LiCl, is often crucial for the efficiency of the catalytic cycle[8].
Visualizing the Larock Indole Synthesis Workflow
Caption: Workflow of the Larock Indole Synthesis for this compound.
Experimental Protocol: Larock Indole Synthesis
Step 1: Synthesis of 2-iodo-4-(methylthio)aniline
-
Nitration: 4-(Methylthio)aniline can be protected (e.g., acetylated) and then nitrated to introduce a nitro group at the 2-position.
-
Reduction: The nitro group is then reduced to an amino group using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation).
-
Iodination: The resulting diamine can be selectively mono-iodinated at the position ortho to the newly formed amino group via a Sandmeyer-type reaction. Alternatively, direct iodination of 4-(methylthio)aniline at the 2-position might be achievable under specific conditions.
Step 2: Palladium-Catalyzed Annulation
-
To a reaction vessel containing 2-iodo-4-(methylthio)aniline, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), a base (e.g., K₂CO₃ or NaOAc), and a halide salt (e.g., LiCl) are added.
-
The vessel is purged with an inert gas, and a suitable solvent, such as DMF or NMP, is added.
-
The alkyne (e.g., ethynyltrimethylsilane, which can be deprotected later) is added, and the reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.
-
The reaction is monitored by TLC, and upon completion, it is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography on silica gel yields the desired this compound. If a protected alkyne was used, a subsequent deprotection step is required.
| Parameter | Condition |
| Starting Materials | 2-iodo-4-(methylthio)aniline, Alkyne |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand |
| Reagents | Base (e.g., K₂CO₃), Halide salt (e.g., LiCl) |
| Temperature | 80-120 °C |
| Reaction Time | Varies, typically several hours |
| Typical Yield | Good to excellent |
Comparative Analysis and Conclusion
Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and considerations.
-
The Fischer Indole Synthesis is a classic and often cost-effective method, particularly if the starting (4-(methylthio)phenyl)hydrazine is readily available or can be synthesized efficiently. However, the strongly acidic and high-temperature conditions may not be suitable for substrates with sensitive functional groups.
-
The Gassman Indole Synthesis is an elegant one-pot procedure that is highly convergent. Its main advantage is the direct introduction of a thioether group, although this is at the 3-position, necessitating a subsequent desulfurization step. The use of Raney nickel requires careful handling.
-
The Larock Indole Synthesis represents a more modern and highly versatile approach. Its mild reaction conditions and broad functional group tolerance make it an attractive option, especially for complex molecules. The main challenge may lie in the synthesis of the required 2-iodo-4-(methylthio)aniline precursor.
The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including the scale of the synthesis, cost considerations, and the chemical environment of the target molecule and any other functional groups present. This guide provides the foundational knowledge and procedural outlines to enable researchers to make an informed decision and successfully synthesize this compound for their drug discovery and development endeavors.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
The Emergence of Methylthio-Substituted Indoles: A Technical Guide to Their Discovery, Natural Occurrence, and Significance
Foreword
The indole scaffold represents one of nature's most privileged structures, forming the core of a vast array of biologically active compounds that have profoundly impacted medicine and biochemistry. Within this extensive family, the subset of methylthio-substituted indoles has emerged as a class of significant interest. The introduction of a methylthio (-SCH₃) group to the indole ring imparts unique physicochemical properties, modulating the molecule's reactivity, lipophilicity, and steric profile. These alterations, in turn, give rise to a fascinating spectrum of biological activities, from plant defense mechanisms to potent cytotoxic and antimicrobial effects. This technical guide provides an in-depth exploration of the discovery and natural occurrence of these intriguing molecules, offering researchers, scientists, and drug development professionals a comprehensive resource on their origins, biosynthesis, and potential applications. We will delve into the historical context of their discovery, their distribution across terrestrial and marine ecosystems, the elegant enzymatic pathways nature employs for their synthesis, and the diverse biological roles they play.
Discovery and Natural Distribution: From Plant Stress Responses to Marine Chemical Arsenals
The story of methylthio-substituted indoles is rooted in the study of plant-pathogen interactions. The first well-characterized examples emerged from investigations into phytoalexins, which are antimicrobial compounds produced by plants in response to stress, such as microbial infection.
Terrestrial Origins: The Phytoalexins of Brassicaceae
The discovery of brassinin in the mid-1980s from cabbage (a member of the Brassicaceae family) marked a significant milestone in the field.[1] This compound, [3-(S-methyldithiocarbamoyl)aminomethyl indole], was identified as a key player in the plant's defense against fungal pathogens.[1] The presence of the dithiocarbamoyl group, which is related to the methylthio moiety, highlighted the importance of sulfur-containing indoles in plant immunity. Subsequent research has unveiled a host of related compounds in cruciferous vegetables, solidifying their role as crucial components of the plant's chemical defense arsenal.[2]
Marine Environments: A Rich Source of Structural Diversity
Marine organisms, particularly sponges, tunicates, and algae, are prolific producers of a vast array of secondary metabolites, including a significant number of indole alkaloids.[3][4] The unique and often extreme conditions of marine ecosystems have driven the evolution of novel biosynthetic pathways, leading to the production of structurally complex and biologically potent molecules. Among these are a variety of methylthio-substituted indoles. For instance, red algae of the genus Laurencia have been found to produce several polyhalogenated indoles bearing methylthio and even methylsulfinyl groups.[5][6] These compounds are believed to play a role in deterring predators and preventing biofouling.
Fungal and Bacterial Production
Fungi, especially those from the genus Aspergillus, are another significant source of sulfur-containing indole alkaloids. A prominent example is gliotoxin , a mycotoxin that contains a disulfide bridge, and its derivative, bisdethiobis(methylthio)gliotoxin (bmGT) , which features two methylthio groups.[7][8] These compounds exhibit potent immunosuppressive and cytotoxic activities. Bacteria, though less commonly reported as sources of methylthioindoles, also contribute to the chemical diversity of these compounds.
Table 1: Selected Naturally Occurring Methylthio-Substituted Indoles
| Compound Name | Natural Source(s) | Year of Report/Discovery Context | Key Biological Activity |
| Brassinin | Cabbage (Brassica oleracea) and other cruciferous vegetables | 1995 (in the context of chemopreventive activity) | Anticancer, Chemopreventive[1] |
| 2-Methylsulfinyl-3-methylthio-4,5,6-tribromoindole | Red alga (Laurencia brongniartii) | 2005 | Cytotoxic[3] |
| Bisdethiobis(methylthio)gliotoxin (bmGT) | Fungus (Aspergillus fumigatus) | Elucidated in the context of gliotoxin biosynthesis | Immunosuppressive, Cytotoxic[7][8] |
| Eudistomin Y series | Tunicate (Synoicum sp.) | Some are known, but antibacterial activity reported in 2018 | Antibacterial |
| 2,4,5,6-tetrabromo-3-methylthioindole | Red alga (Laurencia brongniartii) | 2005 | Cytotoxic against Hep3B and MCF-7 cells |
Biosynthesis: Nature's Strategy for Sulfur Incorporation
The biosynthesis of methylthio-substituted indoles showcases elegant enzymatic strategies for incorporating sulfur into the indole scaffold. The pathways vary between different classes of organisms, reflecting their distinct evolutionary histories and metabolic capabilities.
Biosynthesis of Brassinin in Plants
The biosynthetic pathway of brassinin in cruciferous plants is a well-studied example of phytoalexin formation. The indole ring is derived from the amino acid tryptophan. The key step in the incorporation of the sulfur and methyl groups involves the enzymatic modification of indole-3-acetaldoxime. While the precise enzymatic cascade is complex and can vary between plant species, it is established that the methylthio group is ultimately derived from the amino acid methionine , a common methyl donor in biological systems via S-adenosyl methionine (SAM).
References
- 1. Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage [pubmed.ncbi.nlm.nih.gov]
- 2. Brassinin - LKT Labs [lktlabs.com]
- 3. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alkaloids in Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Regulation of gliotoxin biosynthesis and protection in Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
The Strategic deployment of 5-(Methylthio)-1H-indole in Modern Organic Synthesis: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Unique Indole Building Block
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and versatile chemical reactivity have cemented its status as a privileged scaffold in drug discovery.[1][2][3] Among the myriad of substituted indoles, 5-(methylthio)-1H-indole emerges as a particularly intriguing building block. The introduction of the methylthio group at the 5-position of the indole ring imparts a unique combination of electronic and steric properties, offering a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in the development of novel therapeutic agents.
The methylthio substituent is not merely a passive spectator in chemical transformations. Its moderate electron-donating nature through resonance can influence the regioselectivity of electrophilic substitution reactions on the indole core. Furthermore, the sulfur atom itself presents a reactive handle, capable of undergoing oxidation to the corresponding sulfoxide and sulfone. This opens up avenues for further functionalization and modulation of the electronic properties of the indole system, providing a powerful tool for fine-tuning the pharmacological profile of target molecules.
This technical guide will delve into the practical aspects of utilizing this compound as a versatile synthon. We will explore its synthesis, its reactivity in key C-H functionalization reactions, and its transformation into valuable intermediates for the construction of bioactive compounds. Each section is designed to provide not only the "how" but also the "why," offering a deeper understanding of the underlying chemical principles that govern the reactivity of this unique building block.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 77248-65-8 | |
| Molecular Formula | C₉H₉NS | |
| Molecular Weight | 163.24 g/mol | |
| Appearance | Pale-yellow to yellow-brown solid | |
| Storage Temperature | 2-8 °C | |
| Purity | ≥97% |
Safety and Handling: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the this compound Scaffold
The primary route to substituted indoles bearing a thioether linkage often involves the Gassman indole synthesis. This one-pot reaction provides an efficient means of constructing the indole nucleus from an appropriately substituted aniline and a ketone bearing a thioether substituent.[4][5][6]
Conceptual Workflow: Gassman Indole Synthesis
The Gassman indole synthesis is a powerful and convergent method for the preparation of substituted indoles. The reaction proceeds through a series of mechanistically distinct steps, each contributing to the efficient construction of the indole ring system.
Caption: Conceptual workflow of the Gassman indole synthesis.
Mechanistic Insights
The reaction commences with the N-chlorination of the starting aniline with an N-chlorinating agent like tert-butyl hypochlorite to form an N-chloroaniline.[4] Subsequent addition of an α-thioether ketone leads to the formation of a sulfonium salt. The addition of a non-nucleophilic base, such as triethylamine, deprotonates the carbon α to the carbonyl group, generating a sulfonium ylide. This ylide then undergoes a facile[4][5]-sigmatropic rearrangement (a Sommelet–Hauser type rearrangement) to afford an ortho-substituted aminoketone.[6] The final step is an intramolecular condensation of the amino group with the ketone, which, after dehydration, yields the 3-thioalkyl-substituted indole. The thioether at the 3-position can often be removed via reductive desulfurization with Raney nickel if the parent indole is desired.[4]
Key Synthetic Transformations: Unleashing the Potential of the Indole Core
The true value of this compound lies in its capacity to serve as a versatile platform for the introduction of diverse functional groups, particularly at the electronically rich C3 position.
C3-Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[7][8][9][10] This transformation introduces a crucial aldehyde functionality at the C3 position, which can then be elaborated into a wide array of other functional groups.
Caption: Vilsmeier-Haack formylation of this compound.
Experimental Protocol: Synthesis of this compound-3-carbaldehyde
-
To a stirred solution of phosphorus oxychloride (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) (5 vol.) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq.) in anhydrous DMF (5 vol.) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction is then carefully quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound-3-carbaldehyde.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
C3-Aminomethylation: The Mannich Reaction
The Mannich reaction provides a direct route to the introduction of an aminomethyl group at the C3 position of the indole nucleus, yielding gramine analogs.[11][12][13] These compounds are valuable intermediates, as the dimethylamino group can act as a leaving group in subsequent nucleophilic substitution reactions.
Experimental Protocol: Synthesis of 5-(Methylthio)gramine
-
To a cooled (0-5 °C) solution of dimethylamine (1.2 eq.) in glacial acetic acid, add formaldehyde (1.2 eq., as a 37% aqueous solution).
-
To this mixture, add a solution of this compound (1.0 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into an excess of a cold aqueous sodium hydroxide solution to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to yield 5-(methylthio)gramine.
Building Biologically Relevant Scaffolds
The functionalized this compound derivatives serve as pivotal precursors for the synthesis of more complex, biologically active molecules.
Synthesis of 5-(Methylthio)tryptamine: A Gateway to Psychoactive Compounds and Beyond
Tryptamines are a class of compounds renowned for their diverse pharmacological activities, including potent effects on the central nervous system.[2][14][15][16] The synthesis of 5-(methylthio)tryptamine opens the door to novel analogs of well-known psychoactive compounds and other bioactive molecules. A common and effective route to tryptamines from indoles proceeds via an indol-3-ylglyoxylamide intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. CN117858866A - Method for preparing tryptamine derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The Pictet-Spengler Reaction [ebrary.net]
- 5. 5-Pyrimidinamine, 2-(methylthio)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Solid-Phase Synthesis of 5-MeO-DMT (or DMT) , Hive Tryptamine Chemistry [chemistry.mdma.ch]
- 12. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-substituted 9-oxa-guanines {5-aminooxazolo[5,4-d]pyrimidin-7(6H)-ones} and 9-oxa-2-thio-xanthines {5-mercaptooxazolo[5,4-d]pyrimidin-7(6H)-ones} - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-(methylthio)-1H-indole: A Key Building Block in Medicinal Chemistry
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, 5-(methylthio)-1H-indole emerges as a significant building block, offering unique physicochemical properties and synthetic handles for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, and significance in the landscape of drug discovery and development. While extensive biological studies on this specific molecule are not widely published, this guide will extrapolate its potential applications based on the well-established roles of structurally related indole derivatives. We will also present a representative synthetic protocol and discuss the analytical characterization of this important heterocyclic compound.
Introduction: The Enduring Importance of the Indole Nucleus
The indole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery, renowned for its ability to interact with a wide range of biological targets.[1] Its structural resemblance to the amino acid tryptophan allows indole-containing molecules to mimic endogenous ligands and modulate the function of various proteins.[2] This has led to the development of a multitude of indole-based drugs with diverse therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3]
The strategic functionalization of the indole core is a key aspect of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. The introduction of a methylthio (-SCH3) group at the 5-position of the indole ring, as in this compound, imparts specific electronic and steric properties that can significantly influence its biological activity and metabolic stability. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonding and van der Waals forces, which can enhance binding affinity to target proteins. Furthermore, the methylthio group can be a site for metabolic oxidation, a factor to be considered in drug design and development.
This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical understanding of this compound, facilitating its effective utilization in the synthesis of next-generation therapeutics.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's chemical identifiers and physicochemical properties is fundamental for its application in research and development.
Chemical Identifiers
The unambiguous identification of this compound is ensured by its standardized chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 77248-65-8 | [4][5] |
| InChIKey | SDCBCVSFFGUNSH-UHFFFAOYSA-N | [6] |
| SMILES | CSC1=CC2=C(C=C1)NC=C2 | [4] |
| Molecular Formula | C9H9NS | [4][5] |
| Molecular Weight | 163.24 g/mol | [4] |
Physicochemical Properties
The physicochemical properties of this compound are critical for predicting its behavior in various chemical and biological systems. These properties influence its solubility, permeability, and potential for drug-likeness.
| Property | Value | Source |
| Physical Form | Pale-yellow to Yellow-brown Solid | [6] |
| Boiling Point | 334.4 °C at 760 mmHg | [5] |
| Density | 1.21 g/cm³ | [5] |
| Flash Point | 156 °C | [5] |
| LogP (predicted) | 2.8898 | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | [4] |
Synthesis and Reactivity
While detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in the literature, its synthesis can be conceptualized through established methods for constructing substituted indoles. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Conceptual Synthetic Approach: The Gassman Indole Synthesis
A plausible and versatile method for the synthesis of 5-substituted indoles is the Gassman indole synthesis. This multi-step, one-pot reaction provides a powerful tool for creating a variety of indole derivatives. The causality behind this experimental choice lies in its tolerance for various functional groups on the aniline starting material.
The conceptual workflow for the synthesis of this compound via a modified Gassman approach is outlined below:
Caption: Conceptual workflow for the synthesis of this compound.
Illustrative Experimental Protocol: General Procedure for Indole Synthesis
The following is a generalized, illustrative protocol for an indole synthesis that could be adapted for this compound, based on common laboratory practices. Note: This is a representative protocol and would require optimization for the specific target molecule.
Protocol: Synthesis of a Substituted Indole
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the substituted aniline (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Chlorination: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of tert-butyl hypochlorite (1.05 eq) in the same anhydrous solvent is added dropwise, maintaining the temperature below -70 °C. The reaction is stirred for 30 minutes at this temperature.
-
Addition of Thioether: A solution of a suitable β-keto thioether (1.1 eq) in the anhydrous solvent is added dropwise to the reaction mixture, again maintaining the low temperature.
-
Ylide Formation and Rearrangement: A base (e.g., triethylamine, 1.2 eq) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted indole.
Self-Validation: Each step of the synthesis would be monitored by Thin Layer Chromatography (TLC) to ensure the reaction is proceeding as expected and to determine the optimal reaction time. The final product's identity and purity would be confirmed by spectroscopic methods such as NMR, MS, and IR.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons. The N-H proton would likely appear as a broad singlet. The protons on the benzene and pyrrole rings would exhibit distinct chemical shifts and coupling patterns. A sharp singlet corresponding to the methyl protons of the methylthio group would be observed in the upfield region.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be indicative of the aromatic and heteroaromatic nature of the rings, with the carbon attached to the sulfur atom showing a characteristic shift.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (163.0456 m/z). Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the indole ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp absorption band for the N-H stretching vibration. Aromatic C-H and C=C stretching vibrations would also be prominent. A C-S stretching vibration would be expected, though it may be weak and in the fingerprint region.[7]
Applications in Drug Discovery and Development
The indole scaffold is a prolific source of drug candidates.[8] The introduction of the 5-methylthio substituent can modulate the biological activity of the indole nucleus in several ways, making this compound a valuable intermediate in medicinal chemistry.[9]
A Versatile Synthetic Intermediate
This compound serves as a versatile starting material for the synthesis of more complex molecules.[9] The methylthio group can be further functionalized, for example, by oxidation to the corresponding sulfoxide or sulfone, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The indole nitrogen can be alkylated or acylated to introduce additional diversity.
Caption: Potential therapeutic areas for derivatives of this compound.
Potential as a Pharmacophore
Based on the known biological activities of other 5-substituted indoles, derivatives of this compound could be explored for a variety of therapeutic applications:
-
Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways, including tubulin polymerization, protein kinases, and histone deacetylases.[8] The 5-position of the indole ring is a common site for substitution in the design of such agents.
-
Antimicrobial and Antiviral Activity: The indole nucleus is present in several natural and synthetic compounds with significant antimicrobial and antiviral effects.[3] The lipophilicity and electronic nature of the 5-methylthio group could contribute to improved cell permeability and target engagement.
-
Central Nervous System (CNS) Activity: The structural similarity of indole to neurotransmitters like serotonin makes it a key scaffold for the development of drugs targeting CNS disorders.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in the field of drug discovery and development. Its unique physicochemical properties, conferred by the 5-methylthio substituent, offer opportunities for the design of novel therapeutic agents with enhanced potency and selectivity. While specific biological data for this compound is limited in the public domain, its structural relationship to a vast number of biologically active indoles underscores its importance as a key intermediate for further chemical exploration. This technical guide provides a foundational understanding of this compound, intended to empower researchers and scientists in their pursuit of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of indole derivatives as novel nociceptin/orphanin FQ (N/OFQ) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound|lookchem [lookchem.com]
- 6. 5-METHYLTHIO-INDOLE | 77248-65-8 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 77248-65-8 | MFCD06796637 | this compound [aaronchem.com]
A Senior Application Scientist's Guide to Sourcing and Purity Verification of 5-(methylthio)-1H-indole for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(methylthio)-1H-indole is a heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure present in numerous marketed drugs and biologically active molecules.[1][2][3][4] The introduction of a methylthio group at the C5 position offers a unique handle for further functionalization and can significantly influence the molecule's pharmacological properties.[5] However, the reliability and reproducibility of research and development outcomes are fundamentally dependent on the quality and purity of starting materials. This technical guide provides an in-depth analysis of the commercial landscape for this compound, outlines a robust framework for supplier qualification, and details validated protocols for purity assessment to ensure the integrity of your scientific endeavors.
The Strategic Importance of High-Purity Starting Materials
In drug discovery, the presence of unknown impurities can lead to erroneous structure-activity relationship (SAR) data, false positives or negatives in biological assays, and unforeseen toxicity. An impurity with its own biological activity can mask or exaggerate the effects of the target compound, leading research teams down costly and unproductive paths. Therefore, rigorous quality control of starting materials like this compound is not merely a procedural formality but a critical step in risk mitigation and a cornerstone of sound scientific practice. The principles of Good Manufacturing Practices (GMP) emphasize the control over raw materials as a foundational element for ensuring final product quality.[6][7]
Commercial Supplier Landscape for this compound
A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%. The choice of supplier often depends on the stage of research, required scale, and the level of documentation needed. For early-stage discovery, a research-grade material may suffice, while later-stage development and preclinical studies necessitate materials from suppliers adhering to stricter quality management systems.
Below is a comparative summary of offerings from several recognized commercial suppliers. Note that availability, pricing, and purity specifications are subject to change and should always be confirmed with the supplier.
| Supplier | Product Name | CAS Number | Stated Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 5-METHYLTHIO-INDOLE | 77248-65-8 | 97% | 250 mg, 1 g, 5 g[8] |
| ChemScene | This compound | 77248-65-8 | ≥98% | Custom/Bulk[9] |
| Matrix Scientific | This compound | 77284-65-8 | 97% | 5 g, 25 g[10] |
| SynQuest Laboratories | 5-Methylthio-indole | 77248-65-8 | Not specified | 1 g, 5 g[10] |
| Oakwood Chemical | 5-Methylthio-indole | 77248-65-8 | Not specified | 250 mg[11] |
| LookChem Aggregator | This compound | 77248-65-8 | 95% to 97% | Varies by supplier[10] |
A Framework for Supplier Qualification and Material Verification
Selecting a supplier should be a systematic process. The following workflow, illustrated in the diagram below, provides a self-validating system for qualifying a new supplier or batch of this compound.
Caption: A systematic workflow for selecting suppliers and verifying the quality of this compound.
Purity Assessment: Experimental Protocols
Never rely solely on the supplier's Certificate of Analysis (CoA). Independent verification is paramount. The two most powerful and accessible methods for this purpose are High-Performance Liquid Chromatography (HPLC) for quantitative purity and Nuclear Magnetic Resonance (NMR) for structural confirmation and identification of impurities.
Protocol: Reversed-Phase HPLC for Purity Determination
This method is designed to separate the main compound from potential non-polar and polar impurities. The causality behind this choice is that a gradient elution can resolve compounds with a wide range of polarities, which is ideal for assessing a new or uncharacterized sample.
Methodology:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at 280 nm.[12]
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
-
Analysis and Interpretation:
-
Inject 10 µL of the sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
-
Trustworthiness Check: The presence of a sharp, symmetrical main peak and a flat baseline indicates a good separation. Any significant secondary peaks should be investigated, potentially via LC-MS, to identify the corresponding impurities. A validated HPLC method should demonstrate good linearity, precision, and accuracy.[13]
-
Protocol: ¹H NMR for Structural Confirmation
NMR spectroscopy is indispensable for confirming the chemical structure and can often reveal impurities that may co-elute with the main peak in HPLC. The choice of a deuterated solvent like DMSO-d₆ is causal; its ability to dissolve a wide range of organic compounds and the presence of a distinct solvent peak make it highly suitable.[14][15]
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard ¹H acquisition.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm.
-
-
Spectral Interpretation:
-
Expected Chemical Shifts (δ, ppm):
-
~11.1 (br s, 1H): Indole N-H proton.
-
~7.5-7.0 (m, 4H): Aromatic protons on the indole ring.
-
~6.4 (m, 1H): Proton at C3 of the indole ring.
-
~2.4 (s, 3H): Methyl protons of the -SCH₃ group.
-
-
Trustworthiness Check: The integral ratios of the peaks should correspond to the number of protons in each environment (e.g., 1:4:1:3). The presence of unexpected peaks suggests impurities. For example, a peak around δ 2.7 ppm could indicate the presence of the corresponding sulfoxide, an oxidation by-product.
-
Potential Impurities and Their Origins
Understanding the synthetic route is key to predicting potential impurities. Indoles are often synthesized via methods like the Fischer indole synthesis.[4] For this compound, impurities could arise from:
-
Starting Materials: Unreacted 4-(methylthio)phenylhydrazine or other precursors.
-
Isomeric By-products: Formation of other isomers (e.g., 4-, 6-, or 7-(methylthio)-1H-indole).
-
Oxidation Products: The methylthio group is susceptible to oxidation, forming the corresponding sulfoxide or sulfone, especially during storage or purification.
-
Residual Solvents: Solvents used in the final crystallization or purification step.
Transitioning to GMP-Grade Material
For research transitioning into preclinical and clinical development, sourcing must shift to suppliers compliant with current Good Manufacturing Practices (cGMP).[16] GMP ensures that products are consistently produced and controlled according to quality standards, with rigorous documentation, process validation, and facility controls.[17][18] This transition is a critical regulatory requirement and ensures the safety and consistency of the material used in further studies.
Conclusion
The integrity of drug discovery research is built upon the quality of its foundational components. For a key building block like this compound, a diligent and systematic approach to sourcing and verification is non-negotiable. By implementing a robust supplier qualification workflow, performing independent analytical testing using validated methods like HPLC and NMR, and understanding the potential for impurities, researchers can ensure the reliability of their data, accelerate their development timelines, and build a solid foundation for scientific success.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. sampanenterprises.com [sampanenterprises.com]
- 7. Good Manufacturing Practices • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 8. 5-METHYLTHIO-INDOLE | 77248-65-8 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. lookchem.com [lookchem.com]
- 11. 5-Methylthio-indole [oakwoodchemical.com]
- 12. cetjournal.it [cetjournal.it]
- 13. ptfarm.pl [ptfarm.pl]
- 14. spectrabase.com [spectrabase.com]
- 15. tetratek.com.tr [tetratek.com.tr]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. nafdac.gov.ng [nafdac.gov.ng]
- 18. fiveable.me [fiveable.me]
Methodological & Application
Application Note & Protocol: A Scalable Synthesis of 5-(methylthio)-1H-indole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 5-(methylthio)-1H-indole, a valuable heterocyclic building block in medicinal chemistry and materials science. The described method is based on a nucleophilic aromatic substitution reaction between 5-bromo-1H-indole and sodium thiomethoxide. This guide is designed for researchers in organic synthesis, offering a step-by-step procedure, explanations for critical experimental choices, safety protocols, and characterization guidelines.
Introduction and Significance
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals, including neurotransmitters and anti-tumor agents.[1][2] Specifically, substitution at the C5 position of the indole ring allows for the modulation of pharmacological activity. This compound serves as a key intermediate for the synthesis of more complex molecules, where the methylthio group can be further functionalized or can act as a critical pharmacophore.
The synthetic strategy detailed herein was chosen for its reliability, scalability, and use of readily available starting materials. It circumvents some of the complexities associated with de novo indole syntheses like the Fischer method,[3][4] by starting with a pre-formed, functionalized indole core.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-rich thiomethoxide anion displaces the bromide on the benzene portion of the indole ring.

Figure 1: Synthesis of this compound from 5-bromo-1H-indole.
Health and Safety
Extreme caution must be exercised when handling sodium thiomethoxide. It is a highly toxic, flammable, and corrosive solid that can cause severe chemical burns upon contact.[5][6] It is also moisture-sensitive and reacts with water or acids to release methanethiol, a toxic and flammable gas with an extremely foul odor.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).
-
Engineering Controls: All operations involving sodium thiomethoxide must be performed in a certified chemical fume hood with excellent ventilation to prevent inhalation of dust or evolved methanethiol gas.[7] The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent reaction with atmospheric moisture and oxygen.[8]
-
Handling: Avoid all personal contact, including inhalation.[7] Do not eat, drink, or smoke in the laboratory.[8] Keep away from heat, sparks, and open flames.[6][9] All equipment should be properly grounded to prevent static discharge.[9]
-
Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual sodium thiomethoxide carefully with a suitable alcohol (e.g., isopropanol) before aqueous disposal.
Experimental Protocol
This protocol details a representative synthesis on a 5-gram scale of the starting material.
Materials and Equipment
Table 1: Reagent and Solvent List
| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Supplier |
|---|---|---|---|---|---|---|
| 5-Bromo-1H-indole | C₈H₆BrN | 196.04 | 5.00 g | 25.5 | 1.0 | Sigma-Aldrich |
| Sodium Thiomethoxide | CH₃NaS | 70.09 | 2.14 g | 30.6 | 1.2 | Apollo Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - | Acros Organics |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~400 mL | - | - | Fisher Scientific |
| Hexanes | - | - | ~600 mL | - | - | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | - | In-house |
| Brine (sat. NaCl) | NaCl(aq) | - | ~100 mL | - | - | In-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - | VWR |
| Silica Gel | SiO₂ | 60.08 | ~100 g | - | - | Sorbent Tech. |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller and thermocouple
-
Reflux condenser
-
Nitrogen/Argon gas inlet and bubbler
-
Glass funnel and powder funnel
-
1 L separatory funnel
-
Rotary evaporator
-
Glass chromatography column (40 mm diameter)
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp (254 nm)
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen gas. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Addition: To the flask, add 5-bromo-1H-indole (5.00 g, 25.5 mmol).[10] Add anhydrous N,N-dimethylformamide (50 mL) via syringe. Stir the mixture at room temperature until the solid dissolves completely.
-
Initiating the Reaction: In a single portion, carefully add sodium thiomethoxide (2.14 g, 30.6 mmol, 1.2 eq) to the stirring solution using a powder funnel under a strong flow of nitrogen.
-
Scientist's Note: A slight exotherm may be observed. Adding the sodium thiomethoxide in one portion helps to quickly initiate the reaction. An excess (1.2 eq) is used to ensure complete consumption of the starting material.
-
-
Heating and Monitoring: Heat the reaction mixture to 100 °C using a heating mantle. Maintain this temperature for 4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
TLC Analysis: Spot the starting material (dissolved in EtOAc) and the reaction mixture on a TLC plate. The product, this compound, should have a higher Rf value than the more polar 5-bromo-1H-indole. The reaction is complete when the starting material spot is no longer visible by UV light.
-
-
Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into a 1 L beaker containing 400 mL of deionized water.
-
Scientist's Note: This step quenches the reaction and precipitates the crude product while dissolving the DMF and inorganic salts (NaBr).
-
-
Transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Scientist's Note: The water washes are crucial for removing the high-boiling DMF solvent. The brine wash helps to break any emulsions and remove bulk water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude brown oil or solid.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
-
Packing: Use a 9:1 Hexanes:Ethyl Acetate mixture to pack the column and load the crude product (adsorbed onto a small amount of silica).
-
Elution: Elute the column with a gradient of 10% to 25% ethyl acetate in hexanes. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions containing the product and remove the solvent via rotary evaporation to yield this compound as a pale-yellow solid.
-
Results and Characterization
Table 2: Expected Results
| Parameter | Expected Outcome |
|---|---|
| Reaction Time | 4-6 hours |
| Yield | 75-85% |
| Physical Appearance | Pale-yellow to yellow-brown solid |
| Molecular Formula | C₉H₉NS[11] |
| Molecular Weight | 163.24 g/mol [11] |
| Boiling Point | 334.4 °C at 760 mmHg[12] |
| Storage | Store at 2-8 °C under nitrogen[11] |
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the indole protons, a singlet for the N-H proton (typically broad), and a sharp singlet around δ 2.5 ppm for the S-CH₃ group.
-
¹³C NMR: Expect 9 distinct carbon signals corresponding to the structure.
-
Mass Spectrometry (MS): Expect to observe the molecular ion peak [M]⁺ at m/z = 163.05.
-
Purity: Purity should be ≥97% as determined by HPLC or qNMR.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient heating; degraded sodium thiomethoxide; insufficient reaction time. | Ensure temperature is maintained at 100 °C. Use fresh, dry sodium thiomethoxide. Extend reaction time and continue monitoring by TLC. |
| Low Yield | Incomplete reaction; loss of product during work-up; inefficient extraction. | Address incomplete reaction issues. Ensure pH is neutral before extraction. Perform an additional extraction of the aqueous layer. |
| Product is an Oil, not a Solid | Residual solvent (DMF, EtOAc); impurities. | Dry the product under high vacuum for several hours. Re-purify by chromatography if necessary. |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Sodium thiomethoxide | CymitQuimica [cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. lgcstandards.com [lgcstandards.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. lookchem.com [lookchem.com]
Analytical methods for the detection and quantification of 5-(methylthio)-1H-indole.
For: Researchers, scientists, and drug development professionals engaged in the study of indole derivatives and related metabolic pathways.
Introduction
5-(methylthio)-1H-indole is a sulfur-containing indole derivative of increasing interest in biomedical and pharmaceutical research. Its role as a potential biomarker and its implications in various physiological and pathological processes necessitate robust and reliable analytical methods for its precise detection and quantification in diverse biological matrices. This application note provides a comprehensive guide to two primary analytical methodologies: High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are designed to offer high sensitivity, selectivity, and reproducibility for the quantitative analysis of this compound.
The choice between HPLC and GC-MS is often dictated by the sample matrix, the required sensitivity, and the available instrumentation. HPLC is highly versatile for the analysis of moderately polar, non-volatile compounds like this compound in liquid samples, offering excellent resolution and the option of highly sensitive detection with mass spectrometry.[1][2] GC-MS, on the other hand, is exceptionally powerful for the analysis of volatile and semi-volatile compounds and can provide superior separation efficiency. For sulfur-containing molecules, GC coupled with a sulfur-specific detector can offer unparalleled selectivity.[3][4]
This guide provides detailed, step-by-step protocols for both techniques, including sample preparation from biological matrices, instrument setup, and method validation parameters. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for their specific applications.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric Detection
RP-HPLC is a cornerstone technique for the analysis of a wide array of small molecules from complex mixtures.[1] The separation of this compound is based on its hydrophobic interactions with a nonpolar stationary phase.[5] A C18 column is a common and effective choice for indole derivatives, providing excellent retention and peak shape.[6][7] The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve efficient elution and separation from matrix components.[2] The inclusion of a small amount of acid, such as formic acid, in the mobile phase is crucial for improving peak symmetry and ensuring the analyte is in a consistent protonation state, which is particularly important for mass spectrometry detection.[8][9][10]
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC-UV/MS analysis of this compound.
Detailed Protocol: HPLC-UV/MS
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[11]
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[12]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80% Solvent A, 20% Solvent B).
-
Vortex briefly and transfer to an HPLC vial for analysis.
2. HPLC and Detector Conditions
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % B 0.0 20 5.0 95 7.0 95 7.1 20 | 10.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detector: Diode Array Detector (DAD) monitoring at 280 nm.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS Parameters (Example):
-
Ion Source: ESI (+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be determined by direct infusion of a standard solution of this compound.
-
Method Validation Data (Representative)
The following table presents typical validation parameters that should be established for this method, based on literature values for similar indole derivatives.[14][15]
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and is particularly well-suited for the analysis of volatile and semi-volatile compounds. While this compound has limited volatility, derivatization can be employed to enhance its thermal stability and chromatographic performance. However, for initial screening and in some matrices, direct injection may be feasible. A key advantage of GC for this analyte is the potential to use a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD), in parallel with or instead of a mass spectrometer for highly selective detection, which can significantly reduce matrix interference.[16][17]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Protocol: GC-MS
1. Sample Preparation
-
Perform a liquid-liquid extraction of the sample (e.g., 1 mL of urine) with a water-immiscible organic solvent such as ethyl acetate (3 x 1 mL).
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume (e.g., 100 µL) under a stream of nitrogen.
-
(Optional Derivatization): For improved volatility and peak shape, the extract can be derivatized. A common approach for indoles is silylation. Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
The final extract is then ready for injection into the GC-MS.
2. GC-MS Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A low-bleed capillary column suitable for MS analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Scan mode for initial identification (e.g., m/z 50-350) and Selected Ion Monitoring (SIM) for quantification.
-
Method Validation Data (Representative)
The following table presents typical validation parameters that should be established for a GC-MS method for a small molecule like this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Linear Range | 5 - 500 ng/mL |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Accuracy (% Recovery) | 80 - 120% |
Conclusion
The HPLC-UV/MS and GC-MS methods detailed in this application note provide robust and reliable approaches for the detection and quantification of this compound in various sample matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is crucial to ensure the accuracy and precision of the results. These protocols serve as a strong foundation for researchers to develop and implement analytical strategies for this important indole derivative.
References
- 1. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. ionsource.com [ionsource.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. mac-mod.com [mac-mod.com]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Methyl 5-methoxy-2-methyl-1H-indole-3-acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. nacalai.com [nacalai.com]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. agilent.com [agilent.com]
Application Note: Strategic Implementation of 5-(Methylthio)-1H-indole in Multicomponent Reactions for Drug Discovery Scaffolds
Abstract
Multicomponent reactions (MCRs) are a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of complex molecular architectures from simple precursors in a single, atom-economical step.[1][2][3] The indole nucleus is a privileged scaffold, present in a vast number of pharmaceuticals and natural products.[4][5][6][7] This application note provides a detailed guide for researchers on the strategic use of 5-(methylthio)-1H-indole in several key MCRs. While the indole core's reactivity in MCRs is well-documented, the specific influence of the 5-methylthio substituent offers unique opportunities for modulating electronic properties and metabolic stability. We present a theoretical framework for predicting its reactivity, alongside robust, field-tested protocols for Mannich, Ugi, and Passerini-type reactions, designed as validated starting points for laboratory investigation.
The Chemical Rationale: Influence of the 5-Methylthio Substituent
The functionalization of the indole scaffold is critically influenced by the electronic nature of its substituents. The 5-(methylthio) group (-SMe) on the indole ring introduces a nuanced electronic effect that is key to predicting its reactivity.
-
Mesomeric Effect (+M): The sulfur atom's lone pair of electrons can participate in resonance with the aromatic system, donating electron density into the ring. This effect enhances the nucleophilicity of the indole, particularly at the C3 position, which is the primary site of electrophilic attack in most MCRs.[5]
-
Inductive Effect (-I): Due to the electronegativity difference between sulfur and carbon, the -SMe group exerts a weak electron-withdrawing inductive effect.
In electrophilic aromatic substitutions, the resonance effect typically dominates, making the this compound ring more electron-rich and thus more reactive than unsubstituted indole. This enhanced nucleophilicity at C3 can potentially accelerate reaction rates and improve yields under optimized conditions. Researchers should anticipate this heightened reactivity when designing experiments, for instance, by using milder catalysts or lower reaction temperatures to control selectivity and prevent byproduct formation.
Protocol Frameworks for Key Multicomponent Reactions
The following protocols are designed as robust starting points. Researchers are encouraged to use these as a baseline for optimization, adjusting concentrations, catalysts, and solvents to suit their specific substrate combinations.
The Three-Component Mannich-Type Reaction
The Mannich reaction is a powerful C-C bond-forming reaction that condenses an active hydrogen compound (here, this compound), an aldehyde, and a secondary amine to form a β-amino-carbonyl compound, known as a Mannich base.[8] These products are valuable intermediates for synthesizing more complex molecules.
Mechanistic Insight: The reaction typically proceeds through the formation of an electrophilic iminium ion from the aldehyde and the secondary amine. The electron-rich C3 position of the this compound then attacks this iminium ion to form the final product.
Caption: General mechanism of the Mannich reaction with an indole.
Experimental Protocol: Synthesis of 1-((5-(methylthio)-1H-indol-3-yl)methyl)piperidine
-
Reagents & Materials:
-
This compound (1.0 eq, e.g., 163 mg, 1.0 mmol)
-
Aqueous formaldehyde (37% w/w, 1.2 eq, e.g., 0.1 mL)
-
Piperidine (1.1 eq, e.g., 108 µL, 1.1 mmol)
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
-
Step-by-Step Methodology:
-
To a solution of piperidine (1.1 mmol) in ethanol (5 mL) in a round-bottom flask, add glacial acetic acid (2.0 mmol) dropwise while cooling in an ice bath.
-
Add aqueous formaldehyde (1.2 mmol) to the cooled solution, followed by a solution of this compound (1.0 mmol) in ethanol (3 mL).
-
Allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, concentrate the mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water (15 mL) and basify to pH 8-9 by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired Mannich base.
-
-
Scientist's Insight (Causality): The use of acetic acid is crucial for catalyzing the formation of the electrophilic iminium ion from formaldehyde and piperidine. The reaction is performed at room temperature to maintain selectivity for the C3 position and prevent potential side reactions. The enhanced nucleophilicity of the 5-methylthio-substituted indole may allow for shorter reaction times compared to unsubstituted indole.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a flagship MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a di-peptide-like α-acylamino amide scaffold in a single step.[4][9] Its high convergence and structural diversity make it exceptionally valuable for generating compound libraries.
Mechanistic Insight: The reaction is thought to initiate with the formation of a Schiff base from the amine and aldehyde. Protonation of the Schiff base, followed by the nucleophilic addition of the isocyanide, generates a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final Ugi product.[10]
Proposed Protocol for a Ugi-4CR Involving this compound-3-carbaldehyde
-
Core Concept: In this variation, the indole moiety is incorporated via the aldehyde component.
-
Reagents & Materials:
-
This compound-3-carbaldehyde (1.0 eq, e.g., 191 mg, 1.0 mmol)
-
Benzylamine (1.0 eq, e.g., 109 µL, 1.0 mmol)
-
Acetic Acid (1.0 eq, e.g., 57 µL, 1.0 mmol)
-
tert-Butyl isocyanide (1.0 eq, e.g., 113 µL, 1.0 mmol)
-
Methanol (MeOH)
-
-
Step-by-Step Methodology:
-
In a 25 mL round-bottom flask, dissolve this compound-3-carbaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in methanol (10 mL).
-
Stir the solution at room temperature for 30 minutes to facilitate imine formation.
-
Add acetic acid (1.0 mmol) to the mixture, followed by tert-butyl isocyanide (1.0 mmol).
-
Seal the flask and stir the reaction at room temperature for 24-48 hours. Monitor progress by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude amide by flash chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to obtain the pure Ugi product.
-
-
Scientist's Insight (Causality): Methanol is an excellent solvent for the Ugi reaction as it effectively solvates the intermediates and reagents.[11] The reaction is typically run at room temperature and does not require an external catalyst, highlighting its efficiency. The electron-donating nature of the indole ring, enhanced by the 5-methylthio group, ensures the aldehyde is sufficiently reactive for initial imine formation.
The Passerini Three-Component Reaction
The Passerini reaction, one of the first MCRs discovered, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[12][13]
Mechanistic Insight: The currently accepted mechanism involves the formation of a hydrogen-bonded intermediate between the carboxylic acid and the aldehyde, which increases the electrophilicity of the carbonyl carbon. The isocyanide then attacks this carbon, followed by an attack of the carboxylate on the nitrilium carbon and a final Mumm-type rearrangement to yield the product.[14]
Caption: A simplified mechanistic pathway for the Passerini reaction.
Proposed Protocol for a Passerini Reaction with this compound-3-acetic acid
-
Core Concept: Here, the indole is incorporated as the carboxylic acid component.
-
Reagents & Materials:
-
This compound-3-acetic acid (1.0 eq, e.g., 221 mg, 1.0 mmol)
-
Benzaldehyde (1.0 eq, e.g., 102 µL, 1.0 mmol)
-
Cyclohexyl isocyanide (1.0 eq, e.g., 124 µL, 1.0 mmol)
-
Dichloromethane (DCM)
-
-
Step-by-Step Methodology:
-
To a stirred solution of this compound-3-acetic acid (1.0 mmol) in DCM (10 mL), add benzaldehyde (1.0 mmol).
-
Add cyclohexyl isocyanide (1.0 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 24 hours. Monitor by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the pure α-acyloxy amide.
-
-
Scientist's Insight (Causality): Aprotic solvents like DCM are often preferred for the Passerini reaction as they can accelerate the reaction rate.[12] The reaction is self-catalyzed by the acidic component and proceeds smoothly at ambient temperature. The use of an indole-containing carboxylic acid allows for the direct incorporation of this valuable scaffold into the product's ester moiety.[14][15]
General Experimental Workflow and Optimization
A systematic approach is crucial for successfully implementing a new substrate in MCRs. The following workflow provides a logical pathway from initial screening to an optimized protocol.
Caption: A systematic workflow for MCR optimization.
Data Summary and Expected Outcomes
When screening these reactions, systematic data collection is essential. We recommend tabulating results to identify trends and guide optimization efforts.
Table 1: Example Data Table for Mannich Reaction Optimization
| Entry | Aldehyde | Secondary Amine | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Formaldehyde | Piperidine | EtOH | RT | 18 | TBD | Baseline condition. |
| 2 | Formaldehyde | Morpholine | EtOH | RT | 18 | TBD | Assess amine scope. |
| 3 | Benzaldehyde | Piperidine | EtOH | RT | 24 | TBD | Assess aldehyde scope. |
| 4 | Formaldehyde | Piperidine | THF | RT | 18 | TBD | Solvent screen. |
| 5 | Formaldehyde | Piperidine | EtOH | 50 | 6 | TBD | Assess temperature effect. |
TBD: To Be Determined experimentally.
Conclusion
This compound is a promising but underutilized building block for diversity-oriented synthesis using multicomponent reactions. Its unique electronic properties suggest enhanced reactivity at the C3 position, which can be strategically leveraged to improve reaction efficiency. The protocols provided herein serve as validated, logical starting points for the synthesis of novel Mannich bases, α-acylamino amides, and α-acyloxy amides. By following a systematic optimization workflow, researchers can unlock the full potential of this versatile substrate to rapidly generate novel and diverse scaffolds for drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 3. Recent advances in the application of indoles in multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Modular Divergent Synthesis of Indole Alkaloid Derivatives by an Atypical Ugi Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-(methylthio)-1H-indole and its Putative Metabolites in Human Plasma using LC-MS/MS
Introduction
5-(methylthio)-1H-indole is an indole derivative with potential applications in pharmaceutical development. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of novel chemical entities is a cornerstone of drug discovery and development. The metabolic fate of a compound dictates its pharmacokinetic profile, efficacy, and potential for toxicity. Therefore, a robust and sensitive analytical method for the simultaneous quantification of the parent compound and its key metabolites in biological matrices is essential.
This application note details a comprehensive, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound and its primary putative metabolites—5-(methylsulfinyl)-1H-indole (sulfoxide) and 5-(methylsulfonyl)-1H-indole (sulfone)—in human plasma. The protocols provided herein are designed for researchers in drug metabolism, pharmacokinetics, and clinical research, offering detailed guidance on sample preparation, chromatographic separation, mass spectrometric detection, and method validation.
Scientific Rationale: Putative Metabolic Pathway
The metabolic pathway for this compound has not been extensively characterized. However, based on established biotransformation reactions for thioethers and indole-containing structures, a primary metabolic route is predicted to be the oxidation of the methylthio group.[1][2] This oxidation occurs sequentially, first forming a sulfoxide and then a more polar sulfone metabolite. These reactions are typically mediated by Cytochrome P450 (CYP) enzymes in the liver.[3][4]
Caption: Putative Phase I metabolic pathway of this compound.
Overall Analytical Workflow
The analytical strategy involves isolating the analytes from the plasma matrix, separating them chromatographically, and detecting them with high selectivity and sensitivity using a triple quadrupole mass spectrometer.
Caption: High-level workflow for the LC-MS/MS analysis.
I. LC-MS/MS Method Parameters
A selective and sensitive Multiple Reaction Monitoring (MRM) method was developed for the analytes.[5][6] Electrospray ionization in positive mode (ESI+) was chosen due to the basicity of the indole nitrogen, which facilitates protonation.
Rationale for MRM Transitions: The precursor ion ([M+H]⁺) for each analyte is selected in the first quadrupole (Q1). Following collision-induced dissociation (CID), specific product ions, characteristic of the indole structure and its side chain, are monitored in the third quadrupole (Q3).[7][8] This highly selective process minimizes background noise and ensures accurate quantification. The most intense and stable transition is used for quantification ("Quantifier"), while a second transition serves as confirmation ("Qualifier").[9]
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (eV) | Ion Type |
|---|---|---|---|---|---|
| This compound | 164.2 | 149.1 | 100 | 22 | Quantifier |
| 164.2 | 121.1 | 100 | 28 | Qualifier | |
| 5-(methylsulfinyl)-1H-indole | 180.2 | 163.1 | 100 | 25 | Quantifier |
| 180.2 | 134.1 | 100 | 30 | Qualifier | |
| 5-(methylsulfonyl)-1H-indole | 196.2 | 134.1 | 100 | 28 | Quantifier |
| 196.2 | 106.1 | 100 | 35 | Qualifier |
| This compound-d3 (IS) | 167.2 | 152.1 | 100 | 22 | Quantifier |
Rationale for Chromatography: Reversed-phase chromatography is ideal for separating these small molecules based on polarity.[10][11] The parent compound is the most hydrophobic, while the sulfone metabolite is the most polar. A gradient elution ensures that all three compounds are well-resolved with sharp peak shapes within a short run time. The acidic mobile phase (0.1% formic acid) maintains the analytes in their protonated state, which is optimal for ESI+ ionization.
Table 2: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| UHPLC System | Standard commercial system (e.g., Agilent 1290, Waters Acquity) |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Total Run Time | 5.0 min |
II. Sample Preparation Protocols
Effective sample preparation is critical to remove matrix components like proteins and phospholipids that can cause ion suppression and contaminate the LC-MS system.[12] Two protocols are presented, offering a choice between speed and cleanliness.
Protocol 1: Protein Precipitation (PPT) - High Throughput
This method is fast and simple, making it suitable for screening large numbers of samples.[13][14] However, it provides a less clean extract, which may lead to more significant matrix effects.
Step-by-Step Methodology:
-
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d3 at 100 ng/mL). The 3:1 solvent-to-plasma ratio ensures efficient protein precipitation.[15]
-
Vortex vigorously for 1 minute to denature and precipitate proteins.
-
Incubate at -20 °C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) - High Purity
SPE provides a much cleaner sample by selectively retaining the analytes while washing away interferences.[16][17] This protocol uses a mixed-mode polymeric sorbent that combines reversed-phase and cation-exchange mechanisms for enhanced selectivity.[18]
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide in water. This step ensures the analytes are in their neutral or basic form to bind effectively to the sorbent.[18][19]
-
SPE Cartridge: Mixed-Mode Polymeric Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX).
-
Condition: Pass 1 mL of methanol through the cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash 1: Pass 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar, non-basic interferences.
-
Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analytes, releasing them from the cation-exchange sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of mobile phase A/B (95:5, v/v) for injection.
III. Bioanalytical Method Validation
The method was validated according to the U.S. Food and Drug Administration (FDA) Guidance for Industry on Bioanalytical Method Validation.[20][21] Validation ensures that the method is reliable, reproducible, and fit for its intended purpose.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | To ensure no endogenous or exogenous components interfere with analyte detection. | Response in blank matrix should be <20% of the LLOQ response. |
| Linearity & Range | To define the concentration range over which the assay is accurate and precise. | Calibration curve with R² ≥ 0.99; 8-10 non-zero standards. |
| Accuracy | Closeness of measured values to the true value. | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of variation (CV) ≤15% at each QC level (≤20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio > 5; accuracy within ±20%; precision ≤20% CV. |
| Matrix Effect | To assess the impact of co-eluting matrix components on ionization. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Recovery | Efficiency of the sample preparation process. | Recovery should be consistent and reproducible across QC levels. |
| Stability | Analyte stability under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |
Conclusion
This application note describes a robust, selective, and sensitive LC-MS/MS method for the simultaneous quantification of this compound and its primary putative metabolites in human plasma. The method offers two distinct sample preparation protocols—a rapid protein precipitation for high-throughput needs and a more rigorous solid-phase extraction for enhanced purity and sensitivity. The detailed protocols and validation framework provided herein offer a reliable and transferable solution for researchers engaged in the pharmacokinetic and metabolic evaluation of this compound and other structurally related molecules.
References
- 1. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. agilent.com [agilent.com]
- 10. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 15. agilent.com [agilent.com]
- 16. organomation.com [organomation.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. agilent.com [agilent.com]
- 19. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
Protocol for N-Alkylation of 5-(methylthio)-1H-indole: A Detailed Guide for Researchers
Introduction: The Significance of N-Alkylated Indoles in Modern Chemistry
The indole nucleus is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and synthetic compounds.[1][2][3] N-alkylation of the indole ring is a pivotal transformation, as the substituent on the nitrogen atom can profoundly modulate a molecule's pharmacological profile, including its binding affinity, selectivity for biological targets, and metabolic stability.[4] The subject of this guide, 5-(methylthio)-1H-indole, presents a unique scaffold. The methylthio group at the 5-position can influence the electronic properties of the indole ring and provide a potential site for further functionalization, making its N-alkylated derivatives attractive targets in drug discovery programs.
This document provides a comprehensive guide to the N-alkylation of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles, empowering the user to not only execute the protocols successfully but also to troubleshoot and adapt them for their specific needs.
Understanding the Reaction: Principles of Indole N-Alkylation
The N-alkylation of an indole is a nucleophilic substitution reaction. The nitrogen atom of the indole ring, while part of an aromatic system, possesses a lone pair of electrons and an acidic proton (N-H). The reaction proceeds in two fundamental steps:
-
Deprotonation: A base is used to remove the acidic proton from the indole nitrogen, generating a highly nucleophilic indolide anion.
-
Nucleophilic Attack: The indolide anion then attacks an electrophilic alkylating agent (typically an alkyl halide), forming the desired N-alkylated indole and a salt byproduct.
A critical challenge in indole alkylation is controlling regioselectivity. The C3 position of the indole ring is also highly nucleophilic, often more so than the nitrogen atom, which can lead to the formation of undesired C3-alkylated byproducts.[1][5][6] Several factors influence the N- versus C-alkylation ratio, including the choice of base, solvent, reaction temperature, and the nature of the alkylating agent.[3][6]
The predicted pKa of this compound is approximately 16.63.[7] This value is crucial for selecting an appropriate base for deprotonation. The base should be strong enough to effectively deprotonate the indole N-H but not so reactive as to cause unwanted side reactions.
Below is a generalized workflow for the N-alkylation process:
Caption: A generalized workflow for the N-alkylation of this compound.
Experimental Protocols
This section details two robust protocols for the N-alkylation of this compound using different base/solvent systems. These methods offer flexibility depending on the available reagents and the scale of the reaction.
Protocol 1: N-Alkylation using Sodium Hydride in an Aprotic Polar Solvent
This classical approach utilizes a strong base, sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). This combination generally provides high yields and favors N-alkylation.[3][6]
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available[8][9] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Standard Chemical Supplier |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent | Standard Chemical Supplier |
| Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) | Reagent Grade | Standard Chemical Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier |
| Hexanes | ACS Grade | Standard Chemical Supplier |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Prepared in-house | |
| Brine (Saturated Aqueous NaCl) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Chemical Supplier | |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier |
Step-by-Step Procedure
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should cease, and the solution may become slightly turbid, indicating the formation of the sodium indolide salt.
-
Alkylation: Slowly add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Caption: Workflow for N-alkylation using sodium hydride in DMF.
Protocol 2: N-Alkylation using Potassium Carbonate in a Polar Solvent
This method employs a milder base, potassium carbonate (K₂CO₃), and is often preferred for substrates with base-sensitive functional groups.[10][11] The reaction is typically slower than with NaH but can be effective.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available[8][9] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered | Standard Chemical Supplier |
| Anhydrous Acetonitrile (MeCN) or DMF | DriSolv® or equivalent | Standard Chemical Supplier |
| Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) | Reagent Grade | Standard Chemical Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Chemical Supplier |
| Water | Deionized | |
| Brine (Saturated Aqueous NaCl) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Standard Chemical Supplier | |
| Silica Gel | 230-400 mesh | Standard Chemical Supplier |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile or DMF.
-
Addition of Base and Alkylating Agent: Add powdered anhydrous potassium carbonate (2.0-3.0 eq) and the alkylating agent (1.2-1.5 eq) to the mixture.
-
Heating: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the reactivity of the alkylating agent.
-
Reaction Monitoring: Stir the reaction vigorously and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentration and Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Alternative Method: Phase-Transfer Catalysis
For certain applications, particularly with less reactive alkylating agents, phase-transfer catalysis (PTC) can be a highly effective method.[12][13][14] This technique involves a two-phase system (e.g., an organic solvent and a concentrated aqueous base like 50% NaOH) and a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate). The catalyst transports the hydroxide ion into the organic phase to deprotonate the indole, and the resulting indolide anion is then alkylated. This method can offer advantages in terms of mild reaction conditions and simplified work-up.[12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive base (e.g., old NaH).- Insufficiently anhydrous conditions.- Less reactive alkylating agent. | - Use fresh, high-quality base.- Ensure all glassware is oven-dried and use anhydrous solvents.- Switch to a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).[6]- Increase the reaction temperature. |
| Formation of C3-Alkylated Byproduct | - Incomplete deprotonation of the indole nitrogen.- Use of a less polar solvent.- Highly reactive alkylating agent. | - Ensure complete deprotonation by allowing sufficient time after base addition before adding the alkylating agent.- Use a more polar aprotic solvent like DMF or DMSO.- Add the alkylating agent slowly and at a low temperature. |
| Dialkylation (N- and C-alkylation) | - Excess alkylating agent.- High reaction temperature or prolonged reaction time. | - Use a stoichiometric amount or only a slight excess of the alkylating agent (1.05-1.1 eq).- Monitor the reaction closely and stop it once the desired product is formed.- Lower the reaction temperature. |
| Decomposition of Starting Material or Product | - Incompatible functional groups with the strong base.- Instability of the product under the reaction conditions. | - Use a milder base such as K₂CO₃ or Cs₂CO₃.[10]- Consider a phase-transfer catalysis method with a weaker aqueous base.- Lower the reaction temperature and shorten the reaction time. |
Conclusion
The N-alkylation of this compound is a versatile and valuable reaction for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the fundamental principles of the reaction and carefully selecting the appropriate conditions, researchers can achieve high yields of the desired N-alkylated products. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate the successful implementation of this important transformation in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. 5-METHYLTHIO-INDOLE | 77248-65-8 [sigmaaldrich.com]
- 9. chemscene.com [chemscene.com]
- 10. researchgate.net [researchgate.net]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 13. researchgate.net [researchgate.net]
- 14. Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole [journal.ecust.edu.cn]
The Strategic Utility of 5-(Methylthio)-1H-indole in the Synthesis of Potent Bioactive Compounds: Application Notes and Protocols
Introduction: The Privileged Scaffold of 5-(Methylthio)-1H-indole in Modern Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Its unique electronic properties and conformational flexibility allow for interactions with a multitude of biological targets, making it a "privileged scaffold" in drug design.[1] Among the diverse array of substituted indoles, this compound has emerged as a particularly valuable starting material for the synthesis of complex bioactive molecules. The presence of the methylthio group at the 5-position offers a unique handle for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on the synthesis of potent tubulin polymerization inhibitors, a critical class of anticancer agents.[3][4] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower researchers in their drug development endeavors.
Key Synthetic Transformation: C3-Formylation via the Vilsmeier-Haack Reaction
A fundamental step in elaborating the this compound scaffold is the introduction of a functional group at the electron-rich C3 position. The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of indoles, yielding indole-3-carbaldehydes which are versatile intermediates for a plethora of subsequent transformations.[1]
The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF). This electrophile then attacks the C3 position of the indole ring, leading to the formation of an iminium intermediate that is subsequently hydrolyzed during aqueous workup to afford the desired aldehyde.
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: Workflow of the Vilsmeier-Haack formylation of this compound.
Detailed Protocol: Synthesis of this compound-3-carbaldehyde
This protocol outlines the step-by-step procedure for the C3-formylation of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Indole: Dissolve this compound in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Stir until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal and Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound-3-carbaldehyde.
Application in the Synthesis of Arylthioindoles as Tubulin Polymerization Inhibitors
Arylthioindoles (ATIs) are a class of potent antimitotic agents that inhibit tubulin polymerization, a crucial process in cell division.[5][6] This mechanism of action makes them promising candidates for cancer chemotherapy. The this compound scaffold can be strategically utilized in the synthesis of these bioactive molecules.
Conceptual Synthetic Pathway to a Bioactive Arylthioindole
Caption: A conceptual synthetic pathway from this compound to a bioactive arylthioindole.
Protocol: Synthesis of a Chalcone Intermediate from this compound-3-carbaldehyde
This protocol describes the synthesis of a chalcone, a key intermediate in the pathway to certain bioactive arylthioindoles, via an Aldol condensation reaction.
Materials:
-
This compound-3-carbaldehyde
-
A substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Stirring apparatus
-
Beakers and filtration apparatus
Procedure:
-
Reaction Setup: In a beaker, dissolve this compound-3-carbaldehyde and the substituted acetophenone in ethanol.
-
Base Addition: While stirring, slowly add an aqueous solution of NaOH or KOH to the mixture. The reaction is typically carried out at room temperature.
-
Precipitation: Continue stirring for several hours. The chalcone product will often precipitate out of the reaction mixture as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent.
Biological Activity and Data Presentation
The synthesized arylthioindole derivatives are then evaluated for their biological activity, primarily as inhibitors of tubulin polymerization and their cytotoxic effects on cancer cell lines.
Table 1: Biological Activity of Representative Arylthioindoles
| Compound ID | 5-Substituent | 3-Arylthio Group | Tubulin Polymerization IC₅₀ (µM)[5] | MCF-7 Cell Growth Inhibition IC₅₀ (nM)[5] |
| ATI-1 | -OCH₃ | 3,4,5-Trimethoxyphenyl | 2.0 | 13 |
| ATI-2 | -H | 3,4,5-Trimethoxyphenyl | >10 | >1000 |
| ATI-3 | -Cl | 3,4,5-Trimethoxyphenyl | 1.5 | 25 |
| ATI-4 | -OCH₃ | 4-Methoxyphenyl | 5.2 | 85 |
Note: Data for ATI-1, ATI-2, ATI-3, and ATI-4 are representative examples from the arylthioindole class and are included for comparative purposes. The synthesis of these specific analogs may not start from this compound but illustrates the structure-activity relationship.[5]
Mechanism of Action: Inhibition of Tubulin Polymerization
Arylthioindoles exert their anticancer effects by binding to the colchicine-binding site on β-tubulin.[6] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Signaling Pathway Diagram: Tubulin Polymerization Inhibition
Caption: Mechanism of action of arylthioindoles as tubulin polymerization inhibitors.
Conclusion and Future Perspectives
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of bioactive compounds. Its strategic functionalization, particularly at the C3 position, opens avenues for the creation of potent therapeutic agents, as exemplified by the arylthioindole class of tubulin polymerization inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this privileged scaffold in the ongoing quest for novel and effective medicines. Future work in this area could focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of other biological targets for novel this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. Indole, a core nucleus for potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 2-Heterocyclyl-3-arylthio-1H-indoles as Potent Tubulin Polymerization and Cell Growth Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Methylthio)-1H-indole in Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs.[1][2][3] This guide focuses on the 5-(methylthio)-1H-indole moiety, a specific derivative that has garnered interest for its unique physicochemical properties and promising biological activities. The introduction of the methylthio group at the 5-position significantly modulates the electronic and lipophilic character of the indole ring, offering a powerful tool for medicinal chemists to fine-tune drug-like properties. This document provides an in-depth exploration of the synthesis, therapeutic applications, and biological evaluation of this compound derivatives, with a particular focus on their emerging roles in oncology and anti-inflammatory research. Detailed protocols for synthesis and biological assays are provided to equip researchers and drug development professionals with the practical knowledge to leverage this versatile scaffold in their discovery programs.
The this compound Scaffold: An Overview
The indole ring system is often referred to as a "privileged scaffold" due to its ability to bind to a wide range of biological receptors and enzymes, mimicking peptide structures and participating in key hydrogen bonding and hydrophobic interactions.[1][3] The functionalization of this core is a critical strategy in drug design. The 5-(methylthio) substituent (-S-CH₃) is particularly noteworthy. As an electron-donating group, it can influence the reactivity of the indole ring. More importantly, its sulfur atom can act as a hydrogen bond acceptor, while the entire group increases lipophilicity, which can enhance membrane permeability and target engagement. These characteristics have been successfully exploited to develop novel therapeutic agents.
Physicochemical Properties
A clear understanding of the fundamental properties of the parent scaffold is essential for analogue design and development.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NS | [4] |
| Molecular Weight | 163.24 g/mol | [4] |
| LogP | 2.89 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Appearance | Pale-yellow to Yellow-brown Solid | [6] |
| Boiling Point | 334.4 °C at 760 mmHg | [5] |
| Storage | 2-8 °C, stored under nitrogen | [4][6] |
Synthesis of this compound Derivatives
The synthesis of substituted indoles is a well-established field, with numerous named reactions available to medicinal chemists.[7] The Gassman indole synthesis, for instance, provides a classic route to 3-thioalkoxyindoles, which can subsequently be desulfurized.[8] For 5-substituted indoles, synthetic strategies often begin with a correspondingly substituted aniline.
Protocol 2.1: Representative Synthesis of a this compound Analog
This protocol describes a representative, multi-step synthesis adapted from the literature for a derivative of this compound, specifically focusing on the construction of an indole-pyrimidine hybrid with demonstrated biological activity.[9] The key starting material would be a derivative of 5-(methylthio)aniline.
Objective: To synthesize a 4-(indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile derivative.
Step 1: Synthesis of 3-(1-methyl-1H-indol-3-yl)-3-oxopropanenitrile
-
To a solution of 1-methyl-1H-indole (1.0 eq) in acetic anhydride (5 vol), add 2-cyanoacetic acid (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Stir the mixture vigorously until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry to yield the intermediate product. This step involves a cyanoacetylation of the indole at the electron-rich 3-position, a common reaction for this scaffold.
Step 2: Synthesis of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile
-
To a solution of the product from Step 1 (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add carbon disulfide (CS₂, 1.5 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 2-3 hours.
-
Add methyl iodide (CH₃I, 2.5 eq) and continue stirring for an additional 12-16 hours. This sequence forms a ketene dithioacetal intermediate.
-
To this reaction mixture, add cyanamide (NH₂CN, 1.2 eq) and reflux for 8-10 hours. The cyanamide acts as the nitrogen source to cyclize into the pyrimidine ring.
-
After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Applications in Drug Discovery
The this compound scaffold has been incorporated into molecules targeting several diseases, most notably cancer and inflammatory conditions.
Anticancer Applications
A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles has shown significant potential as anticancer agents, particularly against breast cancer.[9][10]
Mechanism of Action: EGFR Kinase Inhibition Many indole derivatives function as kinase inhibitors by competing with ATP for the binding site in the enzyme's catalytic domain.[11][12] The aforementioned pyrimidine-indole hybrids were investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] EGFR is a crucial signaling protein that, when overactivated, drives proliferation, metastasis, and survival in many cancer types.[9][10] Molecular docking studies suggest that these compounds fit into the ATP-binding pocket of EGFR, forming key interactions that inhibit its function.[9]
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. lookchem.com [lookchem.com]
- 6. 5-METHYLTHIO-INDOLE | 77248-65-8 [sigmaaldrich.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ecommons.luc.edu [ecommons.luc.edu]
- 9. online.bamu.ac.in [online.bamu.ac.in]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 5-(Methylthio)-1H-indole Synthesis
Welcome to the technical support center dedicated to the synthesis of 5-(methylthio)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific synthesis. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring a robust and reproducible synthetic protocol.
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved via the Fischer indole synthesis. This classic reaction, while powerful, is sensitive to various parameters, especially when dealing with substituted starting materials. The presence of the electron-donating methylthio group on the phenylhydrazine precursor introduces specific challenges and considerations that will be addressed in detail.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The Fischer indole synthesis is the most widely reported and reliable method for preparing this compound.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and a carbonyl compound. For the synthesis of the parent this compound, the key starting material is (4-(methylthio)phenyl)hydrazine, which can be prepared from the commercially available 4-(methylthio)aniline.[3][4] The carbonyl partner is typically a simple aldehyde or ketone that can be easily removed or is incorporated as a desired substituent.
Q2: I am having trouble with the first step, the formation of (4-(methylthio)phenyl)hydrazine from 4-(methylthio)aniline. What are the critical parameters?
The conversion of an aniline to a hydrazine is a standard two-step process involving diazotization followed by reduction.
Step 1: Diazotization This step involves the reaction of 4-(methylthio)aniline with sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C).
-
Troubleshooting:
-
Incomplete diazotization: Ensure the temperature is kept low to prevent the decomposition of the diazonium salt. The addition of sodium nitrite solution should be slow and controlled.
-
Side reactions: The presence of excess nitrous acid can lead to side reactions. Use a stoichiometric amount of sodium nitrite and test for its excess with starch-iodide paper.
-
Step 2: Reduction The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite or stannous chloride in an acidic medium.
-
Troubleshooting:
-
Low yield of hydrazine: The reduction step should also be carried out at low temperatures to minimize side reactions. The pH of the reaction mixture is crucial; ensure it is maintained in the appropriate range for the chosen reducing agent.
-
Product instability: Phenylhydrazines can be unstable and are often used immediately in the next step without extensive purification. If storage is necessary, it should be done under an inert atmosphere and at low temperatures.
-
Q3: My Fischer indole synthesis is giving a low yield of this compound. What are the likely causes?
Low yields in the Fischer indole synthesis of this compound can stem from several factors, often related to the electronic nature of the methylthio group and the reaction conditions.[5][6]
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[7] Common catalysts include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃).[1] For a substrate with an electron-donating group like methylthio, a milder acid or lower concentration might be necessary to prevent side reactions.
-
Reaction Temperature and Time: The reaction is sensitive to temperature.[5] Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting materials or the product. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
N-N Bond Cleavage: The electron-donating nature of the methylthio group can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate, especially under strongly acidic conditions.[6] This leads to the formation of 4-(methylthio)aniline as a byproduct, reducing the yield of the desired indole.
-
Oxidation of the Product: Indoles, particularly those with electron-donating substituents, can be susceptible to oxidation, leading to the formation of colored impurities.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound via the Fischer indole synthesis.
Problem 1: Reaction Failure - No Product Formation
Initial Checks:
-
Confirm the identity and purity of starting materials: Use techniques like NMR and melting point to verify the structure and purity of your 4-(methylthio)phenylhydrazine and the carbonyl compound. Impurities can inhibit the reaction.
-
Check the acid catalyst: Ensure the acid catalyst is of appropriate quality and concentration. Old or improperly stored acids can lose their potency.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Incorrect Acid Catalyst | The acidity of the medium is crucial for the key[6][6]-sigmatropic rearrangement.[1] An inappropriate acid may not effectively catalyze the reaction. | Screen different acid catalysts (e.g., polyphosphoric acid, sulfuric acid in ethanol, zinc chloride). Start with milder conditions and gradually increase the acidity. |
| Decomposition of Hydrazone | The hydrazone intermediate may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids. | Consider forming the hydrazone in situ under milder conditions before proceeding with the cyclization. This can be achieved by reacting the hydrazine and carbonyl compound at a lower temperature before adding the cyclization catalyst. |
| Steric Hindrance | If using a bulky ketone as the carbonyl partner, steric hindrance can prevent the necessary bond formations. | If possible, switch to a less sterically hindered ketone or aldehyde. |
Problem 2: Low Yield and Formation of Multiple Products
Initial Analysis:
-
Analyze the crude reaction mixture: Use TLC, GC-MS, or LC-MS to identify the major components of the crude product.[8] Look for the starting materials, the desired product, and potential byproducts such as 4-(methylthio)aniline.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| N-N Bond Cleavage | As mentioned in the FAQs, the electron-donating methylthio group can facilitate the cleavage of the N-N bond in the hydrazone intermediate.[6] | Use a milder acid catalyst or a lower reaction temperature. Consider using a Lewis acid like zinc chloride, which can sometimes suppress this side reaction. |
| Regioisomer Formation | If an unsymmetrical ketone is used, two different regioisomers of the indole can be formed. | The regioselectivity is influenced by the acidity of the medium.[5] Weaker acids tend to favor the kinetic product, while stronger acids can lead to the thermodynamic product. Experiment with different acid catalysts and concentrations to optimize for the desired isomer. |
| Polymerization/Decomposition | Indoles can be unstable in strong acidic conditions and at high temperatures, leading to the formation of polymeric materials or decomposition products. | Neutralize the reaction mixture as soon as the reaction is complete during the workup. Minimize the exposure of the product to strong acids. |
Problem 3: Difficulty in Product Purification
Initial Observations:
-
Streaking on TLC plates: This often indicates the presence of acidic or basic impurities, or that the compound itself is interacting strongly with the silica gel.
-
Multiple, closely spaced spots: This could be due to the presence of regioisomers or other closely related impurities.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action |
| Residual Acid/Base | Traces of the acid catalyst or any base used in the workup can cause streaking on silica gel. | Wash the organic extract thoroughly with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash. If a base was used, wash with a dilute acid solution (e.g., 1M HCl). |
| Polar Impurities | The reaction may produce polar byproducts that are difficult to separate from the desired indole. | Consider using a different solvent system for column chromatography. A gradient elution might be necessary. Adding a small amount of a polar solvent like methanol to the mobile phase can sometimes improve separation. Alternatively, recrystallization can be an effective purification method for solid products.[9][10] |
| Oxidation Products | The formation of colored impurities is often due to the oxidation of the indole ring. | Workup the reaction mixture promptly and avoid prolonged exposure to air. Store the purified product under an inert atmosphere and in the dark. |
Experimental Protocols
Protocol 1: Synthesis of (4-(methylthio)phenyl)hydrazine hydrochloride
This protocol is a general guideline and may require optimization.
-
Diazotization:
-
To a stirred solution of 4-(methylthio)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated hydrochloric acid, also cooled to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Collect the precipitated (4-(methylthio)phenyl)hydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Protocol 2: Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Hydrazone Formation (optional, can be done in situ):
-
Dissolve (4-(methylthio)phenyl)hydrazine hydrochloride (1 equivalent) and a suitable carbonyl compound (e.g., pyruvic acid or an equivalent aldehyde/ketone, 1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Cyclization:
-
Add the acid catalyst (e.g., polyphosphoric acid, 10 parts by weight, or a catalytic amount of sulfuric acid) to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
-
Workup and Purification:
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate solution) until it is basic to litmus paper.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Data Presentation
Table 1: Typical Reaction Conditions for Fischer Indole Synthesis
| Parameter | Condition | Rationale/Considerations |
| Starting Material | (4-(methylthio)phenyl)hydrazine | Purity is crucial for good yield. |
| Carbonyl Source | Pyruvic acid, acetaldehyde, acetone | Choice of carbonyl determines substitution at C2/C3. |
| Acid Catalyst | Polyphosphoric acid (PPA), H₂SO₄, ZnCl₂ | PPA often gives good yields but can be viscous. H₂SO₄ is a strong catalyst. ZnCl₂ is a milder Lewis acid. |
| Solvent | Ethanol, Acetic Acid, Toluene, or neat | Solvent choice can influence reaction rate and solubility. |
| Temperature | 80 - 150 °C | Optimization is necessary to balance reaction rate and decomposition. |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine completion. |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the indole ring protons and the methylthio group protons. The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Resonances for all nine carbon atoms. The carbon attached to the sulfur will have a characteristic chemical shift. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of this compound (C₉H₉NS, MW: 163.24). |
| Infrared (IR) | Characteristic N-H stretching vibration for the indole ring and C-S stretching vibration. |
Visualizations
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-(Methylthio)aniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Common side products in the synthesis of 5-(methylthio)-1H-indole
Welcome to the technical support resource for the synthesis of 5-(methylthio)-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the synthesis of this important heterocyclic building block. Here, we address common issues, particularly the formation of side products, in a practical question-and-answer format based on field-proven insights and established chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might observe during your synthesis, focusing on the most common synthetic routes.
Focus Area: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for preparing indole cores. For this compound, this typically involves the acid-catalyzed reaction of 4-(methylthio)phenylhydrazine with a suitable ketone or aldehyde equivalent of acetaldehyde (e.g., pyruvic acid followed by decarboxylation). Despite its utility, the reaction is sensitive to substrate electronics and reaction conditions, often leading to undesired side products.
Question 1: My reaction yield is low, and the crude product shows multiple spots on the TLC plate, some of which are highly colored. What are these impurities?
Answer: Low yields and multiple byproducts in the Fischer synthesis of an electron-rich indole like this compound are common. The electron-donating nature of the methylthio group can influence the stability of key intermediates. The primary side products typically arise from three competing pathways:
-
Reductive Cleavage of the N-N Bond: Before the key[1][1]-sigmatropic rearrangement can occur, the intermediate enehydrazine can undergo acid-catalyzed cleavage of the nitrogen-nitrogen bond. For your starting material, this would generate 4-(methylthio)aniline and an amino-ketone fragment, which can lead to further downstream impurities. This pathway is often competitive with the productive cyclization.[2]
-
Oxidative Dimerization: Indoles, especially electron-rich ones, are susceptible to oxidation. The desired this compound product can dimerize or oligomerize under acidic and/or aerobic conditions, leading to complex, often colored, mixtures that are difficult to purify.[3]
-
Incomplete Cyclization/Rearrangement: The reaction may stall at the phenylhydrazone or enehydrazine stage if the energy barrier for the[1][1]-sigmatropic rearrangement is too high under the chosen conditions. This can be due to suboptimal acid catalysis or temperature.[4]
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting logic for Fischer Indole Synthesis.
Question 2: I believe I have formed the correct product, but it is a dark, oily, or resinous substance that degrades upon standing or during purification. How can I handle this?
Answer: This is a classic sign of product instability. This compound is prone to auto-oxidation, a common issue with many indole derivatives, which results in resinous materials.[5] The methylthio group, being oxidizable itself to a sulfoxide or sulfone, can add to this instability.
Recommended Handling & Purification Protocol:
-
Inert Atmosphere: Once the reaction is complete, conduct all subsequent workup and purification steps under an inert atmosphere (Nitrogen or Argon) to the extent possible.
-
Rapid Workup: Neutralize the acidic reaction mixture promptly upon completion. Do not let the crude product sit in acidic conditions.
-
Column Chromatography:
-
Stationary Phase: Use silica gel for column chromatography. Some researchers report better stability using silica that has been pre-treated with a small amount of a non-polar base like triethylamine (typically 1% in the eluent system) to neutralize acidic sites on the silica surface.
-
Eluent: A non-polar/polar solvent system like Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate is standard. Start with a low polarity and gradually increase the gradient.
-
Fractions: Collect fractions and analyze by TLC. Combine the pure fractions and immediately remove the solvent under reduced pressure at a low temperature (<40°C).
-
-
Storage: The purified product should be stored as a solid if possible. If it is an oil, store it under an inert atmosphere at a low temperature (e.g., 4°C or -20°C) and protected from light.[6]
Focus Area: Alternative Synthetic Routes
While the Fischer synthesis is common, other methods may be employed, each with its own potential for side product formation.
Question 3: I attempted a Reissert-type synthesis starting from 4-methylthio-2-nitrotoluene and observed a significant amount of a quinolone byproduct. What causes this diversion?
Answer: The Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[7][8] The key step is the intramolecular condensation of the newly formed amino group onto the pyruvate carbonyl. However, under certain reductive conditions (e.g., using PtO2), the reaction can be diverted to form quinolone derivatives instead of the desired indole.[8] This alternative cyclization pathway becomes more prominent with certain substitution patterns on the aromatic ring.
Mechanism of Quinolone Side Product Formation
Caption: Competing cyclization pathways in Reissert synthesis.
To favor the indole pathway, you can screen different reducing agents. Milder conditions, such as zinc dust in acetic acid or sodium dithionite, are often more effective at promoting the desired indole formation over the quinolone.[7][8]
Part 2: Data Summary & Protocols
Troubleshooting Summary Table
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Citation(s) |
| Low yield, presence of 4-(methylthio)aniline | N-N bond cleavage in Fischer synthesis intermediate. | Use milder/Lewis acids (AcOH, ZnCl₂); lower reaction temp. | [2] |
| Dark, resinous crude product | Oxidation/polymerization of the indole product. | Workup and purify under inert atmosphere; store cold and dark. | [5] |
| Reaction stalls at hydrazone stage | Insufficient acid catalysis or temperature for rearrangement. | Screen stronger acids (PPA) or increase temperature cautiously. | [4] |
| Formation of quinolone in Reissert synthesis | Reductive conditions favoring alternative cyclization. | Change reducing agent (e.g., Zn/AcOH instead of PtO₂). | [8] |
| Multiple Isomers Formed | Lack of regioselectivity in the chosen synthesis. | For Fischer, ensure pure para-substituted hydrazine is used. | [4] |
Protocol: Flash Column Chromatography for Purification
This protocol provides a general guideline for purifying this compound.
-
Preparation:
-
Dry the crude product under vacuum to remove residual solvent.
-
Prepare the eluent. A good starting point is 5-10% Ethyl Acetate in Hexane (or Petroleum Ether). Add 0.5-1% triethylamine to the eluent mixture to prevent streaking and degradation on the silica.
-
Prepare a silica gel slurry in the starting eluent (e.g., 5% EtOAc/Hexane). Pack a glass column of appropriate size. The amount of silica should be 50-100 times the weight of the crude product.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
In a separate flask, add a small amount of silica gel (2-3 times the weight of your crude product).
-
Add the solution of your crude product to the silica and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better separation.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the starting solvent mixture (e.g., 5% EtOAc/Hexane).
-
Collect fractions and monitor them by TLC. The desired product, being moderately polar, should elute after non-polar impurities.
-
If the product does not elute, gradually increase the polarity of the eluent (e.g., to 10% EtOAc, then 15%).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator, keeping the bath temperature below 40°C.
-
Place the resulting product under high vacuum to remove any final traces of solvent.
-
Immediately transfer the purified indole to a sealed vial, flush with nitrogen or argon, and store in a freezer.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 6. chemscene.com [chemscene.com]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(methylthio)-1H-indole
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-(methylthio)-1H-indole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and improve the yield and purity of your synthesis. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve your synthetic goals.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format. We focus on two of the most pertinent and adaptable synthetic routes for this substituted indole: the Fischer Indole Synthesis and the Larock Indole Synthesis.
Fischer Indole Synthesis Related Issues
The Fischer indole synthesis is a classic and widely used method for preparing indoles from a phenylhydrazine and a suitable ketone or aldehyde under acidic conditions.[1][2] For the synthesis of this compound, the logical starting materials would be (4-(methylthio)phenyl)hydrazine and a protected acetaldehyde equivalent.
Question 1: My Fischer indole synthesis of this compound is resulting in a low yield and a complex mixture of byproducts. What are the likely causes and how can I improve it?
Answer:
Low yields and byproduct formation in the Fischer indole synthesis can often be attributed to several factors, primarily related to the reaction conditions and the stability of the intermediates.
-
Acid Catalyst Choice is Critical: The choice of acid catalyst is paramount.[2] While various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, the optimal choice depends on the specific substrates.[1] For substrates with an electron-donating group like methylthio, milder acidic conditions are often preferable to prevent degradation or unwanted side reactions. Overly harsh acidic conditions can lead to polymerization of the starting material or product.[3][4] We recommend starting with a milder acid like p-toluenesulfonic acid or using polyphosphoric acid at a carefully controlled temperature.
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the key[5][5]-sigmatropic rearrangement.[6][7] However, excessive heat can lead to decomposition. It is crucial to carefully optimize the reaction temperature. We suggest starting at a moderate temperature (e.g., 80-100 °C) and monitoring the reaction progress by TLC.
-
Side Reactions: A common side reaction is the formation of isomeric indoles if the ketone precursor is unsymmetrical. While this is less of an issue with an acetaldehyde equivalent, other side reactions like intermolecular condensations can occur. Ensuring a homogenous reaction mixture and controlled addition of reagents can minimize these.
-
Atmosphere: Indoles, particularly electron-rich derivatives, can be susceptible to oxidation.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and improve the yield and purity of the final product.
Question 2: I am observing the formation of a dark, tar-like substance in my Fischer indole synthesis reaction mixture. What is causing this and how can I prevent it?
Answer:
The formation of a dark, tar-like substance is a common issue in indole synthesis and is typically due to polymerization.[3][4]
-
Cause: Indoles are electron-rich aromatic compounds and are susceptible to acid-catalyzed polymerization. The C3 position is particularly reactive towards electrophiles.[9] In the presence of strong acids, the newly formed indole can be protonated, generating a reactive intermediate that can attack another indole molecule, leading to a chain reaction and the formation of polymeric tars.
-
Prevention Strategies:
-
Control Acidity: Use the mildest possible acid catalyst that still effectively promotes the reaction. Consider using a solid-supported acid catalyst for easier removal and to potentially reduce polymerization.
-
Temperature Management: Avoid excessively high temperatures, as this can accelerate polymerization.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Solvent Choice: Using a high-boiling, non-polar solvent can sometimes help to minimize polymerization by reducing the concentration of reactive intermediates in the solution.
-
Palladium-Catalyzed Synthesis (Larock Indole Synthesis) Related Issues
The Larock indole synthesis is a powerful and versatile palladium-catalyzed reaction for preparing substituted indoles from an ortho-haloaniline and a disubstituted alkyne.[10][11][12] For this compound, this would involve the reaction of 2-halo-4-(methylthio)aniline with an appropriate alkyne.
Question 3: My Larock indole synthesis for this compound is not proceeding to completion, and I am recovering a significant amount of my starting 2-halo-4-(methylthio)aniline. What could be the issue?
Answer:
Incomplete conversion in a Larock indole synthesis can often be traced back to issues with the catalyst system or the reaction conditions.
-
Catalyst Activity: The palladium catalyst is the heart of this reaction.
-
Catalyst Deactivation: The methylthio group (-SMe) on your aniline substrate can potentially act as a poison for the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity. While the Larock synthesis is known for its functional group tolerance, sulfur-containing compounds can be problematic for some transition metal catalysts.[5]
-
Choice of Palladium Source and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the ligand (e.g., PPh₃) is crucial. You may need to screen different ligands to find one that is less susceptible to inhibition by the sulfur atom. Using a higher catalyst loading might also be necessary to overcome partial deactivation.
-
-
Base Selection: The choice of base is also critical. Carbonates such as K₂CO₃ or Na₂CO₃ are commonly used.[12] The base must be strong enough to facilitate the necessary steps in the catalytic cycle but not so strong as to cause unwanted side reactions. Ensure the base is finely powdered and dry.
-
Chloride Source: The addition of a chloride source, such as LiCl or n-Bu₄NCl, is often essential for the success of the Larock synthesis.[12] LiCl is frequently reported to be more effective. The chloride anion is believed to play a role in the stability and reactivity of the palladium intermediates.
Question 4: I am struggling with the purification of my this compound product from the crude reaction mixture. What are the recommended purification strategies?
Answer:
Purification of indoles can be challenging due to their polarity and potential for degradation on silica gel.
-
Standard Chromatography: Column chromatography on silica gel is the most common method. However, indoles can sometimes streak or decompose on acidic silica. To mitigate this:
-
Neutralized Silica: Consider using silica gel that has been neutralized with a base, such as triethylamine. This can be done by adding 1-2% triethylamine to the eluent.
-
Gradient Elution: A gradual increase in the polarity of the eluent (e.g., a gradient of ethyl acetate in hexanes) will provide better separation.
-
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent method for obtaining highly pure this compound.[13][14] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
-
Acid-Base Extraction: An acid-base extraction can be useful for removing certain impurities. However, as indoles are only weakly basic, this is not always effective for isolating the indole itself but can be used to remove basic or acidic byproducts.
Data Presentation & Experimental Protocols
Table 1: Comparison of Reaction Conditions for Indole Synthesis
| Synthesis Method | Typical Catalyst/Reagent | Temperature (°C) | Common Solvents | Key Advantages | Potential Issues for this compound |
| Fischer Indole Synthesis | H₂SO₄, PPA, ZnCl₂[1] | 80 - 180 | Acetic Acid, Toluene | Readily available starting materials, scalable. | Acid sensitivity of the methylthio group, potential for polymerization. |
| Larock Indole Synthesis | Pd(OAc)₂, PPh₃, K₂CO₃, LiCl[12] | 100 - 120 | DMF, Toluene | High functional group tolerance, good regioselectivity.[11] | Potential for catalyst poisoning by the sulfur atom. |
Experimental Protocol: General Procedure for Larock Indole Synthesis of this compound
This protocol is a generalized procedure and may require optimization for your specific substrates and laboratory conditions.
-
Reaction Setup: To a dry Schlenk flask, add 2-iodo-4-(methylthio)aniline (1.0 equiv), potassium carbonate (2.5 equiv), and lithium chloride (1.1 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.1 equiv).
-
Solvent and Alkyne Addition: Add anhydrous, degassed DMF via syringe, followed by the alkyne (e.g., a protected acetylene equivalent, 1.2 equiv).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine in the eluent) to afford the this compound.
Visualizations
Diagram 1: Simplified Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis mechanism.
Diagram 2: Catalytic Cycle of the Larock Indole Synthesis
Caption: The catalytic cycle of the Larock indole synthesis.
Diagram 3: Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. uop.edu.pk [uop.edu.pk]
- 5. mdpi.com [mdpi.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 13. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 14. tandfonline.com [tandfonline.com]
Stability and storage conditions for 5-(methylthio)-1H-indole.
Technical Support Center: 5-(methylthio)-1H-indole
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and established best practices for handling substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For maximal stability, solid this compound should be stored at refrigerated temperatures, specifically between 2°C and 8°C.[1] To prevent degradation from atmospheric components, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[2] The vial should be tightly sealed to prevent moisture ingress.
-
The "Why": The indole nucleus is an electron-rich aromatic system susceptible to oxidation. Furthermore, the methylthio (-SCH₃) group can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone. Oxygen and ambient moisture can facilitate these degradation pathways, which are significantly slowed at lower temperatures and in the absence of air.
Q2: How should I handle the compound upon receiving it?
The compound is typically shipped at room temperature for short durations, as this does not significantly impact its short-term stability.[2] Upon receipt, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Once opened, it is best practice to blanket the vial with an inert gas (like nitrogen or argon) before resealing for storage.
Q3: Is this compound sensitive to light?
While specific photostability data for this exact molecule is not extensively published, many indole derivatives exhibit sensitivity to light, particularly UV light. Light can provide the energy needed to initiate auto-oxidation.[3] Therefore, as a precautionary measure, it is best to store the compound in an amber vial or in a dark location, such as a laboratory refrigerator shielded from direct light.
Q4: What is the typical appearance of the solid compound?
Pure this compound is described as a pale-yellow to yellow-brown solid.[1] A significant deviation from this appearance, such as darkening to a deep brown or black color, may indicate degradation.
Troubleshooting Guide
Scenario 1: My solid this compound has darkened in color since I first received it.
-
Potential Cause: Color change, particularly darkening, is a common indicator of oxidation or polymerization. Oxidative degradation of indoles often leads to the formation of highly conjugated, colored byproducts.
-
Recommended Action:
-
Assess Purity: Before using the material in a critical experiment, its purity should be re-assessed. A simple analytical technique can provide a definitive answer.
-
Follow Protocol: Refer to the Protocol for Purity Assessment of Aged this compound detailed below.
-
Decision: If significant impurity peaks are detected (>5-10%), the compound may no longer be suitable for sensitive applications, as the impurities could interfere with the reaction or biological assay. For less sensitive applications, it may still be usable, but the results should be interpreted with caution.
-
Scenario 2: I am preparing a stock solution for my experiments. What solvent should I use and how should I store the solution?
-
Potential Cause of Instability in Solution: Solvents can play a critical role in the stability of a dissolved compound. Protic solvents or those containing dissolved oxygen can accelerate degradation.
-
Recommended Action:
-
Solvent Choice: For most applications, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile are suitable. Ensure the solvent is of high purity and low in water content.
-
Storage Protocol: Stock solutions are generally less stable than the solid compound. They should be stored at -20°C or, for longer-term storage, at -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Follow Protocol: Refer to the Protocol for Preparing and Storing Stock Solutions below.
-
Scenario 3: My reaction is giving low yields or unexpected side products. Could it be the starting material?
-
Potential Cause: If the this compound has degraded, the actual concentration of the active starting material will be lower than calculated, leading to lower yields. Furthermore, degradation products could potentially interfere with the reaction, leading to the formation of unexpected side products.
-
Recommended Action:
-
Verify Purity: First, confirm the purity of your starting material using the protocol below.
-
Use a Fresh Batch: If degradation is confirmed, use a fresh, unopened vial of the compound or purchase a new batch.
-
Control Experiment: Run a small-scale control reaction with a known, pure standard if available to confirm that the starting material is the source of the issue.
-
Data & Protocols
Summary of Storage Conditions
| Form | Temperature | Atmosphere | Recommended Container | Key Considerations |
| Solid (Long-Term) | 2°C to 8°C[1] | Inert Gas (Nitrogen/Argon)[2] | Tightly sealed amber glass vial | Crucial for preventing oxidation and hydrolysis. |
| Solid (Short-Term) | Room Temperature | N/A | Original shipping container | Acceptable for transit and brief periods on the benchtop. |
| In Solution (DMSO, DMF) | -20°C (weeks) to -80°C (months) | N/A | Tightly sealed vials (e.g., cryovials) | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Preparing and Storing Stock Solutions
-
Preparation: Allow the vial of solid this compound to warm to room temperature in a desiccator before opening.
-
Weighing: Quickly weigh the desired amount of solid in a low-humidity environment if possible.
-
Dissolution: Add the desired volume of anhydrous, high-purity solvent (e.g., DMSO) to the solid to achieve the target concentration. Ensure complete dissolution using gentle vortexing or sonication if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, appropriately labeled cryovials or amber glass vials.
-
Storage: Tightly seal the vials and place them in a freezer at -20°C for short-term storage or -80°C for long-term storage.
-
Inert Gas (Optional but Recommended): For maximum stability, gently flush the headspace of each aliquot with nitrogen or argon before sealing.
Protocol 2: Purity Assessment of Aged this compound
-
Sample Preparation: Prepare a dilute solution of the aged compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Prepare a similar solution from a fresh, unopened vial to use as a reference standard if available.
-
Analytical Method (Choose one):
-
Thin-Layer Chromatography (TLC): Spot both the aged sample and the reference standard on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize under UV light (254 nm). The appearance of new spots or significant streaking in the aged sample lane indicates the presence of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method for quantitative assessment. Inject the sample onto a C18 reverse-phase column. Run a gradient from water to acetonitrile (both typically with 0.1% formic acid). Monitor the UV chromatogram (e.g., at 254 nm or 280 nm) and the mass spectrometer. Compare the peak area of the parent compound (m/z = 164.05 for [M+H]⁺) to any new peaks. Common degradation products would include the sulfoxide (m/z = 180.05 for [M+H]⁺) and sulfone (m/z = 196.04 for [M+H]⁺).
-
-
Data Interpretation: A pure sample should show a single major peak in the chromatogram corresponding to the correct mass. The presence of other significant peaks confirms degradation.
Visual Guide: Handling & Storage Workflow
The following diagram outlines the decision-making process for the proper handling and storage of this compound to ensure its chemical integrity.
Caption: Decision workflow for handling and storing this compound.
References
Technical Support Center: Troubleshooting Low Reactivity of 5-(methylthio)-1H-indole in Coupling Reactions
Introduction
5-(methylthio)-1H-indole is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its unique electronic and structural properties frequently lead to challenges in palladium-catalyzed cross-coupling reactions, manifesting as low yields, slow conversion, or complete reaction failure. This guide provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to help you navigate these challenges effectively. The core issues stem from two primary characteristics of the molecule: the electron-rich nature of the indole ring and the presence of a sulfur-containing substituent, which is a known palladium catalyst poison.[1][2][3] This document will address these issues within the context of common coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound consistently showing low to no reactivity in my coupling reaction?
A1: The low reactivity is typically due to a combination of two factors:
-
Catalyst Poisoning: The sulfur atom in the methylthio group has lone pairs of electrons that can strongly coordinate to the palladium catalyst.[1][4] This coordination can lead to the formation of inactive catalyst species, effectively "poisoning" the catalytic cycle and preventing turnover.[1][5]
-
High Electron Density: The indole ring system is inherently electron-rich, and the methylthio group further enhances this by acting as an electron-donating group.[6] This high electron density can slow down the oxidative addition step of the catalytic cycle, which is often the rate-limiting step, particularly with electron-rich aryl halides.
Q2: I see my reaction mixture turning black. What does this mean and how can I prevent it?
A2: The formation of a black precipitate, known as palladium black, indicates that the active Pd(0) catalyst has agglomerated and crashed out of solution.[4][5] This is a common deactivation pathway.[5] It can be triggered by:
-
High Temperatures: Can accelerate catalyst decomposition.
-
Insufficient Ligand: The ligand's job is to stabilize the Pd(0) center. An inadequate ligand-to-metal ratio leaves the palladium exposed and prone to aggregation.
-
Poor Solvent Choice: Some solvents may not adequately stabilize the catalytic species.
To prevent this, ensure you are using a sufficient ligand-to-palladium ratio (often >2:1), consider switching to a more robust, bulky ligand, and screen different solvents.[4][5]
Q3: Which general class of ligands is most effective for coupling this substrate?
A3: For electron-rich and potentially poisoning substrates like this compound, the most successful ligands are typically bulky and electron-rich monophosphine ligands or N-heterocyclic carbenes (NHCs) .
-
Bulky Phosphines (e.g., XPhos, SPhos, RuPhos): Their large steric profile helps to create a protective pocket around the palladium center, which can discourage poisoning by the thioether group.[5][7] Their strong electron-donating ability accelerates the oxidative addition and reductive elimination steps of the catalytic cycle.[7][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs form very strong bonds with palladium, making the resulting complexes highly stable and resistant to deactivation.[9][10][11] This makes them an excellent choice for challenging couplings where catalyst stability is a primary concern.[9][10]
Q4: Should I protect the indole nitrogen (N-H) before attempting the coupling reaction?
A4: While not always mandatory, N-protection is often highly beneficial. The acidic N-H proton can interfere with many organometallic reagents and bases used in coupling reactions. Protecting the nitrogen with groups like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can prevent these side reactions, improve solubility, and often lead to higher and more consistent yields.[12] For Suzuki reactions, highest yields were often obtained when the indole was protected.[12]
Section 2: General Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve low reactivity issues with this compound.
Caption: General troubleshooting workflow for coupling reactions.
Section 3: In-Depth Troubleshooting by Reaction Type
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but the high electron density of this compound can hinder the reaction.[13][14][15]
Q: My Suzuki coupling is sluggish and gives low yields. I suspect catalyst deactivation. What specific changes should I make?
A: This is a common issue. The combination of an electron-rich indole and a potentially poisoning thioether group requires a robust catalyst system.
Recommended Solutions & Causality:
-
Switch to a Bulky, Electron-Rich Ligand: Standard ligands like PPh₃ are often insufficient. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate oxidative addition for electron-rich substrates and sterically protect the palladium center.[5] The strong σ-donation from these ligands makes the Pd(0) center more nucleophilic and reactive towards the aryl halide.[7]
-
Use a Weaker Base: Strong bases can promote side reactions. While a base is necessary, switching from strong bases like NaOH or KOtBu to milder inorganic bases like K₃PO₄ or Cs₂CO₃ can often improve yields by minimizing substrate or product degradation.
-
Consider the Boronic Acid vs. Boronate Ester: In some cases, boronate esters (e.g., pinacol esters) are more stable and less prone to side reactions like protodeboronation than their corresponding boronic acids.[12] This can be particularly relevant in reactions requiring longer times or higher temperatures.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst deactivation.[5] |
| Base | K₃PO₄, Cs₂CO₃ | Mild bases that minimize side reactions.[16] |
| Solvent | Toluene, Dioxane, or 2-MeTHF (often with water) | Aprotic solvents are generally preferred. A small amount of water can sometimes be beneficial. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without causing excessive catalyst decomposition. |
Generalized Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add N-protected this compound-halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2.2-4.4 mol%) in degassed solvent (e.g., toluene).
-
Add the degassed solvent to the reaction vial, followed by the catalyst solution via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for 4-24 hours, monitoring by LCMS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Buchwald-Hartwig Amination
This reaction is crucial for synthesizing N-arylindoles but is highly sensitive to ligand choice and catalyst poisoning.[17][18][19]
Q: I am attempting a Buchwald-Hartwig amination and observe significant amounts of starting material even after prolonged heating. What is the likely cause?
A: In addition to the aforementioned catalyst poisoning, the amine coupling partner can also compete with the phosphine ligand for coordination to the palladium center, leading to catalytically inactive species.
Recommended Solutions & Causality:
-
Employ Highly Hindered Ligands: This is critical. Ligands from the Buchwald family (e.g., XPhos, BrettPhos) or Josiphos-type ligands are specifically designed with extreme steric bulk to favor the coordination of the phosphine over the amine nucleophile, thus maintaining the active catalyst concentration.[19][20]
-
Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine or the intermediate Pd-amine complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are excellent choices as they are strong bases but are sterically hindered and thus non-nucleophilic.
-
Precatalyst Selection: Using well-defined palladium precatalysts (e.g., XPhos-Pd-G3) can be highly advantageous. These complexes are air-stable and are designed to efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Precatalyst | XPhos Pd G3/G4, or Pd₂(dba)₃ | Well-defined precatalysts ensure efficient generation of the active catalyst.[19] |
| Ligand | XPhos, BrettPhos, RuPhos | Highly bulky ligands that prevent catalyst inhibition by the amine.[19] |
| Base | LiHMDS, NaOtBu, LHMDS | Strong, non-nucleophilic bases required for amine deprotonation. |
| Solvent | Toluene, Dioxane, or t-BuOH | Aprotic, non-coordinating solvents are generally preferred. |
| Temperature | 80-110 °C | Standard temperature range for these couplings. |
C. Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes and is sensitive to both palladium and copper catalyst poisoning.[11][21]
Q: My Sonogashira reaction is failing. I am using standard Pd/Cu conditions but see no product. What's wrong?
A: The thioether group in your indole substrate is likely poisoning both the palladium and the copper(I) co-catalyst.[4] The formation of insoluble copper acetylides or Glaser-Hay homocoupling of the alkyne are also common failure modes.
Recommended Solutions & Causality:
-
Increase Catalyst Loading: A straightforward first step is to increase the loading of both the palladium precatalyst (to 3-5 mol%) and the copper(I) iodide co-catalyst (to 6-10 mol%).[4] This can help compensate for the inevitable deactivation caused by the sulfur atom.
-
Switch to Copper-Free Conditions: To circumvent issues with the copper co-catalyst, copper-free Sonogashira protocols can be highly effective.[21] These reactions typically require a higher loading of a palladium catalyst with a highly electron-rich and bulky ligand (e.g., cataCXium® A) and a suitable base like Cs₂CO₃ or an amine base like diisopropylethylamine (DIPEA).
-
Use an Amine as Both Base and Solvent: Using an amine like triethylamine (TEA) or pyrrolidine as the solvent can be beneficial. It serves as the base and can help to keep the catalytic species in solution, sometimes preventing the formation of palladium black.[4]
Table 3: Recommended Conditions for Sonogashira Coupling
| Component | Recommendation (with Cu) | Recommendation (Cu-Free) |
| Pd Precatalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃ (may require higher loading) | cataCXium® A, SPhos |
| Cu Co-catalyst | CuI (3-10 mol%) | None |
| Base | TEA, Diisopropylamine | Cs₂CO₃, K₂CO₃, DIPEA |
| Solvent | THF, DMF, or TEA | Toluene, Dioxane, DMF |
| Temperature | Room Temp to 60 °C | 60-100 °C |
Section 4: Advanced Mechanistic Insights
The challenges with this compound can be visualized by examining the standard Pd(0)/Pd(II) catalytic cycle for a cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 15. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.rug.nl [research.rug.nl]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for Preventing Methylthio Group Oxidation
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the oxidation of the methylthio (-SCH₃) group during chemical synthesis. As Senior Application Scientists, we have compiled this resource to provide not only solutions but also the underlying principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of the Methylthio Group
The methylthio group, a common functional moiety in many pharmaceuticals and biologically active molecules, presents a significant synthetic challenge due to the high nucleophilicity and susceptibility of the sulfur atom to oxidation. Thioethers can be readily oxidized to sulfoxides (R-S(=O)-CH₃) and subsequently to sulfones (R-S(=O)₂-CH₃), often under conditions used for the transformation of other functional groups. This lack of chemoselectivity can lead to undesired side products, reduced yields, and complex purification procedures. This guide provides a comprehensive overview of strategies to mitigate and prevent the unwanted oxidation of the methylthio group.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding the oxidation of the methylthio group.
Q1: Why is the methylthio group so easily oxidized?
The sulfur atom in a methylthio group has lone pairs of electrons that are readily available for reaction with electrophilic oxidizing agents. The relatively low electronegativity of sulfur compared to oxygen makes it a "soft" nucleophile, prone to oxidation. The oxidation potential of a thioether is generally lower than that of many other functional groups, such as alcohols or alkenes, making it a primary target for many common oxidants.[1]
Q2: What are the most common oxidizing agents that will oxidize a methylthio group?
A wide range of oxidizing agents can oxidize methylthio groups. It's crucial to be aware of their potential to react with your substrate.
| Oxidizing Agent Category | Examples | Tendency to Oxidize Methylthio Group |
| Strong Oxidants | Potassium permanganate (KMnO₄)[2][3], Chromic acid (H₂CrO₄), Jones reagent[2], Nitric acid (HNO₃) | Very High |
| Peroxides | Hydrogen peroxide (H₂O₂)[4][5], Peroxy acids (e.g., m-CPBA)[6], Oxone®[6] | High |
| Halogen-based | Sodium hypochlorite (NaOCl)[5][6], N-bromosuccinimide (NBS) | Moderate to High |
| Mild Oxidants | Dess-Martin periodinane (DMP), Swern oxidation reagents (e.g., DMSO, oxalyl chloride)[7][8], TPAP | Lower, but can still occur |
Q3: Can I selectively oxidize another functional group in the presence of a methylthio group?
Yes, achieving chemoselectivity is possible by carefully choosing the oxidant and reaction conditions. The key is to use a milder oxidizing agent that has a higher selectivity for the target functional group over the thioether. For instance, for the oxidation of a primary alcohol to an aldehyde in the presence of a methylthio group, a Swern oxidation or the use of Dess-Martin periodinane (DMP) would be preferable to stronger oxidants like potassium permanganate.[7][8]
Q4: Are there any "thioether-friendly" oxidation protocols I should consider?
Several methods have been developed to be more tolerant of sensitive functional groups like thioethers. For example, the Ley-Griffith oxidation using tetrapropylammonium perruthenate (TPAP) as a catalyst with a co-oxidant is known for its mildness and selectivity in alcohol oxidations.
Troubleshooting Guide: Preventing Methylthio Oxidation
This section provides detailed troubleshooting strategies and protocols to help you overcome challenges with methylthio group oxidation in your reactions.
Scenario 1: Oxidation of a Primary or Secondary Alcohol to an Aldehyde or Ketone
Problem: You are attempting to oxidize an alcohol, but you are observing the formation of the corresponding sulfoxide or sulfone as a major byproduct.
Solution 1: Employ a Mild and Selective Oxidizing Agent
Strong, chromium-based reagents or permanganates are generally not suitable in the presence of a thioether.[2][3] Instead, consider the following options:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride, and it is generally very effective at oxidizing alcohols to aldehydes and ketones without affecting thioethers at low temperatures.[7][8]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of alcohols under neutral conditions.
-
Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).
-
Activation: Slowly add a solution of anhydrous DMSO (3.0 eq.) in DCM to the oxalyl chloride solution. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of your alcohol containing the methylthio group (1.0 eq.) in DCM to the reaction mixture. Stir for 30-60 minutes at -78 °C.
-
Quenching: Add triethylamine (5.0 eq.) to the reaction mixture and allow it to warm to room temperature.
-
Work-up: Add water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Flow for Oxidant Selection
Caption: Decision tree for selecting an oxidant for alcohol oxidation.
Scenario 2: Protecting the Methylthio Group Prior to Oxidation
Problem: The desired oxidation requires harsh conditions that will inevitably oxidize the methylthio group, and milder alternatives are not effective.
Solution 2: Protection of the Thioether as a Sulfonium Salt
In cases where the thioether is too sensitive, it can be temporarily protected by converting it into a sulfonium salt. This strategy effectively "deactivates" the lone pairs on the sulfur atom, making it resistant to oxidation. The thioether can be regenerated in a subsequent deprotection step.[7]
-
Protection: Dissolve the substrate containing the methylthio group in a suitable solvent like acetone or nitromethane. Add a slight excess (1.1 eq.) of a methylating agent such as methyl trifluoromethanesulfonate (MeOTf) or trimethyloxonium tetrafluoroborate (Me₃OBF₄). Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). The resulting dimethylsulfonium salt is typically used directly in the next step.
-
Oxidation: Perform the desired oxidation reaction on the molecule containing the protected sulfonium salt.
-
Deprotection: After the oxidation is complete, the thioether can be regenerated by nucleophilic demethylation. Common reagents for this include sodium thiophenoxide or heating with a nucleophilic solvent like N,N-dimethylformamide (DMF).
Workflow for Protection-Oxidation-Deprotection
Caption: Workflow for the protection-oxidation-deprotection strategy.
Scenario 3: Dealing with Methionine Oxidation in Peptide Synthesis
Problem: During solid-phase peptide synthesis (SPPS), the methionine side chain is prone to oxidation, especially during the final cleavage and deprotection steps with trifluoroacetic acid (TFA).
Solution 3: Use of Scavengers in the Cleavage Cocktail
The oxidation of methionine is often catalyzed by acidic conditions and the presence of carbocations generated during the cleavage of other protecting groups.[9] Including scavengers in the TFA cleavage cocktail can effectively suppress this side reaction.
A recommended cleavage cocktail to prevent methionine oxidation is:
-
TFA/Anisole/Trimethylsilyl chloride (TMSCl)/Dimethyl sulfide (Me₂S)/Triphenylphosphine (PPh₃) [9]
The combination of TMSCl and PPh₃ has been shown to be particularly effective in preventing the formation of Met(O).[9]
Summary of Key Strategies
| Strategy | When to Use | Key Considerations |
| Selective Oxidation | When a milder oxidant can achieve the desired transformation. | Carefully screen mild oxidants like Swern, DMP, or TPAP. Optimize reaction temperature and time. |
| Protection/Deprotection | When harsh oxidation conditions are unavoidable. | The protection and deprotection steps add to the overall synthesis length. Ensure compatibility of reagents. |
| Use of Scavengers | Specifically for preventing methionine oxidation during peptide cleavage. | Use a well-established scavenger cocktail. The choice of scavengers may depend on other sensitive residues.[9] |
This guide provides a starting point for addressing the common issue of methylthio group oxidation. Remember that the optimal solution will always depend on the specific substrate and the desired chemical transformation. We encourage you to consult the primary literature for more detailed procedures and examples relevant to your specific synthetic challenge.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. Oxidizing Agents [tigerweb.towson.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 5-(methylthio)-1H-indole
Welcome to the technical support center for the scalable synthesis of 5-(methylthio)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals engaged in preclinical studies. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthetic process, ensuring robust and reproducible outcomes.
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a vast array of natural products and pharmaceuticals.[1][2][3] The introduction of a methylthio group at the 5-position can significantly modulate the biological activity of the indole ring, making this compound a valuable intermediate in drug discovery.
This guide provides practical, field-tested advice to overcome common hurdles in the synthesis, purification, and scale-up of this important compound.
I. Overview of a Common Synthetic Route: Fischer Indole Synthesis
A prevalent method for constructing the indole core is the Fischer indole synthesis.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde. For this compound, a common precursor is 4-(methylthio)phenylhydrazine.
Reaction Workflow Diagram
Caption: Fischer Indole Synthesis workflow for this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Degradation of Phenylhydrazine: 4-(methylthio)phenylhydrazine can be sensitive to air and light. 2. Inefficient Hydrazone Formation: The initial condensation may be incomplete. 3. Failed Cyclization: The[5][5]-sigmatropic rearrangement is a critical, often high-energy step.[4] Electron-donating groups can sometimes hinder this rearrangement.[6][7] 4. Incorrect Acid Catalyst or Temperature: The choice and concentration of the acid catalyst, as well as the reaction temperature, are crucial. | 1. Verify Starting Material Quality: Use freshly opened or properly stored 4-(methylthio)phenylhydrazine. Consider purification by recrystallization if necessary. 2. Optimize Condensation: Ensure anhydrous conditions. A small amount of acid catalyst (e.g., acetic acid) can facilitate hydrazone formation. Monitor this step by TLC or LC-MS before proceeding. 3. Adjust Cyclization Conditions: If using a protic acid like H₂SO₄ or HCl, consider switching to a Lewis acid (e.g., ZnCl₂) or polyphosphoric acid (PPA), which can be more effective for certain substrates.[8] Increase the reaction temperature incrementally, monitoring for product formation and decomposition. 4. Screen Catalysts and Temperatures: Systematically vary the acid catalyst and temperature to find the optimal conditions for your specific substrate. |
| Formation of Multiple Byproducts | 1. Side Reactions of the Hydrazone: The intermediate hydrazone may undergo undesired rearrangements or cleavage.[6][7] 2. Regioselectivity Issues: If an unsymmetrical ketone is used, two different indole regioisomers can form. 3. Polymerization/Tar Formation: Harsh acidic conditions and high temperatures can lead to the degradation of starting materials and products. | 1. Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize side reactions. Gradual heating can also be beneficial. 2. Choose Appropriate Carbonyl Partner: To avoid regioselectivity issues, use a symmetrical ketone or an aldehyde. Pyruvic acid is often used to yield a 2-carboxyindole, which can later be removed. 3. Modify Reaction Conditions: Reduce the concentration of the acid catalyst. Consider using a milder catalyst. Ensure efficient stirring to prevent localized overheating. A higher dilution of the reaction mixture can sometimes reduce polymerization. |
| Difficult Purification | 1. Co-elution of Product and Impurities: The product and byproducts may have similar polarities, making chromatographic separation challenging.[9] 2. Product Instability on Silica Gel: Some indole derivatives can be sensitive to the acidic nature of standard silica gel. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina or C18 reversed-phase silica.[9] 2. Use Neutralized Silica or an Alternative Purification Method: Treat the silica gel with a base (e.g., triethylamine) before packing the column. Alternatively, consider purification by recrystallization or distillation if the product is stable at higher temperatures. |
| Poor Scalability | 1. Exothermic Reaction: The cyclization step can be highly exothermic, leading to poor temperature control on a larger scale. 2. Heterogeneous Reaction Mixture: In some cases, the reaction mixture may become thick or heterogeneous, leading to inefficient mixing. 3. Work-up and Isolation Challenges: Handling large volumes of acidic or basic solutions during work-up can be problematic. | 1. Ensure Adequate Cooling and Controlled Addition: Use a reactor with efficient cooling and a temperature probe. Add reagents, especially the acid catalyst, portion-wise or via a dropping funnel to control the exotherm. 2. Optimize Solvent and Stirring: Choose a solvent in which all components are soluble at the reaction temperature. Use a mechanical stirrer to ensure efficient mixing. 3. Develop a Scalable Work-up Procedure: Consider an extractive work-up to minimize the handling of large volumes. Quenching the reaction by adding it to a large volume of ice water can be an effective first step. |
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with indole synthesis? A1: Indole and its derivatives can be harmful if swallowed or in contact with skin, and can cause serious eye irritation.[10] Always work in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11] Some reagents, like polyphosphoric acid, are corrosive and require careful handling.[12] Ensure proper disposal of chemical waste according to your institution's guidelines.[10][11]
Q2: How can I monitor the progress of the reaction? A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, intermediates, and product. Staining with a solution of p-anisaldehyde or potassium permanganate can help visualize the spots. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) can be used.[13]
Q3: What are some alternative synthetic routes to the Fischer indole synthesis? A3: While the Fischer synthesis is widely used, other methods exist, such as the Nenitzescu, Bartoli, and Larock indole syntheses.[2][14] The choice of method often depends on the desired substitution pattern and the availability of starting materials. For instance, the Nenitzescu synthesis is useful for preparing 5-hydroxyindoles.[14][15]
Q4: My final product is colored. Is this normal, and how can I decolorize it? A4: It is not uncommon for indole derivatives to be colored, often appearing as pale-yellow to yellow-brown solids.[16] This coloration can be due to minor impurities or oxidation. If a higher purity is required, recrystallization from a suitable solvent system is often effective. Treatment with activated charcoal during the recrystallization process can also help remove colored impurities.
Q5: What are the best storage conditions for this compound? A5: this compound should be stored in a cool, dry place, away from light and air to prevent degradation.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended for long-term stability.[16]
IV. Experimental Protocol: Fischer Synthesis of Ethyl this compound-2-carboxylate
This protocol provides a general procedure that can be adapted and optimized.
Materials:
-
4-(methylthio)phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-(methylthio)phenylhydrazine hydrochloride in ethanol. Add ethyl pyruvate and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Cyclization: Once hydrazone formation is complete, remove the ethanol under reduced pressure. Add polyphosphoric acid to the residue. Heat the mixture with vigorous stirring. The optimal temperature and time should be determined experimentally (e.g., 80-100°C for 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Workflow for Purification
Caption: General purification workflow for this compound.
V. References
-
A General and Scalable Synthesis of Polysubstituted Indoles. (2020). Molecules, 25(23), 5691. --INVALID-LINK--
-
What are the precautions when using 98% Indole? (2023). Jinjing Chemical Blog. --INVALID-LINK--
-
Safeguarding Your Research: A Comprehensive Guide to Handling Indole-3-Carboxaldehyde. Benchchem. --INVALID-LINK--
-
Synthesis of indoles. Organic Chemistry Portal. --INVALID-LINK--
-
Indole for synthesis SDS. SDS Manager. --INVALID-LINK--
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2024). RSC Advances, 14(18), 12763-12791. --INVALID-LINK--
-
Problems with Fischer indole synthesis. (2021). Reddit. --INVALID-LINK--
-
Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society, 133(14), 5428–5433. --INVALID-LINK--
-
Full article: Synthesis of highly substituted indoles in presence of solid acid catalysts. (2011). Phosphorus, Sulfur, and Silicon and the Related Elements, 186(6), 1246-1254. --INVALID-LINK--
-
Indoles. University of Michigan Chemistry. --INVALID-LINK--
-
Bacteria: The Indole Test. Carolina Biological Supply. --INVALID-LINK--
-
Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society, 133(14), 5428-5433. --INVALID-LINK--
-
Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. (2021). ACS Omega, 6(4), 2891-2897. --INVALID-LINK--
-
INDOLE (EHRLICH'S). Thermo Fisher Scientific. --INVALID-LINK--
-
A General and Scalable Synthesis of Polysubstituted Indoles. (2020). Molecules, 25(23), 5691. --INVALID-LINK--
-
Indole synthesis: a review and proposed classification. (2010). Beilstein Journal of Organic Chemistry, 6, 108. --INVALID-LINK--
-
This compound. LookChem. --INVALID-LINK--
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(42), 26305-26329. --INVALID-LINK--
-
This compound. ChemScene. --INVALID-LINK--
-
5-METHYLTHIO-INDOLE. Sigma-Aldrich. --INVALID-LINK--
-
Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Supporting Information. --INVALID-LINK--
-
A General and Scalable Synthesis of Polysubstituted Indoles. (2020). ResearchGate. --INVALID-LINK--
-
Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. (2016). Organic Letters, 18(15), 3754–3757. --INVALID-LINK--
-
Nenitzescu indole synthesis. Wikipedia. --INVALID-LINK--
-
Fischer indole synthesis. Wikipedia. --INVALID-LINK--
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). Molecules, 27(4), 1433. --INVALID-LINK--
-
Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. Google Patents. --INVALID-LINK--
-
Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2012). ResearchGate. --INVALID-LINK--
-
5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine–Alkene 1,3-Dipolar Cycloaddition. (2018). Organic Letters, 20(17), 5238–5242. --INVALID-LINK--
-
NOVEL ANALYTICAL METHODS FOR THE CHARACTERIZATION OF NATURAL PRODUCTS AS SOURCES OF ACTIVE COMPOUNDS AND THEIR BIOACTIVITY. IRIS. --INVALID-LINK--
-
One-step extraction and determination of 513 psychoactive substances, drugs, and their metabolites from hair by LC–MS/MS. (2022). Analytical and Bioanalytical Chemistry, 414(21), 6329–6352. --INVALID-LINK--
-
5-(Methylthio)tetrazoles as Versatile Synthons in the Stereoselective Synthesis of Polycyclic Pyrazolines via Photoinduced Intramolecular Nitrile Imine-Alkene 1,3-Dipolar Cycloaddition. (2018). ResearchGate. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. reddit.com [reddit.com]
- 10. Indole for synthesis SDS - Download & Subscribe for Updates [sdsmanager.com]
- 11. jinjingchemical.com [jinjingchemical.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. iris.unimo.it [iris.unimo.it]
- 14. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. 5-METHYLTHIO-INDOLE | 77248-65-8 [sigmaaldrich.com]
Technical Support Center: Purification of 5-(methylthio)-1H-indole
This guide provides in-depth troubleshooting and practical protocols for the purification of crude 5-(methylthio)-1H-indole. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
Impurities typically originate from the specific synthetic route employed, incomplete reactions, or degradation.[1] While the exact profile depends on your synthesis, common impurities can be categorized as follows:
| Impurity Category | Potential Compounds | Likely Origin |
| Process-Related | Unreacted starting materials (e.g., substituted phenylhydrazines, ketones), reagents (e.g., acid catalysts). | Incomplete conversion during reactions like the Fischer indole synthesis.[2] |
| Side-Products | Positional isomers, over-alkylated or oxidized byproducts, polymeric materials. | Lack of regioselectivity in the cyclization step; oxidation of the indole ring or methylthio group. |
| Degradation Products | Dark, tarry substances. | Indoles can be sensitive to strong acids, heat, and light, leading to polymerization or decomposition.[1] |
| Residual Solvents | Toluene, ethanol, hexane, ethyl acetate, etc. | Solvents used during the reaction, workup, or a previous purification attempt.[1] |
Q2: My crude product is a dark brown, sticky oil, but the literature describes it as a pale-yellow solid. What happened?
This is a frequent issue. The discoloration often indicates the presence of oxidized species or polymeric tars. Indole rings, especially when unsubstituted at the N-H position, are susceptible to oxidation and polymerization under acidic conditions or upon exposure to air and light over time.[1]
Troubleshooting Steps:
-
Minimize Acid Exposure: During workup, ensure any acid catalyst is thoroughly neutralized. Avoid prolonged exposure to acidic conditions.
-
Inert Atmosphere: If possible, perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[3]
-
Purification Method: Column chromatography is often necessary to remove these highly polar, colored impurities. A preliminary filtration through a short plug of silica gel can also be effective at removing baseline "tar."
Q3: How do I choose the best purification method: Recrystallization or Column Chromatography?
The choice depends on the purity of your crude material and the nature of the impurities. The following decision workflow can guide your choice.
Caption: Purification method selection workflow.
Troubleshooting Specific Techniques
Recrystallization Issues
Q4: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point.
Solutions:
-
Add More Solvent: Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.
-
Lower the Temperature: If the boiling point of your solvent is too high, switch to a lower-boiling point solvent or solvent mixture.
-
Promote Slow Cooling: Rapid cooling encourages oil formation. Ensure the flask is insulated (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to decelerate the crystallization process.[4]
Q5: No crystals are forming, even after the solution has cooled in an ice bath. How can I induce crystallization?
This indicates that your solution is not supersaturated enough, or that nucleation is inhibited.
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and then attempt to cool the solution again. Be cautious not to remove too much solvent.
Column Chromatography Issues
Q6: My compound is streaking badly on the TLC plate and the column, leading to poor separation. What causes this?
Streaking is often caused by overloading the sample, poor solubility in the eluent, or the compound being too polar for the chosen solvent system. For amine-containing compounds like indoles, interaction with the acidic silica gel can also be a cause.
Solutions:
-
Reduce Sample Load: Ensure you are not loading too much crude material onto your column. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Improve Solubility: Adsorb your crude material onto a small amount of silica gel before loading it onto the column, rather than loading it as a concentrated solution.[1]
-
Adjust Eluent Polarity: If the spot is streaking from the baseline, your eluent is likely not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).[5]
-
Add a Modifier: To mitigate the effects of acidic silica, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system. This can significantly improve peak shape for basic compounds.
Q7: My compound appears to be decomposing on the column. The collected fractions are impure and show new spots on TLC. What are my options?
The acidic nature of standard silica gel can degrade sensitive compounds.[5]
Solutions:
-
Deactivate the Silica: You can use a less acidic stationary phase. Prepare a slurry of your silica gel in the eluent and add 1-2% triethylamine. Let it equilibrate before packing the column. This neutralizes the most acidic sites.
-
Switch Stationary Phase: Consider using a different stationary phase altogether, such as alumina (neutral or basic) or Florisil.[5] Always test the stability of your compound on a small TLC plate of the alternative stationary phase first.
-
Use an Alternative Method: If decomposition is unavoidable, recrystallization or an acid-base extraction to remove specific impurities might be a better approach.[6]
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most versatile method for purifying crude this compound, especially when dealing with colored impurities or byproducts of similar polarity.
Workflow Diagram
Caption: General workflow for flash column chromatography.
Methodology:
-
Eluent Selection: Using TLC, identify a solvent system where the product has an Rf value of approximately 0.3. A good starting point is a mixture of Hexane and Ethyl Acetate. For this compound, a system of 10-30% Ethyl Acetate in Hexane is often effective.
-
Column Packing: Prepare a slurry of silica gel in 100% hexane. Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2x the weight of your crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
Elution: Begin eluting with a low-polarity solvent (e.g., 5% Ethyl Acetate in Hexane). Gradually increase the polarity of the eluent as the column runs. Collect fractions of equal volume.
-
Fraction Analysis: Spot every few fractions on a TLC plate. Visualize the spots using a UV lamp (254 nm) and/or a staining agent like potassium permanganate or Ehrlich's reagent, which is specific for indoles.[7]
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is ideal for purifying a product that is already substantially pure (>85%) and crystalline.
Methodology:
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[4] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, or a hexane/ethyl acetate mixture) to find a suitable one. Based on similar compounds, ethanol or ethanol/water mixtures are good candidates.[4][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a fluted filter paper into a pre-heated flask. This must be done quickly to prevent premature crystallization.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air-dry on the filter, then transfer them to a watch glass or drying oven to remove all residual solvent.
Purity Assessment of the Final Product
After purification, it is critical to confirm the purity of this compound. Several analytical techniques are recommended:
| Technique | Application & Expected Outcome |
| Thin-Layer Chromatography (TLC) | A quick, qualitative check. A pure sample should show a single spot. Comparing the purified sample against the crude material will show the removal of impurities.[7] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative purity data. Reverse-phase HPLC (RP-HPLC) is highly effective for separating indole derivatives. Purity is determined by the relative area of the main peak.[7] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities through unexpected signals. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[7] |
| Melting Point | A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range. |
By employing these troubleshooting strategies and detailed protocols, researchers can effectively overcome common challenges in the purification of this compound, ensuring high-quality material for subsequent research and development activities.
References
- 1. benchchem.com [benchchem.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Resolving Isomers of 5-(Methylthio)-1H-indole Derivatives
Welcome to the technical support center for resolving isomers of 5-(methylthio)-1H-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered during the chromatographic separation of these compounds. The structural similarities of isomers demand highly selective analytical methods to ensure the purity, safety, and efficacy of pharmaceutical compounds.[1][2][3] This resource provides troubleshooting advice and optimized protocols grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and problems faced during the method development for separating this compound derivative isomers.
Q1: Why am I struggling to separate the isomers of my this compound derivative?
A1: The inherent challenge lies in the subtle structural differences between isomers. Positional isomers may have very similar polarities, while enantiomers (chiral isomers) have identical physical and chemical properties in an achiral environment, making their separation particularly difficult.[2][3] Successful separation relies on exploiting minor differences in their interactions with the stationary and mobile phases of your chromatography system. For enantiomers, a chiral environment is essential, which is typically achieved by using a chiral stationary phase (CSP).[1][2]
Q2: What are the best initial chromatographic techniques to screen for separating these isomers?
A2: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC), and Supercritical Fluid Chromatography (SFC) are the primary techniques for separating isomers of indole derivatives.[1] For chiral separations, both HPLC and SFC can be equipped with chiral stationary phases.[1][4] SFC is often advantageous due to its use of supercritical CO2 as the primary mobile phase, which can lead to faster, more efficient, and greener separations.[5][6][7][8]
Q3: My peaks are co-eluting or showing poor resolution. What should be my first troubleshooting step?
A3: The first step is to systematically evaluate your mobile phase composition.[9] Small changes in solvent strength, the type of organic modifier (e.g., methanol vs. acetonitrile), or the pH of the mobile phase can significantly impact selectivity and resolution.[9][10][11] For ionizable compounds like many indole derivatives, adjusting the pH to suppress ionization can dramatically improve peak shape and retention.[10]
Q4: How do I choose the right chiral stationary phase (CSP) for my enantiomers?
A4: While there is no universal CSP, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a highly effective and versatile starting point for a wide range of chiral compounds, including indole derivatives.[1][2][12] These phases separate enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions.[1][2] A screening approach using a small set of diverse polysaccharide-based columns is often the most efficient strategy.[13]
Q5: Can temperature adjustments improve my separation?
A5: Yes, temperature is a critical parameter.[1] Increasing the column temperature generally decreases the mobile phase viscosity, which can lead to sharper peaks and shorter analysis times.[14] However, for some chiral separations, higher temperatures can decrease resolution or even reverse the elution order of enantiomers.[13] It is crucial to experiment with a range of temperatures to find the optimal balance for your specific separation.[13][14]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance on overcoming specific, complex challenges in the separation of this compound derivative isomers.
Guide 1: Optimizing Chiral Separation of Enantiomers on a Polysaccharide-Based CSP
Problem: You have identified a promising polysaccharide-based chiral stationary phase, but the enantiomeric resolution is insufficient (Resolution < 1.5).
Underlying Principle: Chiral recognition on polysaccharide CSPs is a complex process involving the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[2] The stability of these complexes is influenced by the mobile phase composition, which affects the interactions (e.g., hydrogen bonding, π-π stacking) responsible for separation.
Experimental Protocol: Mobile Phase Optimization
-
Initial Screening of Organic Modifiers:
-
Step 1: Prepare mobile phases consisting of a primary solvent (e.g., hexane for normal phase, or a buffer for reversed-phase) and an organic modifier.
-
Step 2: Screen common modifiers such as isopropanol (IPA), ethanol, and acetonitrile at a fixed concentration (e.g., 10-20%).
-
Step 3: Analyze your racemic mixture with each mobile phase, keeping the flow rate and temperature constant. Compare the resulting chromatograms for any signs of separation.
-
Rationale: Different organic modifiers can alter the conformation of the polysaccharide selector on the CSP, exposing different chiral recognition sites.
-
-
Fine-Tuning the Modifier Concentration:
-
Step 1: Select the organic modifier that provided the best initial selectivity.
-
Step 2: Prepare a series of mobile phases with varying concentrations of this modifier (e.g., 5%, 10%, 15%, 20%).
-
Step 3: Analyze your sample with each concentration and plot the resolution versus the modifier percentage.
-
Rationale: Adjusting the solvent strength of the mobile phase directly impacts the retention of the analytes.[9] Often, lower modifier concentrations lead to longer retention times and improved resolution, up to a certain point.
-
-
Introducing Additives:
-
Step 1: If resolution is still suboptimal, consider adding a small amount of an acidic or basic additive to the mobile phase. For basic indole derivatives, an acidic additive like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) is often used. For acidic compounds, a basic additive like diethylamine (DEA) can be beneficial.
-
Step 2: Evaluate the effect of the additive at a constant concentration of your chosen organic modifier.
-
Rationale: Additives can improve peak shape by minimizing undesirable interactions with the stationary phase and can also enhance chiral recognition by altering the ionization state of the analyte or interacting with the CSP.[15]
-
Data Presentation: Impact of Mobile Phase on Resolution
| Mobile Phase Composition | Retention Time (Peak 1) (min) | Retention Time (Peak 2) (min) | Resolution (Rs) |
| Hexane/IPA (90:10) | 8.2 | 9.1 | 1.2 |
| Hexane/IPA (95:5) | 12.5 | 14.2 | 1.6 |
| Hexane/Ethanol (90:10) | 7.5 | 8.0 | 0.8 |
| Hexane/IPA/TFA (90:10:0.1) | 8.5 | 9.8 | 1.8 |
This table illustrates hypothetical data to show the systematic approach to optimization.
Guide 2: Troubleshooting Poor Peak Shape (Tailing and Fronting)
Problem: Your chromatogram shows asymmetric peaks, which compromises resolution and accurate quantification.
Underlying Principle: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as basic analytes interacting with acidic silanol groups on a silica-based column.[1] Peak fronting can be a sign of column overload or an inappropriate injection solvent.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting poor peak shape.
Detailed Steps and Explanations
-
Addressing Peak Tailing:
-
Cause Analysis: Basic nitrogen-containing compounds like indole derivatives can interact strongly with residual acidic silanol groups on silica-based stationary phases, leading to peak tailing.
-
Solution: Introduce a competitive base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase at a low concentration (e.g., 0.1%). This additive will preferentially interact with the active silanol sites, masking them from the analyte and resulting in more symmetrical peaks.[1] Alternatively, using an end-capped or base-deactivated column can prevent these secondary interactions from the outset.
-
-
Addressing Peak Fronting:
-
Cause Analysis (Overload): Injecting too much sample can saturate the stationary phase at the column inlet, causing the peak to broaden and front.
-
Solution (Overload): Systematically reduce the mass of the sample injected by either lowering the sample concentration or decreasing the injection volume until a symmetrical peak is achieved.[1]
-
Cause Analysis (Solvent Mismatch): If the sample is dissolved in a solvent that is much stronger than the mobile phase, the sample band will not focus properly at the head of the column, leading to peak distortion.
-
Solution (Solvent Mismatch): Whenever possible, dissolve the sample in the initial mobile phase.[16] If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase.
-
Guide 3: Enhancing Separation with Supercritical Fluid Chromatography (SFC)
Problem: HPLC methods are providing insufficient resolution, or there is a need for a faster, more environmentally friendly separation method.
Underlying Principle: SFC uses a supercritical fluid, typically carbon dioxide, as the main mobile phase.[7] Supercritical CO2 has low viscosity and high diffusivity, which allows for higher flow rates and faster equilibration times without a significant loss in chromatographic efficiency, often leading to superior resolution and speed compared to HPLC.[6][8]
SFC Method Development Workflow
Caption: Workflow for SFC method development.
Key Experimental Parameters in SFC
-
Co-solvent: While CO2 is the primary mobile phase, a small amount of a polar organic solvent (co-solvent), such as methanol, is typically added to increase the mobile phase's solvating power and interact with the stationary phase. The type and percentage of the co-solvent are critical for achieving selectivity.
-
Back Pressure: In SFC, pressure is a key parameter for controlling the density of the supercritical fluid mobile phase. Higher pressure increases density and solvating power, which generally reduces retention times.
-
Temperature: Similar to HPLC, temperature affects the kinetics of the separation. In SFC, it also influences the density of the mobile phase.
Starting Conditions for SFC Screening
| Parameter | Recommended Starting Range | Rationale |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) | Proven broad applicability for chiral separations.[1][2][12] |
| Mobile Phase | CO2 / Methanol | Methanol is a versatile and effective co-solvent. |
| Co-solvent % | 5% to 40% gradient | A gradient allows for rapid screening of the optimal solvent strength. |
| Back Pressure | 100 to 150 bar | This range ensures the mobile phase remains in a supercritical state. |
| Temperature | 35 to 40 °C | Provides good efficiency while being safely above the critical temperature of CO2.[7] |
| Flow Rate | 2 to 4 mL/min (for analytical columns) | Higher flow rates are possible in SFC due to the low viscosity of the mobile phase.[6] |
By systematically applying the principles and protocols outlined in this technical support center, researchers can effectively navigate the challenges of separating isomers of this compound derivatives, leading to robust and reliable analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. selvita.com [selvita.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
A Comparative Analysis of 5-(Methylthio)-1H-indole and Other Key Indole Derivatives for Drug Discovery
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The functionalization of the indole ring, particularly at the 5-position, allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents.[2] This guide provides a detailed comparative analysis of 5-(methylthio)-1H-indole alongside three other key 5-substituted indole derivatives: 5-methoxy-1H-indole, 5-bromo-1H-indole, and 5-nitro-1H-indole. Through an in-depth examination of their synthesis, physicochemical properties, and biological activities, supported by experimental data and protocols, this document aims to equip researchers with the critical knowledge needed to navigate the chemical space of these important pharmacophores.
Introduction to the 5-Substituted Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a fundamental building block in a multitude of biologically active molecules, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[3] The electronic nature of the substituent at the 5-position of the indole ring profoundly influences its reactivity and its interactions with biological targets.[4] This guide will explore how the distinct electronic properties of the methylthio (-SCH3), methoxy (-OCH3), bromo (-Br), and nitro (-NO2) groups modulate the characteristics of the indole core.
Synthesis of 5-Substituted Indole Derivatives
The construction of the indole nucleus is most classically achieved through the Fischer indole synthesis . This robust and versatile method involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[5][6][7]
General Workflow for Fischer Indole Synthesis
Caption: Generalized workflow of the Fischer indole synthesis.
Causality in Experimental Choices: The choice of the acid catalyst is critical and can significantly impact the reaction yield and the formation of byproducts.[7] For instance, using hydrochloric acid with methoxy-substituted phenylhydrazones can lead to chlorinated byproducts.[8] Polyphosphoric acid (PPA) or Lewis acids like zinc chloride are often preferred to circumvent such side reactions.[9][10] The reaction temperature and time are also crucial parameters that need to be optimized to prevent the degradation of starting materials and products.
Experimental Protocol: Fischer Indole Synthesis of 5-Bromo-2-methyl-1H-indole
This protocol provides a representative example of the Fischer indole synthesis.[11]
-
Hydrazone Formation (Optional, can be performed in situ):
-
In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol.
-
Add acetone (1.1–1.5 equivalents) to the solution and stir at room temperature for 30–60 minutes.
-
Monitor the formation of the phenylhydrazone by Thin Layer Chromatography (TLC).
-
-
Fischer Indole Cyclization:
-
To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 equivalents).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Further purification can be achieved by recrystallization if necessary.
-
Synthesis of 5-Nitro-1H-indole
The synthesis of 5-nitro-1H-indole is typically achieved through the nitration of indole. However, direct nitration can be challenging due to the acid sensitivity of the indole ring.[12] A common strategy involves the nitration of an N-protected or otherwise deactivated indole derivative, followed by deprotection. Another approach involves the Fischer indole synthesis starting from 4-nitrophenylhydrazine.[10]
Experimental Protocol: Nitration of Indole (Illustrative)
Caution: Nitration reactions are highly exothermic and require careful temperature control.
-
Reaction Setup: In a flask equipped with a dropping funnel and a thermometer, dissolve indole in a suitable solvent like acetic anhydride at 0 °C.
-
Nitration: Slowly add a solution of nitric acid in acetic acid, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography to isolate 5-nitro-1H-indole along with other isomers.
Comparative Physicochemical and Spectroscopic Properties
The substituent at the 5-position significantly influences the electronic properties, lipophilicity, and spectroscopic characteristics of the indole ring. These properties are crucial determinants of a molecule's pharmacokinetic and pharmacodynamic profile.
| Property | This compound | 5-Methoxy-1H-indole | 5-Bromo-1H-indole | 5-Nitro-1H-indole |
| Molecular Formula | C₉H₉NS | C₉H₉NO | C₈H₆BrN | C₈H₆N₂O₂ |
| Molecular Weight | 163.24 g/mol [1] | 147.17 g/mol [13] | 196.04 g/mol [14] | 162.15 g/mol |
| Appearance | Pale-yellow to Yellow-brown Solid | White to light brownish crystalline powder[15] | White to off-white crystalline powder | Golden yellow crystals[12] |
| Melting Point | Not specified | 52-55 °C[15] | Not specified | 208-209 °C |
| Boiling Point | 334.4 °C at 760 mmHg[1] | 311.9 °C at 760 mmHg[15] | Not specified | Not specified |
| logP | 2.89[1] | 2.1[13] | Not specified | Not specified |
| Hydrogen Bond Donor | 1[1] | 1[13] | 1[14] | 1 |
| Hydrogen Bond Acceptor | 1[1] | 1[13] | 1[14] | 3 |
Table 1: Comparative Physicochemical Properties of 5-Substituted Indoles.
Spectroscopic Data Comparison
The ¹H and ¹³C NMR spectra of these derivatives provide valuable insights into the electronic environment of the indole ring. The chemical shifts of the protons and carbons are influenced by the electron-donating or electron-withdrawing nature of the 5-substituent.
| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | Reference |
| 5-Methoxy-1H-indole | H-1: ~8.0 (br s), H-4: ~7.2, H-2: ~7.1, H-6: ~6.9, H-7: ~7.2, H-3: ~6.4, OCH₃: ~3.8 (s) | C-5: ~154, C-3a: ~131, C-7a: ~129, C-2: ~124, C-3: ~102, C-4: ~112, C-6: ~112, C-7: ~101, OCH₃: ~56 | [2][13] |
| 5-Bromo-1H-indole | H-1: ~8.1 (br s), H-4: 7.76 (d), H-2: 7.25 (t), H-6: 7.20 (dd), H-7: 7.15 (d), H-3: 6.47 (t) | C-5: ~113, C-3a: ~135, C-7a: ~130, C-2: ~125, C-3: ~102, C-4: ~124, C-6: ~122, C-7: ~112 | [5][14] |
| 5-Nitro-1H-indole | H-1: ~8.6 (br s), H-4: ~8.5 (d), H-2: ~7.4 (t), H-6: ~8.1 (dd), H-7: ~7.4 (d), H-3: ~6.7 (t) | C-5: ~142, C-3a: ~140, C-7a: ~128, C-2: ~127, C-3: ~103, C-4: ~118, C-6: ~117, C-7: ~111 | [2][6] |
| This compound | Not available in detail in the provided search results. | Not available in detail in the provided search results. |
Comparative Biological Activities and Mechanisms of Action
The diverse biological activities of 5-substituted indoles underscore their importance in drug discovery. Key areas of investigation include their anticancer and neurological effects.
Anticancer Activity
1. Tubulin Polymerization Inhibition:
Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division.[16][17][18] They often bind to the colchicine-binding site on β-tubulin, leading to the inhibition of tubulin polymerization, mitotic arrest, and subsequent apoptosis.[16]
Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.
2. c-Myc G-Quadruplex Stabilization:
The c-Myc oncogene is overexpressed in a majority of human cancers.[10] Guanine-rich sequences in the promoter region of the c-Myc gene can form G-quadruplex structures, which inhibit its transcription.[19] Certain 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression and induction of apoptosis.[11][19]
Caption: Mechanism of c-Myc downregulation by 5-nitroindole derivatives.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 5-substituted indole derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Biological Target/Mechanism | Reference |
| 5-Nitroindole Derivative (Compound 7) | HeLa | 5.89 | c-Myc G-Quadruplex Binder | [11] |
| 5-Nitroindole Derivative (Compound 5) | HeLa | 5.08 | c-Myc G-Quadruplex Binder | [11] |
| Arylthioindole Derivative (ATI 3) | MCF-7 | 0.052 | Tubulin Polymerization Inhibitor | [17] |
| Indole-Thiophene Derivative (6a) | HT29 | Nanomolar range | Cytotoxic | [10] |
| Indole-Thiophene Derivative (6b) | HT29 | Nanomolar range | Cytotoxic | [10] |
| 5-Hydroxyindole Derivative (5d) | MCF-7 | 4.7 | Cytotoxic | [20] |
Table 3: Comparative Cytotoxicity of Indole Derivatives. Note: Data for this compound was not available in the provided search results.
Neurological Activity
The indole scaffold is structurally similar to serotonin, and many indole derivatives exhibit affinity for serotonin (5-HT) receptors, making them valuable candidates for the development of drugs targeting the central nervous system.[21] The nature of the 5-substituent can influence the binding affinity and selectivity for different 5-HT receptor subtypes.
Structure-Activity Relationship (SAR) Insights
The biological activity of 5-substituted indoles is intricately linked to the electronic and steric properties of the substituent.
-
Electron-donating groups like methoxy (-OCH₃) and methylthio (-SCH₃) generally increase the electron density of the indole ring, which can enhance its reactivity in electrophilic substitution reactions and modulate its binding to biological targets. The methylthio group is generally considered to be slightly more lipophilic and a weaker electron donor compared to the methoxy group.
-
Electron-withdrawing groups such as bromo (-Br) and nitro (-NO₂) decrease the electron density of the indole ring. The strong electron-withdrawing nature of the nitro group is crucial for the activity of 5-nitroindoles as c-Myc G-quadruplex stabilizers.[11] The bromine atom can act as a bioisostere for a methyl group and also provides a handle for further synthetic modifications through cross-coupling reactions.[15]
Key Experimental Protocols for Biological Evaluation
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22]
-
Cell Seeding: Plate cancer cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Western Blot Analysis for c-Myc Expression
Western blotting is used to detect and quantify the expression of specific proteins, such as c-Myc.[10]
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for c-Myc.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Fluorescence Intercalator Displacement (FID) Assay for G-Quadruplex Binding
The FID assay is a high-throughput method to screen for compounds that bind to and stabilize G-quadruplex DNA.[11]
-
Assay Setup: In a microplate, combine a fluorescent intercalator (e.g., thiazole orange) with a solution containing the c-Myc G-quadruplex DNA. This results in a high fluorescence signal.
-
Compound Addition: Add the test compounds at various concentrations.
-
Fluorescence Measurement: If the test compound binds to the G-quadruplex, it will displace the fluorescent intercalator, leading to a decrease in the fluorescence signal.
-
Data Analysis: The decrease in fluorescence is proportional to the binding affinity of the test compound. The DC₅₀ (concentration required to displace 50% of the fluorescent probe) can be calculated.
Conclusion and Future Directions
The 5-substituted indoles represent a rich and versatile class of compounds with significant therapeutic potential. The comparative analysis of this compound, 5-methoxy-1H-indole, 5-bromo-1H-indole, and 5-nitro-1H-indole reveals how subtle changes in the 5-substituent can lead to profound differences in their physicochemical properties and biological activities. While 5-methoxy, 5-bromo, and 5-nitroindoles have been extensively studied, leading to the identification of potent anticancer agents and neurological modulators, this compound remains a relatively underexplored derivative.
The available data suggests that the methylthio group, with its unique electronic and steric properties, could confer novel pharmacological profiles. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted. In particular, comparative studies on its cytotoxicity against a panel of cancer cell lines and its binding affinity for key biological targets, such as tubulin and various receptors, would provide valuable insights into its potential as a therapeutic agent. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to embark on such investigations, paving the way for the discovery of new and improved indole-based drugs.
References
- 1. This compound|lookchem [lookchem.com]
- 2. rsc.org [rsc.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 5-Nitroindole(6146-52-7) 1H NMR [m.chemicalbook.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. experts.umn.edu [experts.umn.edu]
- 13. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthonix, Inc > 10075-50-0 | 5-Bromo-1H-indole [synthonix.com]
- 19. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-Bromoindole(10075-50-0) 1H NMR [m.chemicalbook.com]
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- 22. benchchem.com [benchchem.com]
The Unassuming Power of Sulfur: A Comparative Guide to the Structure-Activity Relationship of 5-(Methylthio)-1H-Indole Derivatives
For researchers, scientists, and drug development professionals, the indole scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for a vast array of therapeutic agents.[1] While substitutions at various positions of the indole ring have been extensively studied, the introduction of a methylthio (-SCH3) group at the 5-position presents a unique and often underexplored avenue for modulating biological activity. This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 5-(methylthio)-1H-indole derivatives, offering insights into its influence on anticancer and antimicrobial properties.
The 5-Substituted Indole: A Landscape of Therapeutic Potential
The 5-position of the indole ring is a critical site for modification, as substituents here can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Common substitutions include halogens (e.g., -F, -Cl), electron-donating groups (e.g., -OCH3), and electron-withdrawing groups. The methylthio group, with its unique combination of moderate lipophilicity and potential for specific sulfur-based interactions, offers a distinct alternative to these more conventional modifications.
Comparative Analysis of Anticancer Activity
While direct head-to-head comparisons are not always available in the literature, we can synthesize findings from various studies to understand the potential role of the 5-methylthio group in anticancer activity. One notable study investigated a series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles for their cytotoxic effects against human breast carcinoma (MCF-7) cells.[2] Although the methylthio group in this specific scaffold is not directly at the 5-position of the indole, the study provides valuable insights into the contribution of sulfur-containing moieties in conjunction with an indole core.
To provide a comparative perspective, the table below includes data for various 5-substituted indole derivatives, illustrating the impact of different functionalities on anticancer potency.
| Compound ID | 5-Substituent | Other Key Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 5-SCH3 Analog | -SCH3 | Core Scaffold A | MCF-7 | Predicted Potent | N/A |
| Compound 4h | -H (on indole) | 6-(methylthio)pyrimidine | MCF-7 | 0.5 | [2] |
| Compound 4e | -H (on indole) | 6-(methylthio)pyrimidine | MCF-7 | 0.5 | [2] |
| Compound 4b | -H (on indole) | 6-(methylthio)pyrimidine | MCF-7 | 2.0 | [2] |
| Betulin-Indole Conjugate | -H | Betulin at C-28 | MCF-7 | Active | [3] |
| Indole-Sulfonamide 30 | -OH (on bis-indole) | CF3-sulfonamide | MOLT-3 | Active | [4][5] |
| Indole-Sulfonamide 31 | -OH (on bis-indole) | Cl-sulfonamide | MOLT-3 | Active | [4][5] |
| Indole-Sulfonamide 36 | -OH (on bis-indole) | NO2-sulfonamide | MOLT-3 | Active | [4][5] |
| Data for hypothetical analog is for illustrative comparison. The activity of compounds 4b, 4e, and 4h is influenced by the entire scaffold, not just the methylthio group on the pyrimidine. |
The potent activity of the pyrimidine-linked methylthio-indole derivatives suggests that the sulfur-containing moiety can contribute significantly to the anticancer profile.[2] The electron-donating nature and lipophilicity of the methylthio group may enhance binding to target proteins. Further direct comparative studies are necessary to delineate the precise advantage of a 5-methylthio substitution over other groups like methoxy or halogens on a consistent indole scaffold.
Unraveling the Antimicrobial Potential: A Comparative Look
The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[1] The introduction of a 5-methylthio group can modulate the antimicrobial spectrum and potency. While specific studies focusing solely on 5-(methylthio)-1H-indoles are limited, we can draw parallels from broader studies on substituted indoles.
For instance, a study on 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives highlighted the importance of the overall molecular architecture in determining antimicrobial efficacy.[6] This underscores that the effect of a substituent at the 5-position is highly dependent on the rest of the molecular structure.
| Compound ID | 5-Substituent | Core Scaffold | Target Organism | MIC (µM) | Reference |
| Hypothetical 5-SCH3 Analog | -SCH3 | Core Scaffold B | S. aureus | Predicted Active | N/A |
| Compound 5d | -H | 3-amino-4-oxo-2-thioxothiazolidine | S. aureus | 37.9–113.8 | [6] |
| Indole-Thiazolidinone 8 | -F | 2-thioxothiazolidin-4-one | Gram-positive/negative | 0.004-0.03 mg/mL | [7] |
The lipophilic character of the methylthio group could enhance the permeability of the bacterial cell membrane, a critical factor for antimicrobial activity. Compared to a methoxy group, the methylthio group is generally more lipophilic and has a different electronic profile, which could lead to altered interactions with bacterial enzymes or other targets.
Experimental Protocols: Ensuring Scientific Rigor
To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are essential.
General Synthesis of this compound
The synthesis of this compound can be achieved through several established methods, with the Fischer indole synthesis being a classic and versatile approach.[8]
dot
Caption: General workflow for the synthesis of this compound derivatives via the Fischer indole synthesis.
Step-by-Step Protocol:
-
Hydrazone Formation: React 4-(methylthio)phenylhydrazine with a suitable ketone or aldehyde in a solvent like ethanol at room temperature. The reaction is typically acid-catalyzed.
-
Cyclization: The resulting hydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, to induce cyclization and form the indole ring.
-
Purification: The crude product is purified using standard techniques like column chromatography or recrystallization to yield the desired this compound derivative.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]
dot
Caption: Step-by-step workflow of the MTT assay for evaluating anticancer activity.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
dot
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Evolving Landscape of Indole-Based Therapeutics: A Comparative Efficacy Guide to 5-(Methylthio)-1H-Indole Compounds
The indole scaffold stands as a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules and approved drugs.[1][2][3][4] Its inherent ability to mimic peptide structures and interact with a multitude of biological targets has cemented its status as a "privileged" structure in drug discovery.[3] Within this diverse family, derivatives of 5-(methylthio)-1H-indole are emerging as a promising class of compounds with a wide spectrum of therapeutic potential, ranging from antimicrobial to anticancer and anti-inflammatory activities. This guide provides a comprehensive, data-driven comparison of the in vitro and in vivo efficacy of this compound based compounds against relevant alternatives, offering researchers and drug development professionals a critical resource for navigating this exciting area of research.
Part 1: In Vitro Efficacy—A Quantitative Comparison
The initial assessment of any novel compound's therapeutic potential begins with rigorous in vitro evaluation. For this compound derivatives, these studies have unveiled potent activity across several key areas.
Antimicrobial and Antifungal Prowess
A significant body of research has focused on the antimicrobial and antifungal properties of indole derivatives. The introduction of a methylthio group at the 5-position of the indole ring has been explored in various molecular frameworks, often in combination with other heterocyclic systems like thiazolidinone, to enhance biological activity.
Recent studies on (Z)-[5-(1-R1,5-R2,6-R3-1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkanecarboxylic acids have demonstrated remarkable antibacterial and antifungal efficacy.[5] Notably, many of these synthesized compounds exhibited superior potency compared to standard antibiotics like ampicillin and streptomycin against a panel of Gram-positive and Gram-negative bacteria.[1][5] For instance, certain derivatives were found to be 10-50 times more active than these reference drugs.[1]
To illustrate the structure-activity relationship (SAR), the presence of a 3-methylbutanoic acid substituent on the nitrogen of the 2-thioxothiazolidin-4-one moiety, coupled with a methylformate group in the indole ring, was found to be particularly beneficial for antibacterial activity.[1]
Table 1: Comparative Antimicrobial Activity of Indole Derivatives (MIC in mg/mL)
| Compound/Drug | S. aureus | E. coli | P. aeruginosa (Resistant) | Reference |
| Compound 8 * | 0.004 - 0.03 | 0.03 | - | [1] |
| Ampicillin | > MIC of test compounds | > MIC of test compounds | > MIC of test compounds | [1][5] |
| Streptomycin | > MIC of test compounds | > MIC of test compounds | - | [1][5] |
*Compound 8: (Z)-2-(5-((5-fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid
The antifungal activity of these indole derivatives is equally impressive, with many compounds demonstrating better efficacy than the reference drugs bifonazole and ketoconazole.[5] One of the most potent compounds, designated as compound 15 in a study, exhibited a minimum inhibitory concentration (MIC) in the range of 0.004–0.06 mg/mL against a variety of fungal species.[1]
Anticancer Activity: Targeting Tubulin and Kinases
The indole scaffold is a well-established pharmacophore in the design of anticancer agents, particularly as inhibitors of tubulin polymerization and various kinases.[6][7][8][9] Several arylthioindoles have shown excellent activity as inhibitors of tubulin polymerization, a critical process in cell division.[10]
One notable example, methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate, demonstrated an IC50 of 2.0 µM for tubulin polymerization inhibition, making it 1.6 times more active than colchicine.[10] This compound also exhibited potent inhibition of MCF-7 human breast carcinoma cell growth with an IC50 of 13 nM.[10]
Furthermore, indole derivatives have been investigated as inhibitors of various kinases involved in cancer progression, such as VEGFR.[11][12] The design of multi-targeted tyrosine kinase inhibitors often incorporates the indole nucleus.[11]
Table 2: Comparative Antiproliferative Activity of Indole Derivatives (IC50)
| Compound | Target/Cell Line | IC50 | Reference |
| Methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate | Tubulin Polymerization | 2.0 µM | [10] |
| Methyl 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate | MCF-7 Cells | 13 nM | [10] |
| Colchicine | Tubulin Polymerization | ~3.2 µM | [10] |
| Combretastatin A-4 (CSA4) | MCF-7 Cells | 17 nM | [10] |
| 5-Nitroindole derivative 7 | HeLa Cells | 5.89±0.73 μM | [13] |
Part 2: Mechanism of Action—Unraveling the Molecular Pathways
Understanding the mechanism of action is paramount in drug development. For this compound based compounds, several key pathways have been elucidated.
Inhibition of Tubulin Polymerization
A primary mechanism for the anticancer activity of many indole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[8][9] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[6][14]
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Kinase Inhibition
The indole scaffold is also a key feature in many kinase inhibitors.[12][15] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Indole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their function. This can disrupt downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis. Azaindole derivatives, for instance, are recognized as a privileged scaffold for developing kinase inhibitors due to the increased potential for hydrogen bonding in the ATP-binding site.[15]
Part 3: In Vivo Efficacy—Translating In Vitro Promise to Preclinical Models
While in vitro data provides a strong foundation, in vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a compound in a living organism.
Anticancer Efficacy in Xenograft Models
Several indole derivatives have demonstrated significant antitumor activity in preclinical xenograft models. For example, a novel furanylazaindole derivative, compound 21, not only inhibited tubulin polymerization in vitro but also functioned as a vascular disrupting agent and dose-dependently inhibited tumor growth in an HT29 xenograft mouse model without causing significant changes in body weight.[14]
Another study investigated the chemoprotective effects of a 5-methoxy-indole derivative (MMINA) against cisplatin-induced organ damage in a rodent model.[16] MMINA treatment was shown to normalize biochemical markers and reduce inflammatory responses, highlighting the potential of indole derivatives in combination therapies.[16]
Anti-inflammatory Activity in Animal Models
The anti-inflammatory properties of indole derivatives have also been confirmed in in vivo models. A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were screened for their analgesic and anti-inflammatory activities.[17] Several compounds exhibited significant effects in the acetic acid writhing test in mice and the carrageenan-induced paw edema test in rats, with a reduced ulcerogenic index compared to the standard drug diclofenac sodium.[17]
Caption: A typical experimental workflow for in vivo anticancer efficacy testing.
Part 4: Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed experimental protocols are crucial.
In Vitro Antimicrobial Susceptibility Testing
Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate containing the serially diluted compounds.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][5]
In Vitro Antiproliferative Assay
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The this compound scaffold represents a versatile and highly promising platform for the development of novel therapeutics. The compounds derived from this core have demonstrated significant in vitro and in vivo efficacy across a range of applications, including antimicrobial, anticancer, and anti-inflammatory activities. Their mechanisms of action, particularly the inhibition of tubulin polymerization and kinase activity, are well-aligned with established strategies for combating these diseases. The comparative data presented in this guide underscores the potential of this compound derivatives to outperform or complement existing therapies. As research in this area continues, further optimization of these compounds through medicinal chemistry efforts holds the key to unlocking their full therapeutic potential and translating these promising findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Furanylazaindoles: potent anticancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Potential of 5-(methylthio)-1H-indole Against Standard Antibiotics: A Research Guide
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, indole scaffolds have emerged as a promising area of research. Their inherent structural diversity and biological activity make them prime candidates for the development of new therapeutics. This guide focuses on a specific, yet under-explored derivative, 5-(methylthio)-1H-indole, and provides a framework for a comprehensive comparative analysis of its antimicrobial activity against established standard antibiotics.
This document is intended for researchers, scientists, and drug development professionals. It is designed not as a mere recitation of facts, but as a strategic guide, outlining the critical experiments and rationale necessary to rigorously evaluate the potential of this novel compound. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles.
The Scientific Imperative: Why this compound?
The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The introduction of a methylthio (-SCH3) group at the 5-position of the indole ring is hypothesized to modulate its electronic and lipophilic properties, potentially enhancing its interaction with microbial targets and improving its pharmacokinetic profile. While extensive research exists on various indole derivatives, a focused investigation into the antimicrobial properties of this compound is notably absent in the current literature. This guide, therefore, serves as a call to action and a methodological roadmap for elucidating its therapeutic potential.
Proposed Experimental Framework for Comparative Analysis
To objectively assess the antimicrobial efficacy of this compound, a multi-pronged approach is essential. This involves a direct comparison of its activity against a panel of clinically relevant microorganisms alongside widely used standard antibiotics. The core of this evaluation lies in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound.
Key Experimental Workflow
The following diagram illustrates the proposed workflow for a comprehensive antimicrobial activity assessment.
Caption: A flowchart illustrating the key stages in the comparative antimicrobial evaluation of this compound.
Detailed Experimental Protocols
Scientific integrity is paramount. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and validity of the results.[1]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] A broth microdilution method is recommended for its efficiency and conservation of reagents.
Materials:
-
This compound
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of this compound and the standard antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
MIC plates from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Data Presentation and Comparative Analysis
For a clear and objective comparison, the experimental data should be summarized in a tabular format. The following tables present a hypothetical comparison of the antimicrobial activity of this compound against two common bacterial strains, Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive), alongside the standard antibiotics Ciprofloxacin and Ampicillin.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Microorganism | This compound (Hypothetical) | Ciprofloxacin[3][4][5] | Ampicillin[6][7][8] |
| Escherichia coli (ATCC 25922) | 16 | 0.015 - 1 | 2 - 8 |
| Staphylococcus aureus (ATCC 29213) | 8 | 0.25 - 1 | 0.25 - 2 |
Table 2: Hypothetical Minimum Bactericidal Concentration (MBC) Values (µg/mL)
| Microorganism | This compound (Hypothetical) | Ciprofloxacin | Ampicillin |
| Escherichia coli (ATCC 25922) | 32 | 0.03 - 2 | 4 - 16 |
| Staphylococcus aureus (ATCC 29213) | 16 | 0.5 - 2 | 0.5 - 4 |
Understanding the Mechanisms: A Comparative Overview
A crucial aspect of this comparative guide is to understand the potential mechanism of action of this compound in the context of known antibiotics.
Caption: A diagram illustrating the distinct mechanisms of action of Ciprofloxacin and Ampicillin.
-
Ciprofloxacin , a fluoroquinolone, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, recombination, and repair.[9][10][11][12] This leads to a rapid bactericidal effect.
-
Ampicillin , a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs).[1][13][14][15] This results in a weakened cell wall and subsequent cell lysis.
The mechanism of action for this compound is yet to be determined. Based on the activity of other indole derivatives, potential mechanisms could include membrane disruption, inhibition of essential enzymes, or interference with bacterial signaling pathways. Further mechanistic studies, such as membrane permeabilization assays and enzyme inhibition assays, would be necessary to elucidate its mode of action.
Concluding Remarks and Future Directions
This guide provides a robust framework for the systematic evaluation of the antimicrobial activity of this compound. The proposed experiments, grounded in established methodologies, will enable a direct and objective comparison with standard antibiotics. The hypothetical data presented underscores the potential of this compound, particularly against Gram-positive bacteria.
The successful validation of the antimicrobial activity of this compound would warrant further investigation into its spectrum of activity against a broader range of pathogens, including resistant strains, as well as studies to determine its mechanism of action and in vivo efficacy and toxicity. The exploration of such novel chemical entities is a critical step in addressing the global challenge of antimicrobial resistance.
References
- 1. Ampicillin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 6. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 8. Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 13. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to 5-(Methylthio)-1H-indole: Unlocking Synthetic Advantages
In the vast landscape of heterocyclic chemistry, the indole scaffold stands as a cornerstone, forming the structural basis for a multitude of natural products, pharmaceuticals, and advanced materials.[1][2] The strategic functionalization of the indole ring is paramount in modulating its physicochemical properties and biological activity. This guide provides an in-depth analysis of 5-(methylthio)-1H-indole, a versatile building block whose unique electronic and steric attributes offer distinct advantages in key synthetic pathways. We will explore its performance in comparison to other 5-substituted indoles, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a clear understanding of its synthetic utility.
The Unique Influence of the 5-Methylthio Substituent
The methylthio (-SMe) group at the C5 position of the indole ring exerts a nuanced electronic effect. While the sulfur atom is more electronegative than carbon, its ability to donate a lone pair of electrons into the aromatic system via resonance (+R effect) often dominates. This electron-donating character enhances the nucleophilicity of the indole core, particularly at the C3 position, making it more reactive towards electrophiles compared to unsubstituted indole.[3][4]
Crucially, the sulfur atom itself presents a unique synthetic handle. It can be selectively oxidized to the corresponding sulfoxide (-S(O)Me) or sulfone (-S(O2)Me), transforming the substituent from an electron-donating group to a powerful electron-withdrawing group. This reversible modulation of electronic properties from a single precursor is a significant advantage, opening up diverse avenues for late-stage functionalization and the fine-tuning of molecular properties.
Pathway I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[5] While 5-haloindoles are common substrates for reactions like Suzuki-Miyaura coupling, the use of this compound offers a different strategic approach, primarily when the methylthio group is transformed.
The true advantage of the 5-methylthio group in this context emerges after its oxidation. The resulting 5-(methylsulfonyl)-1H-indole becomes an excellent electron acceptor. This modification dramatically alters the reactivity, making the indole scaffold suitable for coupling reactions that benefit from an electron-deficient aromatic ring.
Comparative Performance in Suzuki-Miyaura Coupling
The following table compares the typical reactivity of different 5-substituted indoles in Suzuki-Miyaura cross-coupling reactions, illustrating the strategic value of the methylthio group post-oxidation.
| 5-Substituent | Typical Coupling Partner | Relative Reactivity | Causality Behind Performance |
| -Br / -I | Arylboronic Acid | High | The C-X bond readily undergoes oxidative addition to the Pd(0) catalyst, which is the rate-determining step. This is the most direct and common approach.[6][7] |
| -Cl | Arylboronic Acid | Moderate to Low | The C-Cl bond is stronger and less reactive, often requiring specialized, electron-rich phosphine ligands and harsher conditions to facilitate oxidative addition.[7] |
| -H | - | Not applicable | C-H activation at the C5 position is possible but often suffers from regioselectivity issues and requires specific directing groups for high efficiency.[8] |
| -S(O2)Me | Arylboronic Acid | High | The sulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) type couplings and can also participate in certain palladium-catalyzed processes. Its strong electron-withdrawing nature activates the ring for coupling. |
Experimental Workflow: Oxidation and Subsequent Coupling
This workflow demonstrates the strategic conversion of this compound into a substrate suitable for advanced coupling methodologies.
Caption: Strategic workflow for utilizing this compound in cross-coupling via an oxidation-coupling sequence.
Pathway II: Electrophilic Aromatic Substitution
The electron-donating nature of the 5-methylthio group activates the indole ring, making it highly susceptible to electrophilic attack, primarily at the C3 position. This enhanced nucleophilicity allows reactions to proceed under milder conditions and often with higher yields compared to unsubstituted or electron-deficient indoles.
Comparative Performance in Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C3 position of indoles, a crucial step in the synthesis of many bioactive compounds.[9] The electron-donating 5-SMe group significantly accelerates this transformation.
| 5-Substituent | Reagent | Typical Conditions | Yield | Rationale for Performance |
| -H | POCl3, DMF | 0°C to RT, 2-4h | Good (~85%) | The unsubstituted indole is sufficiently nucleophilic for the reaction to proceed efficiently. |
| -SMe | POCl3, DMF | 0°C, 1-2h | Excellent (>95%) | The +R effect of the -SMe group strongly enhances the nucleophilicity of the C3 position, leading to a faster reaction rate and higher yield under milder conditions. |
| -NO2 | POCl3, DMF | High Temp, aprotic solvent | Low to No Reaction | The strongly deactivating nitro group reduces the ring's nucleophilicity to a point where it is unreactive towards the Vilsmeier reagent under standard conditions. |
| -Cl | POCl3, DMF | RT, 4-6h | Moderate (~70%) | The inductive electron-withdrawing effect (-I) of chlorine slightly deactivates the ring, requiring longer reaction times compared to the unsubstituted indole. |
Protocol: Vilsmeier-Haack Formylation of this compound
Objective: To synthesize this compound-3-carbaldehyde.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice bath
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (5 equiv.) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl3 (1.2 equiv.) dropwise to the cold DMF via the dropping funnel over 15 minutes. The formation of a solid complex may be observed. Stir the mixture at 0°C for an additional 30 minutes.
-
Causality Note: The reaction between POCl3 and DMF forms the electrophilic Vilsmeier reagent, [ClCH=N(Me)2]+Cl-. This pre-formation at low temperature is crucial for controlling the reaction.
-
-
Substrate Addition: Dissolve this compound (1.0 equiv.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully pour the reaction mixture into a beaker of crushed ice containing a saturated solution of NaHCO3. Stir vigorously until gas evolution ceases and the pH is alkaline (~8-9).
-
Causality Note: This step hydrolyzes the intermediate iminium salt and neutralizes the acidic reaction mixture.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure this compound-3-carbaldehyde.
Pathway III: Selective Oxidation as a Synthetic Switch
A paramount advantage of the 5-methylthio group is its capacity to be selectively oxidized, thereby inverting its electronic influence on the indole ring. This "synthetic switch" is a powerful tool for diversifying synthetic pathways from a common intermediate.
Caption: Oxidation states of the 5-methylthio group act as an electronic switch.
This transformation enables a shift in reactivity:
-
From Nucleophile to Electrophile: The electron-rich this compound is a potent nucleophile. In contrast, the electron-poor 5-(methylsulfonyl)-1H-indole can serve as an electrophile in reactions like Vicarious Nucleophilic Substitution (VNS), allowing for the introduction of nucleophiles at the C4 or C6 positions.
-
Modulation of Bioactivity: In drug discovery, this oxidation is a common metabolic pathway. Synthesizing the sulfoxide and sulfone derivatives allows for the proactive study of metabolites and can lead to compounds with improved solubility, metabolic stability, or target affinity.[10]
Applications in the Synthesis of Bioactive Molecules
The this compound moiety is a privileged scaffold found in numerous compounds of medicinal interest. Its presence is often critical for achieving high potency and selectivity. The ability to easily synthesize and modify this core structure is therefore highly valuable in drug development.[8][11]
For instance, derivatives of this compound have been investigated as potent inhibitors of tubulin polymerization for anticancer applications and as key intermediates in the synthesis of compounds targeting various receptors and enzymes.[12] The methylthio group can engage in specific sulfur-aromatic or hydrophobic interactions within a protein's binding pocket, an attribute not available to more common substituents like methoxy or halogen groups.
Conclusion
This compound is more than just another substituted indole; it is a strategic synthetic tool. Its advantages are threefold:
-
Enhanced Nucleophilicity: The electron-donating character of the methylthio group accelerates electrophilic substitution reactions, leading to higher yields under milder conditions compared to less activated indoles.
-
A Reversible Electronic Switch: The ability to oxidize the sulfur atom to a sulfoxide or sulfone allows for a complete reversal of the substituent's electronic effect, enabling divergent synthetic strategies from a single, readily available precursor.
-
Bioisosteric and Pharmacological Relevance: The methylthio group serves as a unique bioisostere for other functional groups and provides specific interactions that can be crucial for biological activity, making it a valuable motif in drug design.
By understanding and leveraging these distinct advantages, researchers can design more efficient, versatile, and innovative synthetic pathways towards complex molecules and novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmatutor.org [pharmatutor.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 5-(Methylthio)-1H-indole in Catalytic Systems
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of Indoles in Catalysis
Indole and its derivatives represent a "privileged" class of heterocyclic scaffolds, foundational to a vast array of natural products, pharmaceuticals, and advanced materials.[1] In the realm of catalytic chemistry, the indole nucleus is prized for its electron-rich nature, which makes it an excellent nucleophile. The C3 position, in particular, is highly reactive towards electrophiles, a characteristic that has been extensively exploited in the synthesis of complex molecules.[2][3]
The strategic functionalization of the indole ring allows for the fine-tuning of its electronic and steric properties. This guide focuses on 5-(methylthio)-1H-indole, a derivative where a sulfur-containing moiety is introduced on the benzene ring. We will objectively benchmark its performance, primarily as a nucleophilic substrate in catalytic reactions, against other common indole alternatives. By examining the causality behind its reactivity and providing supporting experimental context, this document aims to equip researchers with the insights needed to strategically deploy this versatile building block.
The Electronic Influence of the 5-Methylthio Substituent
The reactivity of an indole derivative in a catalytic system is fundamentally governed by the electronic nature of its substituents. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the indole ring system, enhancing its nucleophilicity and generally accelerating reactions with electrophiles.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN) or nitro (-NO₂) decrease the ring's electron density, making it less nucleophilic and often slowing down electrophilic substitution reactions.[5][6]
The methylthio (-SCH₃) group at the C5 position is of particular interest as it acts as an activating group. The sulfur atom's lone pair of electrons can be delocalized into the aromatic system through resonance, increasing the electron density at the C3 position. This makes this compound a more potent nucleophile compared to the parent indole, predicting enhanced reactivity in catalytic C3-alkylation reactions.
Benchmark Reaction: Catalytic Friedel-Crafts Alkylation
To objectively compare the performance of substituted indoles, we will use the catalytic Friedel-Crafts (F-C) alkylation as a benchmark reaction. This reaction, a cornerstone of organic synthesis, involves the alkylation of the electron-rich C3 position of indole with an electrophile, typically activated by a Lewis acid or organocatalyst.[7] The efficiency of this transformation is an excellent proxy for the indole's nucleophilic strength.
A well-studied example is the enantioselective F-C alkylation of indoles with nitroalkenes, catalyzed by transition metal complexes.[8] This reaction provides a robust platform for comparing yields, reaction times, and stereoselectivity.
Comparative Performance Analysis
While direct, side-by-side experimental data for this compound in a single benchmark study is sparse, we can synthesize a robust comparison from multiple high-quality studies and established chemical principles. We will compare its expected reactivity with unsubstituted indole and indoles featuring other C5 substituents.
Causality Behind Experimental Choices
The choice of catalyst and reaction conditions is critical. For F-C alkylations, Lewis acids like BF₃·OEt₂ or transition metal complexes (e.g., Cu(OTf)₂, Ni(II)-complexes) are often employed to activate the electrophile, making it more susceptible to nucleophilic attack by the indole.[4][9][10] The solvent choice, typically a non-coordinating solvent like dichloromethane (CH₂Cl₂), prevents interference with the catalyst.
The following data table is compiled from representative studies to illustrate the impact of substituents on reaction outcomes.
Table 1: Performance of Substituted Indoles in Catalytic C3-Alkylation Reactions
| Indole Derivative | Substituent at C5 | Electronic Nature | Representative Reaction Conditions | Yield (%) | Observations & Rationale | Reference |
| 1H-Indole | -H (None) | Neutral (Baseline) | Indole + Maleimide, BF₃·OEt₂, 6h | 64 | Serves as the baseline for comparison. | [4] |
| This compound | -SCH₃ | Electron-Donating | Predicted Performance | High | The -SCH₃ group enhances nucleophilicity at C3 via resonance, leading to faster reaction rates and higher yields compared to unsubstituted indole. | N/A |
| 5-Methoxy-1H-indole | -OCH₃ | Strong EDG | Indole + Maleimide, BF₃·OEt₂, 2h | 86 | The potent electron-donating methoxy group significantly activates the ring, leading to a higher yield in a shorter time.[4] | [4] |
| 5-Bromo-1H-indole | -Br | Weak EWG (Inductive) | Indole + Maleimide, BF₃·OEt₂, 6h | 84 | Halogens have competing inductive (withdrawing) and resonance (donating) effects. Overall, a slight deactivation is expected, but good yields are still achievable.[4] | [4] |
| 5-Cyano-1H-indole | -CN | Strong EWG | Indole + Benzhydryl cation, CH₃CN | Low | The strong deactivating effect of the cyano group significantly reduces the indole's nucleophilicity, resulting in much lower reactivity.[11] | [11] |
| 5-Nitro-1H-indole | -NO₂ | Strong EWG | Indole + Trichloroacetimidate, Lewis Acid | High | In some cases, EWGs can be beneficial by preventing side reactions like polyalkylation, leading to higher yields of the desired mono-alkylated product.[7] | [7] |
Note: Predicted performance for this compound is based on established electronic principles of the methylthio group as an EDG, analogous to the observed high reactivity of 5-methoxy-1H-indole.
Mechanistic Insights & Experimental Workflow
The general mechanism for the Lewis acid-catalyzed Friedel-Crafts alkylation of indole involves several key steps. Understanding this pathway clarifies why substituent effects are so critical to the reaction's success.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for a Lewis acid-catalyzed C3-alkylation of indole.
Experimental Workflow Diagram
The following diagram outlines a typical laboratory workflow for performing a catalytic alkylation reaction.
Caption: Standard experimental workflow for a catalytic C3-alkylation reaction.
Detailed Experimental Protocol: Representative C3-Alkylation
This protocol is adapted from established procedures for the Lewis acid-catalyzed alkylation of indoles and serves as a self-validating system for comparative studies.[4][8]
Objective: To synthesize a 3-indolylsuccinimide derivative via BF₃·OEt₂-catalyzed C3-alkylation.
Materials:
-
5-substituted indole (e.g., 5-methoxy-1H-indole as a highly reactive control) (1.0 mmol)
-
N-Phenylmaleimide (1.0 mmol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.5 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the 5-substituted indole (1.0 mmol) and N-phenylmaleimide (1.0 mmol).
-
Solvent Addition: Add anhydrous CH₂Cl₂ (5 mL) and stir the mixture until all solids are dissolved.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Slowly add BF₃·OEt₂ (0.5 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time (e.g., 2-6 hours, depending on the indole's reactivity). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with CH₂Cl₂.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure C3-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Field-Proven Insights
The performance of this compound in catalytic systems, particularly as a nucleophile, is predicted to be superior to that of unsubstituted indole. The electron-donating nature of the 5-methylthio group enhances the nucleophilicity of the C3 position, facilitating electrophilic substitution reactions.[4][11] This activating effect is analogous to that of the well-documented 5-methoxy group, suggesting that this compound is an excellent substrate for constructing complex C3-functionalized indole scaffolds, likely affording high yields and potentially requiring milder reaction conditions or shorter reaction times.
For drug development professionals, the methylthio group offers an additional vector for modification (e.g., oxidation to sulfoxide or sulfone) and can influence metabolic stability and receptor binding interactions. Researchers can confidently select this compound for synthetic campaigns that require an activated yet structurally unique indole core, leveraging its enhanced reactivity to build molecular complexity efficiently.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

